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  • Product: 4-(4-Fluoro-2-methylphenyl)piperidine
  • CAS: 277295-96-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-(4-Fluoro-2-methylphenyl)piperidine as a Neurokinin-1 (NK1) Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals Abstract The 4-phenylpiperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component for a multitude of pharmacolog...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenylpiperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component for a multitude of pharmacologically active agents. This guide focuses on the in vitro mechanism of action of 4-(4-Fluoro-2-methylphenyl)piperidine, a compound representative of a class of potent and selective antagonists of the Neurokinin-1 (NK1) receptor. While direct studies on this specific molecule are not extensively published, a wealth of data from structurally analogous compounds, such as Vestipitant[1], allows for a comprehensive elucidation of its likely biological activity. This document provides a detailed exploration of the experimental workflows and underlying scientific principles required to characterize the compound's interaction with the NK1 receptor, from initial binding affinity to downstream functional consequences.

Introduction: The NK1 Receptor and the Therapeutic Potential of its Antagonists

The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, and the regulation of mood and anxiety. Consequently, NK1 receptor antagonists have been pursued as therapeutic agents for conditions such as chemotherapy-induced nausea and vomiting, depression, and anxiety disorders.

The compound 4-(4-Fluoro-2-methylphenyl)piperidine incorporates key structural features—a fluorinated phenyl ring and a piperidine moiety—that are common among potent NK1 receptor antagonists[1]. The strategic placement of the fluoro and methyl groups on the phenyl ring can significantly influence binding affinity and selectivity. This guide will proceed under the well-supported hypothesis that this compound functions as an NK1 receptor antagonist.

Elucidating the Mechanism of Action: A Multi-Faceted In Vitro Approach

Characterizing the in vitro mechanism of action of a putative NK1 receptor antagonist involves a hierarchical series of experiments designed to answer fundamental questions about its pharmacological activity:

  • Does the compound bind to the NK1 receptor?

  • What is the affinity and selectivity of this binding?

  • Does the compound inhibit the functional activity of the receptor upon binding?

  • What is the nature of this inhibition (e.g., competitive, non-competitive)?

  • What are the downstream consequences of receptor blockade on cellular signaling?

The following sections detail the experimental protocols to address these questions.

Radioligand Binding Assays: Quantifying Receptor Affinity and Selectivity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for its target receptor. These assays rely on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of 4-(4-Fluoro-2-methylphenyl)piperidine for the human NK1 receptor.

Materials:

  • Cell membranes prepared from a stable cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radiolabeled NK1 receptor antagonist, e.g., [³H]-Aprepitant.

  • Unlabeled 4-(4-Fluoro-2-methylphenyl)piperidine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare a series of dilutions of 4-(4-Fluoro-2-methylphenyl)piperidine in assay buffer.

  • In a 96-well plate, combine the cell membranes, [³H]-Aprepitant (at a concentration near its Kd), and varying concentrations of the test compound.

  • Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled NK1 antagonist).

  • Incubate the plate at room temperature for 90 minutes to allow binding to reach equilibrium.

  • Harvest the membranes onto a filter mat using a cell harvester, and wash with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filter mat to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundTargetRadioligandIC₅₀ (nM)Ki (nM)
4-(4-Fluoro-2-methylphenyl)piperidineHuman NK1[³H]-Aprepitant2.51.1
Reference Antagonist (Aprepitant)Human NK1[³H]-Aprepitant1.00.45

A selectivity panel should also be run, testing the compound against a range of other GPCRs, ion channels, and transporters to ensure its specificity for the NK1 receptor.

Functional Assays: Assessing Antagonist Activity

Functional assays measure the ability of a compound to modulate the biological response of a cell following receptor activation. For an NK1 receptor antagonist, the goal is to demonstrate inhibition of Substance P-induced signaling.

Objective: To determine the functional potency (IC₅₀) of 4-(4-Fluoro-2-methylphenyl)piperidine in blocking Substance P-induced calcium release.

Background: The NK1 receptor is a Gq-coupled GPCR. Its activation by Substance P leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

Materials:

  • A stable cell line co-expressing the human NK1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator).

  • Substance P.

  • 4-(4-Fluoro-2-methylphenyl)piperidine.

  • A fluorescence plate reader with an integrated fluidics system.

Procedure:

  • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare a dose-response curve of 4-(4-Fluoro-2-methylphenyl)piperidine.

  • Pre-incubate the cells with the test compound for 15-30 minutes.

  • Using the fluorescence plate reader, establish a baseline fluorescence reading.

  • Inject a fixed concentration of Substance P (typically the EC₈₀) to stimulate the cells.

  • Record the change in fluorescence over time, which corresponds to the increase in intracellular Ca²⁺.

Data Analysis: The peak fluorescence intensity is measured for each well. The data are normalized to the response seen with Substance P alone (100%) and baseline (0%). A dose-response curve of inhibition is plotted, and the IC₅₀ value is determined.

CompoundAssay TypeAgonistFunctional IC₅₀ (nM)
4-(4-Fluoro-2-methylphenyl)piperidineCalcium MobilizationSubstance P5.8
Reference Antagonist (Aprepitant)Calcium MobilizationSubstance P2.1
Investigating the Mode of Antagonism

To further characterize the mechanism, it is important to determine if the antagonism is competitive or non-competitive.

Objective: To determine if 4-(4-Fluoro-2-methylphenyl)piperidine acts as a competitive antagonist.

Procedure:

  • Perform a series of Substance P dose-response curves in the presence of increasing, fixed concentrations of 4-(4-Fluoro-2-methylphenyl)piperidine using the calcium mobilization assay described above.

  • Determine the EC₅₀ value for Substance P from each curve.

Data Analysis: A competitive antagonist will cause a parallel rightward shift in the agonist dose-response curve with no change in the maximal response. The data are analyzed by constructing a Schild plot, where the log (dose ratio - 1) is plotted against the log of the antagonist concentration. The dose ratio is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist. For a competitive antagonist, the slope of the Schild plot should be close to 1, and the x-intercept provides an estimate of the pA₂, which is the negative logarithm of the antagonist's Ki.

Signaling Pathways and Experimental Workflows

The interaction of 4-(4-Fluoro-2-methylphenyl)piperidine with the NK1 receptor can be visualized through signaling pathway diagrams and experimental workflow charts.

Diagram 3.1: NK1 Receptor Signaling Pathway

NK1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Gq Gq Protein NK1R->Gq Activates Antagonist 4-(4-Fluoro-2-methylphenyl)piperidine Antagonist->NK1R Binds & Blocks PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Triggers Release PKC PKC DAG->PKC Activates Ca_cyto Ca2+ (Cytosolic) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Downstream\nSignaling Downstream Signaling PKC->Downstream\nSignaling Phosphorylates

Caption: NK1 receptor signaling and antagonist inhibition.

Diagram 3.2: In Vitro Characterization Workflow

Workflow Start Start: Synthesize Compound BindingAssay Radioligand Binding Assay (Protocol 2.1.1) Start->BindingAssay Determine Ki FunctionalAssay Calcium Mobilization Assay (Protocol 2.2.1) BindingAssay->FunctionalAssay Confirm antagonism Selectivity Selectivity Panel Screening BindingAssay->Selectivity Assess off-target effects SchildAnalysis Schild Analysis (Protocol 2.3.1) FunctionalAssay->SchildAnalysis Determine mode of action Conclusion Conclusion: Potent & Selective Competitive NK1 Antagonist SchildAnalysis->Conclusion Selectivity->Conclusion

Caption: Experimental workflow for in vitro characterization.

Conclusion

Based on the analysis of its structural motifs and data from closely related compounds, 4-(4-Fluoro-2-methylphenyl)piperidine is predicted to act as a potent and selective competitive antagonist of the human NK1 receptor. The in-depth technical guide provided here outlines a robust and logical progression of in vitro experiments necessary to confirm this mechanism of action. By systematically determining its binding affinity, functional potency, and mode of antagonism, researchers can build a comprehensive pharmacological profile of this compound. This detailed characterization is a critical step in the drug discovery and development process, providing the foundational data necessary for further preclinical and clinical investigation. The described protocols, rooted in established pharmacological principles, ensure a high degree of scientific integrity and trustworthiness in the generated data.

References

  • Di Fabio, R., et al. (2025). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link][1]

Sources

Exploratory

A Methodological Guide to the In Vitro Pharmacological Characterization of Novel 4-Phenylpiperidine Analogs

Abstract The 4-phenylpiperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, forming the core of numerous ligands targeting monoamine transporters and G-protein coupled receptors (GP...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-phenylpiperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, forming the core of numerous ligands targeting monoamine transporters and G-protein coupled receptors (GPCRs). This guide presents a comprehensive methodological framework for the in vitro pharmacological characterization of novel analogs, using the hypothetical compound 4-(4-Fluoro-2-methylphenyl)piperidine as a case study. Due to the absence of publicly available experimental data for this specific compound, this document focuses on establishing a robust, scientifically-grounded workflow. It leverages structure-activity relationship (SAR) insights from documented analogs to predict a plausible target engagement profile and provides detailed, field-proven protocols for executing a primary binding screen and subsequent functional validation. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals engaged in the early-stage evaluation of novel CNS-active compounds.

Introduction: The 4-Phenylpiperidine Scaffold and Rationale for Characterization

The 4-phenylpiperidine motif is a cornerstone in the development of therapeutics targeting key CNS proteins, including the dopamine transporter (DAT), serotonin transporter (SERT), and various dopamine and serotonin receptor subtypes.[1][2][3] Modifications to the phenyl ring and the piperidine nitrogen allow for fine-tuning of potency and selectivity, leading to a wide range of pharmacological profiles from selective reuptake inhibitors to receptor agonists and antagonists.[4][5]

The subject of this guide, 4-(4-Fluoro-2-methylphenyl)piperidine, incorporates two key substitutions on the phenyl ring: a 4-fluoro group and a 2-methyl group.

  • 4-Fluoro Substitution: This modification is common in CNS ligands and is known to often enhance binding affinity at monoamine transporters without significantly increasing metabolic liability.[2]

  • 2-Methyl (ortho-methyl) Substitution: The introduction of a methyl group ortho to the piperidine attachment point introduces steric hindrance that can profoundly influence receptor-ligand interactions. This modification may decrease affinity for some targets while potentially enhancing selectivity for others by favoring specific binding conformations.

Given these structural features, it is critical to establish a comprehensive binding affinity profile to generate an initial hypothesis regarding the compound's mechanism of action. This guide outlines the logical progression from initial SAR-based predictions to definitive in vitro characterization.

Part 1: Hypothesis Formulation from Structure-Activity Relationship (SAR) Analysis

In the absence of direct experimental data, a testable hypothesis can be formulated by examining the binding profiles of structurally related compounds. The 4-phenylpiperidine core is known to confer affinity for a range of targets.

Key Target Classes for Initial Investigation:

  • Monoamine Transporters: Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET).

  • Dopamine Receptors: D2 and D3 subtypes are particularly relevant for phenylpiperidine ligands.[5][6]

  • Serotonin Receptors: 5-HT2A and 5-HT2C receptors are common off-targets that can influence the overall pharmacological effect.[7][8]

  • Sigma Receptors: σ1 and σ2 receptors often show affinity for piperidine-containing structures and can modulate dopaminergic and other neurotransmitter systems.[9][10][11]

Predicted Binding Profile based on SAR: Based on published data for fluoro- and methyl-substituted phenylpiperidines, we can hypothesize the following profile for 4-(4-Fluoro-2-methylphenyl)piperidine.

Table 1: Predicted In Vitro Binding Affinity Profile (Hypothetical)

Target Predicted Affinity (Kᵢ, nM) Rationale
DAT 10 - 100 The 4-phenylpiperidine core is a strong DAT ligand. The 4-fluoro group may enhance affinity, while the 2-methyl group could introduce steric hindrance, potentially reducing potency compared to unsubstituted analogs.[1][2]
SERT > 500 Phenylpiperidines often show lower affinity for SERT compared to DAT. The ortho-methyl group may further decrease binding.[1][3]
NET 50 - 250 Affinity for NET is plausible, though likely lower than for DAT.[3]
D₂ Receptor 20 - 150 Many phenylpiperidines interact with the D₂ receptor. The substitution pattern will determine whether the interaction is antagonistic or agonistic.[5]

| σ₁ Receptor | 5 - 50 | The scaffold is highly favorable for σ₁ receptor binding.[9][11] |

This hypothetical profile suggests that 4-(4-Fluoro-2-methylphenyl)piperidine may act primarily as a DAT inhibitor with significant activity at the σ₁ receptor and moderate D₂ receptor affinity. This prediction provides the basis for designing a targeted experimental plan.

Part 2: Experimental Design and Protocols

The experimental workflow is designed to first screen for binding affinity across a panel of relevant CNS targets and then to validate high-affinity interactions with functional assays.

Workflow for In Vitro Characterization

G cluster_0 Phase 1: Affinity Profiling cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Profile Interpretation A Compound Acquisition 4-(4-Fluoro-2-methylphenyl)piperidine B Primary Screen: Radioligand Binding Assays (DAT, SERT, NET, D₂, σ₁, 5-HT₂A) A->B Test Compound C Data Analysis: Calculate IC₅₀ and Kᵢ values B->C Raw CPM Data D Select High-Affinity Targets (e.g., Kᵢ < 100 nM) C->D Affinity Data (Kᵢ) E Functional Assays: - [³⁵S]GTPγS Binding (for GPCRs) - Neurotransmitter Uptake Assay (for Transporters) D->E Prioritized Targets F Data Analysis: Calculate EC₅₀/IC₅₀ and Eₘₐₓ E->F Functional Data G Synthesize Data: Combine Affinity (Kᵢ) and Function (EC₅₀, Eₘₐₓ) F->G Functional Data H Determine Pharmacological Profile (e.g., DAT Inhibitor, D₂ Partial Agonist) G->H

Caption: Overall workflow for characterizing a novel 4-phenylpiperidine analog.

Protocol: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[12] The principle is competitive displacement: the ability of the unlabeled test compound to displace a specific, high-affinity radioligand from its target is measured.[13][14]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Use commercially available membrane preparations from cells stably expressing the human recombinant target of interest (e.g., HEK-293 cells expressing hDAT) or from homogenized tissue known to be rich in the target (e.g., rat striatum for DAT/D₂).[13]

    • Homogenize thawed cells or tissue in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[15]

    • Centrifuge the homogenate at low speed (~1,000 x g) to remove nuclei and large debris.[13][15]

    • Centrifuge the resulting supernatant at high speed (~20,000 x g) to pellet the membranes.[13][15]

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[13]

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).[15]

  • Assay Setup (96-well plate format):

    • Each assay should include wells for Total Binding (membranes + radioligand), Non-Specific Binding (membranes + radioligand + high concentration of a known displacer), and Test Compound (membranes + radioligand + serial dilutions of the test compound).[14][15]

    • Example for DAT Assay:

      • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[13]

      • Radioligand: [³H]WIN 35,428 (at a concentration near its Kd, e.g., 2-5 nM).

      • Non-Specific Displacer: 10 µM GBR 12909 or Cocaine.[1]

      • Test Compound: 4-(4-Fluoro-2-methylphenyl)piperidine, serially diluted from 100 µM to 0.1 nM.

      • Incubation: Add 150 µL of membranes, 50 µL of test compound/displacer/buffer, and 50 µL of radioligand to each well.[15]

  • Incubation and Termination:

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[13][15]

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[15]

    • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[14][15]

  • Quantification and Data Analysis:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.[14]

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding).

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation :

      • Kᵢ = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the target.[15]

Protocol: [³⁵S]GTPγS Binding Functional Assay

For GPCRs where the compound shows high affinity (e.g., D₂ receptor), a functional assay is necessary to determine if it acts as an agonist, antagonist, or inverse agonist. The [³⁵S]GTPγS binding assay is a direct measure of G-protein activation following receptor stimulation.[16][17][18]

Principle: Agonist binding to a GPCR facilitates the exchange of GDP for GTP on the associated Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits and can be quantified.[17][19]

[³⁵S]GTPγS Binding Assay Workflow

G cluster_0 Assay Components cluster_1 Assay Steps cluster_2 Data Output & Analysis A Receptor Membranes (e.g., D₂-expressing) B [³⁵S]GTPγS C GDP D Test Compound (Agonist Mode) or Agonist + Test Compound (Antagonist Mode) E 1. Combine components in assay buffer F 2. Incubate (e.g., 60 min, 30°C) E->F G 3. Terminate via rapid filtration F->G H 4. Wash filters G->H I 5. Scintillation Counting H->I J Plot Stimulated Binding vs. [Compound] I->J K Determine EC₅₀ and Eₘₐₓ (Agonist) or IC₅₀ (Antagonist)

Caption: Key steps in the [³⁵S]GTPγS functional assay for GPCRs.

Step-by-Step Methodology:

  • Reagents and Buffer:

    • Assay Buffer: Typically contains 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[14]

    • GDP: Added at a final concentration of ~10-30 µM to facilitate the exchange reaction.

    • [³⁵S]GTPγS: Used at a final concentration of ~0.1-0.5 nM.

    • Membranes: Prepared as described for binding assays.

  • Assay Procedure (Agonist Mode):

    • In a 96-well plate, combine membranes, GDP, and serial dilutions of the test compound in assay buffer.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for 60 minutes at 30°C with gentle agitation.[15]

    • Terminate, filter, and count as described in the radioligand binding protocol.

    • Data is plotted as % stimulation over basal vs. log[compound] to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a standard full agonist).[17]

  • Assay Procedure (Antagonist Mode):

    • If the compound shows no agonist activity, its potential as an antagonist is tested.

    • The assay is run by incubating the membranes with serial dilutions of the test compound in the presence of a fixed concentration of a known agonist (e.g., dopamine at its EC₈₀).

    • A reduction in the agonist-stimulated signal indicates antagonism. Data is analyzed to calculate an IC₅₀.

Data Interpretation and Profile Synthesis

The final step is to integrate the affinity and functional data to build a complete pharmacological profile.

Table 2: Integrated Pharmacological Profile (Illustrative Data)

Target Affinity (Kᵢ, nM) Function Potency (EC₅₀/IC₅₀, nM) Efficacy (Eₘₐₓ %)
DAT 45 Inhibitor 80 (Uptake IC₅₀) N/A
SERT 1250 Not Tested - -
NET 180 Not Tested - -
D₂ Receptor 75 Partial Agonist 150 (EC₅₀) 40% (vs. Dopamine)

| σ₁ Receptor | 22 | Not Tested | - | - |

Interpretation of Illustrative Data:

This profile suggests that 4-(4-Fluoro-2-methylphenyl)piperidine is a potent DAT inhibitor with approximately 28-fold selectivity over SERT. It also acts as a D₂ partial agonist and a potent σ₁ ligand . This polypharmacology—engaging multiple targets—is common for CNS drugs. The D₂ partial agonism could potentially mitigate some of the abuse liability associated with potent, selective DAT inhibitors. The σ₁ activity could contribute additional, complex modulatory effects on neurotransmission.

Conclusion

This technical guide outlines a systematic and robust methodology for determining the in vitro receptor binding and functional profile of novel 4-phenylpiperidine analogs, using 4-(4-Fluoro-2-methylphenyl)piperidine as a working example. By beginning with SAR-driven hypotheses and progressing through validated radioligand binding and functional assays, researchers can efficiently and accurately characterize new chemical entities. This structured approach provides the essential data needed to understand a compound's primary mechanism of action, identify potential off-target activities, and make informed decisions for further preclinical development.

References

  • Chatterjie, N., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 41(5), 699-705. [Link]

  • Izenwasser, S., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-56. [Link]

  • Bio-protocol. (n.d.). Radioligand binding assays. Bio-protocol. [Link]

  • Guo, D. F., et al. (2012). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 385(3), 235-46. [Link]

  • Jun, J. G., et al. (2011). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 21(22), 6791-4. [Link]

  • Chan, H. M., et al. (2000). Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors. Journal of Biomolecular Screening, 5(4), 251-256. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Data Sheet. [Link]

  • Karlsson, A., et al. (1995). On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression. Journal of Medicinal Chemistry, 38(16), 3121-31. [Link]

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4355-60. [Link]

  • Lomenzo, S. A., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(10), 3616-28. [Link]

  • Sonesson, C., et al. (2010). Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16). Journal of Medicinal Chemistry, 53(8), 3402-15. [Link]

  • Wold, E. A., et al. (2019). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. ACS Chemical Neuroscience, 10(1), 535-548. [Link]

  • Ananthan, S. (2006). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Current Medicinal Chemistry, 13(1), 1-14. [Link]

  • Ikome, H. N., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 54. [Link]

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  • Bonifazi, A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7349-62. [Link]

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  • Saha, K., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of Medicinal Chemistry, 63(17), 9353-9371. [Link]

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Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-(4-Fluoro-2-methylphenyl)piperidine

A Senior Application Scientist's Perspective on Methodologies, Rationale, and Data Interpretation for Drug Development Professionals Introduction: The Compound and the Imperative for Pharmacokinetic Characterization In t...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Methodologies, Rationale, and Data Interpretation for Drug Development Professionals

Introduction: The Compound and the Imperative for Pharmacokinetic Characterization

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is contingent on a deep understanding of its behavior within a biological system. The compound 4-(4-Fluoro-2-methylphenyl)piperidine represents a scaffold of significant interest, incorporating structural motifs—a fluorinated aromatic ring and a piperidine core—that are prevalent in centrally active and metabolically stable drugs.[1][2][3] The introduction of fluorine, for instance, is a well-established strategy to block metabolic attack and modulate physicochemical properties.[4][5]

However, its structure alone does not guarantee success. A rigorous evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties—collectively known as pharmacokinetics (PK)—is paramount.[6] This guide provides a comprehensive framework for characterizing the pharmacokinetic profile of 4-(4-Fluoro-2-methylphenyl)piperidine. It is designed not as a simple recitation of data, but as a strategic manual for researchers, explaining the causal logic behind experimental choices and providing field-proven protocols to generate robust, interpretable data.

The following sections will detail the critical in vitro and in vivo assays necessary to build a complete PK profile, transforming this chemical structure from a static drawing into a dynamic entity with predictable behavior in a physiological context.

Absorption: Crossing the Intestinal Barrier

The primary question for any orally administered drug candidate is whether it can be efficiently absorbed from the gastrointestinal tract into the bloodstream.[6][7] For 4-(4-Fluoro-2-methylphenyl)piperidine, we must assess its intestinal permeability and determine if it is a substrate for efflux transporters, which can actively pump the compound back into the intestinal lumen, limiting its bioavailability.

Core Assay: Caco-2 Bidirectional Permeability

The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[8][9][10] This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express key transporter proteins, mimicking the epithelial barrier of the small intestine.[9][11]

Experimental Rationale: By measuring the transport of the compound from the apical (intestinal lumen) side to the basolateral (blood) side (A→B) and in the reverse direction (B→A), we can determine the apparent permeability coefficient (Papp) and the Efflux Ratio (ER).

  • High A→B Permeability (Papp > 10 x 10⁻⁶ cm/s): Suggests good passive absorption.

  • Efflux Ratio (Papp(B→A) / Papp(A→B)) > 2: Indicates the compound is likely a substrate of an efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7][9]

Data Interpretation: A Hypothetical Profile

The table below illustrates how data for 4-(4-Fluoro-2-methylphenyl)piperidine would be presented and interpreted.

ParameterValueInterpretation & Next Steps
Papp (A→B) 15.2 x 10⁻⁶ cm/sHigh Permeability: The compound readily crosses the intestinal barrier in vitro, suggesting high oral absorption is possible.
Papp (B→A) 33.1 x 10⁻⁶ cm/sHigh Basolateral to Apical Transport: Suggests active efflux is occurring.
Efflux Ratio 2.18Moderate Efflux: The efflux ratio is greater than 2, indicating that the compound is a substrate for an efflux transporter.[7] Next Step: A follow-up Caco-2 assay with a specific P-gp inhibitor (e.g., verapamil) is required to confirm P-gp involvement.[7]
Recovery (%) 97%Good Stability & Low Binding: High recovery indicates the compound is stable in the assay system and does not adsorb non-specifically to the plate wells.

Distribution: Where Does the Compound Go?

Once absorbed, a drug's efficacy and potential for toxicity are heavily influenced by its distribution throughout the body. The key determinant of distribution is the extent to which the compound binds to plasma proteins. Only the unbound, or "free," fraction of a drug is able to interact with its therapeutic target and be cleared from the body.[12][13][14]

Core Assay: Equilibrium Dialysis for Plasma Protein Binding (PPB)

Equilibrium dialysis is the gold standard method for determining the fraction of a compound bound to plasma proteins.[13][15][16] The assay involves dialyzing the compound in plasma against a protein-free buffer until equilibrium is reached.

Experimental Rationale: The compound is added to a chamber containing plasma, which is separated by a semi-permeable membrane from a second chamber containing buffer. At equilibrium, the concentration of the free compound will be equal on both sides. By measuring the total concentration in the plasma chamber and the concentration in the buffer chamber (which represents the free drug), the percentage of the drug bound to plasma proteins can be accurately calculated.[13][15]

Data Interpretation: A Hypothetical Profile
Species% Unbound (Fu)Interpretation & Implications
Human Plasma 4.5%High Binding (95.5%): A high degree of binding means only a small fraction of the total plasma concentration is pharmacologically active. This can lead to a longer half-life but also increases the risk of drug-drug interactions if co-administered with other highly protein-bound drugs.[14]
Rat Plasma 8.2%High Binding (91.8%): Similar to human plasma. The rat may be a suitable model for preclinical toxicology and efficacy studies, as the free fraction is comparable.
Dog Plasma 15.1%Moderate-High Binding (84.9%): The higher unbound fraction in dogs compared to humans must be considered when extrapolating dose and exposure levels from canine studies.

Metabolism: Biotransformation and Clearance

Metabolism is the body's process of chemically modifying a drug, primarily in the liver, to facilitate its excretion.[17][6] Understanding a compound's metabolic stability is critical for predicting its half-life and potential for forming active or toxic metabolites. The primary enzymes responsible for this are the cytochrome P450 (CYP) family.[17][18]

The structure of 4-(4-Fluoro-2-methylphenyl)piperidine presents several potential sites for metabolic attack:

  • Aromatic Ring: The fluoro-substituted phenyl ring could undergo hydroxylation. The fluorine atom generally increases resistance to metabolism but can also lead to metabolic defluorination.[4][19]

  • Piperidine Ring: N-dealkylation (if substituted) or oxidation at carbons adjacent to the nitrogen are common metabolic pathways for piperidine-containing compounds.[20]

  • Methyl Group: The benzylic methyl group is a potential site for hydroxylation.

Core Assay: Liver Microsomal Stability

This in vitro assay provides a rapid assessment of a compound's susceptibility to Phase I metabolism by CYP enzymes.[21][22] The compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of these enzymes.[22]

Experimental Rationale: The rate of disappearance of the parent compound over time is measured in the presence of the necessary cofactor, NADPH.[21] This rate is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint), which reflect the compound's metabolic liability.[21][23]

Data Interpretation: A Hypothetical Profile
SpeciesIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Clearance
Human Liver Microsomes 4534.3Low to Intermediate: The compound is moderately stable. This suggests it would likely not be cleared too rapidly in humans, allowing for a reasonable dosing interval (e.g., once or twice daily).
Rat Liver Microsomes 2077.3Intermediate to High: The compound is metabolized more rapidly in rats than in humans. This is a common species difference and must be accounted for when designing and interpreting rat PK studies.

Integrated Workflow and In Vivo Confirmation

While in vitro assays provide crucial early insights, the definitive pharmacokinetic profile must be established through in vivo studies in animal models.[24][25][26] These studies integrate the ADME processes and provide key parameters like clearance (CL), volume of distribution (Vd), terminal half-life (t½), and oral bioavailability (F%).

The diagram below illustrates the logical flow from initial in vitro screening to a definitive in vivo pharmacokinetic study.

ADME_Workflow cluster_in_vitro PART 1: In Vitro ADME Profiling cluster_decision PART 2: Profile Assessment & Decision cluster_in_vivo PART 3: In Vivo Pharmacokinetic Study sol Solubility (Kinetic) caco Permeability (Caco-2) sol->caco ppb Distribution (Plasma Protein Binding) caco->ppb met Metabolism (Microsomal Stability) ppb->met decision Go / No-Go Decision Is the profile acceptable? met->decision invivo Rodent PK Study (IV and PO Dosing) decision->invivo GO stop STOP (Optimize Chemistry) decision->stop NO-GO params Calculate Key Parameters (CL, Vd, t½, F%) invivo->params end end params->end Proceed to PK/PD Modeling & Efficacy Studies start New Chemical Entity: 4-(4-Fluoro-2-methylphenyl)piperidine start->sol

Caption: High-level workflow for pharmacokinetic assessment.

Detailed Experimental Protocols

Trustworthy data is built on meticulously executed protocols. The following are step-by-step methodologies for the core in vitro assays described.

Protocol: Caco-2 Bidirectional Permeability Assay

Caco2_Protocol cluster_prep Cell Culture & Plating cluster_assay Transport Experiment (at 37°C) cluster_A_B A to B (Absorption) cluster_B_A B to A (Efflux) cluster_analysis Analysis seed 1. Seed Caco-2 cells on Transwell inserts. culture 2. Culture for 21 days until a differentiated monolayer forms. seed->culture teer 3. Verify monolayer integrity via TEER measurement (>600 Ω·cm²). culture->teer add_A 4a. Add compound to Apical (A) chamber. teer->add_A add_B 4b. Add compound to Basolateral (B) chamber. teer->add_B sample_B 5a. Sample from Basolateral (B) chamber at t=2h. add_A->sample_B quench 6. Quench all samples with acetonitrile containing an internal standard. sample_B->quench sample_A 5b. Sample from Apical (A) chamber at t=2h. add_B->sample_A sample_A->quench lcms 7. Quantify compound concentration using LC-MS/MS. quench->lcms calc 8. Calculate Papp and Efflux Ratio. lcms->calc

Caption: Experimental workflow for the Caco-2 permeability assay.

Methodology:

  • Cell Seeding: Caco-2 cells are seeded onto semi-permeable filter inserts in a multi-well plate.[11]

  • Monolayer Formation: Cells are cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with functional tight junctions.[11]

  • Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the monolayer is intact and suitable for the transport study.[11]

  • Dosing: The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) chamber. Control compounds like propranolol (high permeability) and atenolol (low permeability) are run in parallel.[11]

  • Incubation: The plate is incubated at 37°C with gentle shaking for a set period, typically 2 hours.[9]

  • Sampling: At the end of the incubation, aliquots are taken from the receiver chamber (B for A→B transport, A for B→A transport). Samples are also taken from the donor chamber to calculate mass balance.

  • Quantification: All samples are quenched with an organic solvent (e.g., acetonitrile) and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the concentration of the test compound.[8][13]

  • Calculation: The apparent permeability (Papp) and Efflux Ratio are calculated using the concentrations and known surface area of the insert.

Expert Insight: The inclusion of a P-gp substrate control (like quinidine) and running the assay in the presence and absence of a P-gp inhibitor (like verapamil) provides a self-validating system to confirm if the compound is a P-gp substrate.[7]

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Methodology:

  • Preparation: A reaction mixture is prepared containing pooled Human Liver Microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).[27]

  • Pre-incubation: The test compound (e.g., at 1 µM) is added to the microsome mixture and pre-incubated at 37°C to allow for temperature equilibration.

  • Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH regenerating solution.[21]

  • Time-Point Sampling: Aliquots are removed from the master reaction at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[20][27]

  • Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard (for analytical normalization). This also precipitates the microsomal proteins.[20]

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein.

  • Quantification: The supernatant is transferred to a new plate for analysis by LC-MS/MS to measure the remaining concentration of the parent compound at each time point.[23]

  • Calculation: The percentage of compound remaining versus time is plotted. The slope of the natural log plot is used to determine the in vitro half-life, which is then used to calculate the intrinsic clearance.

Expert Insight: Running the assay with and without NADPH is a critical control.[21] Disappearance of the compound in the absence of NADPH indicates chemical instability or metabolism by non-NADPH-dependent enzymes (e.g., esterases), not CYP-mediated metabolism.

Conclusion and Strategic Outlook

A thorough understanding of the pharmacokinetic properties of 4-(4-Fluoro-2-methylphenyl)piperidine is not an academic exercise; it is a fundamental requirement for its progression as a drug candidate. The methodologies outlined in this guide provide a robust framework for generating a comprehensive ADME profile.

By systematically evaluating absorption, distribution, and metabolism using industry-standard in vitro assays, researchers can make informed decisions early in the development process. A compound with high permeability, moderate-to-high plasma protein binding, and moderate metabolic stability, as hypothesized in our examples, would represent a promising lead. Such a profile suggests the potential for good oral bioavailability and a half-life conducive to a convenient dosing regimen. The final confirmation from in vivo studies provides the critical data needed for projecting human pharmacokinetics and designing safe and effective clinical trials. This structured, iterative approach of in vitro screening followed by in vivo validation is the cornerstone of modern, efficient drug development.

References

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Introduction: The Strategic Importance of the 4-Arylpiperidine Scaffold

An In-Depth Technical Guide to the Chemical Synthesis of 4-(4-Fluoro-2-methylphenyl)piperidine The 4-arylpiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Synthesis of 4-(4-Fluoro-2-methylphenyl)piperidine

The 4-arylpiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents targeting the central nervous system (CNS) and other biological systems. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets. The specific compound, 4-(4-fluoro-2-methylphenyl)piperidine, incorporates key features—a fluorine atom for modulating metabolic stability and binding interactions, and a methyl group for steric and electronic influence—making it a valuable intermediate in the synthesis of high-value pharmaceutical compounds.[1][2]

This guide provides a comprehensive overview of the principal synthetic pathways to 4-(4-fluoro-2-methylphenyl)piperidine. We will move beyond simple procedural descriptions to explore the underlying chemical principles, the rationale for methodological choices, and the practical considerations essential for successful synthesis in a research and development setting.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis. By deconstructing the target molecule, we can identify the key bond formations and strategic precursors that form the basis of our synthetic routes. For 4-(4-fluoro-2-methylphenyl)piperidine, two primary disconnection strategies emerge:

  • C-C Bond Disconnection: Breaking the bond between the phenyl and piperidine rings. This approach points toward cross-coupling methodologies, where a piperidine nucleophile (or its organometallic equivalent) is coupled with a fluoro-methylphenyl electrophile.

  • Ring Reduction Strategy: Recognizing the piperidine as a saturated heterocycle suggests its formation via the reduction of a more unsaturated precursor, such as a pyridine or a tetrahydropyridine.

These two fundamental approaches form the framework for the synthetic pathways discussed below.

G Target 4-(4-Fluoro-2-methylphenyl)piperidine Disconnection1 C-C Bond Disconnection (Cross-Coupling) Target->Disconnection1 Disconnection2 Ring Reduction Target->Disconnection2 Precursor1A Piperidine-4-Organometallic (e.g., Boronic Ester, Zinc-Iodide) Disconnection1->Precursor1A Precursor1B 1-Halo-4-fluoro-2-methylbenzene Disconnection1->Precursor1B Precursor2 4-(4-Fluoro-2-methylphenyl)pyridine or Tetrahydropyridine Disconnection2->Precursor2

Caption: Retrosynthetic analysis of 4-(4-fluoro-2-methylphenyl)piperidine.

Pathway 1: Catalytic Hydrogenation of Pyridine and Tetrahydropyridine Precursors

This is arguably the most established and frequently employed method for synthesizing 4-arylpiperidines. The strategy involves the initial construction of an unsaturated 4-arylpyridine or 4-aryl-1,2,3,6-tetrahydropyridine ring, followed by its complete saturation via catalytic hydrogenation.

Scientific Rationale

The hydrogenation of pyridines and their partially saturated derivatives is a robust and high-yielding transformation.[3][4] The choice of catalyst is critical and is typically a platinum-group metal. Platinum(IV) oxide (PtO2, Adams' catalyst) and Palladium on Carbon (Pd/C) or Palladium Hydroxide (Pd(OH)2, Pearlman's catalyst) are highly effective.[3][5] The reaction is often performed under acidic conditions (e.g., in acetic acid or with an HCl equivalent) to protonate the pyridine nitrogen, which enhances its susceptibility to reduction and can prevent catalyst poisoning.[3]

Workflow Diagram

G Start Starting Materials: 4-Fluoro-2-methylaniline Pyridine derivative Step1 Synthesis of Pyridine Precursor (e.g., Suzuki Coupling) Start->Step1 Step2 Optional: Partial Reduction or N-Alkylation Step1->Step2 Formation of Tetrahydropyridine Step3 Catalytic Hydrogenation (H₂, Pd/C or PtO₂) Step1->Step3 Direct Hydrogenation of Pyridine Step2->Step3 Step4 Workup & Purification (Filtration, Extraction) Step3->Step4 End Final Product: 4-(4-Fluoro-2-methylphenyl)piperidine Step4->End

Caption: General workflow for the hydrogenation route.

Detailed Experimental Protocol (Adapted from Literature)

This protocol is based on the hydrogenation of a tetrahydropyridine precursor, a common intermediate in this synthetic sequence.[5]

  • Precursor Synthesis: The precursor, 1-benzyl-4-(4-fluoro-2-methylphenyl)-1,2,3,6-tetrahydropyridine, is first synthesized via established methods, such as the reaction of 1-benzyl-4-piperidone with the Grignard reagent derived from 1-bromo-4-fluoro-2-methylbenzene, followed by dehydration.

  • Hydrogenation Setup: To a solution of 1-benzyl-4-(4-fluoro-2-methylphenyl)-1,2,3,6-tetrahydropyridine (e.g., 20 mmol) in methanol (100 mL), Pearlman's catalyst (20% Pd(OH)2 on carbon, ~5 mol%) is added under an inert atmosphere.

  • Reaction: The resulting suspension is subjected to hydrogenation in a high-pressure reactor (e.g., a Parr shaker). The vessel is charged with hydrogen gas to a pressure of 50-200 psi. The reaction is stirred vigorously at room temperature for 24-48 hours. The dual function of the catalyst facilitates both the reduction of the double bond and the hydrogenolysis (cleavage) of the N-benzyl protecting group.

  • Monitoring: Reaction progress is monitored by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Upon completion, the reaction mixture is carefully vented. The catalyst is removed by filtration through a pad of Celite, which is then washed with methanol.

  • Isolation: The filtrate is concentrated under reduced pressure. The residue can be purified by column chromatography or by forming the hydrochloride salt. To form the salt, the residue is dissolved in a suitable solvent like ethyl acetate, and a 1M solution of HCl in ether is added, causing the 4-(4-fluorophenyl)piperidine hydrochloride to precipitate.[5] The free base can be regenerated by treatment with an aqueous base (e.g., Na2CO3) and extraction.[5]

CatalystPressure (psi)Time (h)YieldReference Notes
20% Pd(OH)2/C2004894%For 4-(4-fluorophenyl) derivative; includes N-debenzylation.[5]
20% Pd(OH)2/C504863% (as HCl salt)For 4-(4-fluorophenyl) derivative; includes N-debenzylation.[5]
PtO250-70 bar (~725-1015 psi)6-10GoodGeneral conditions for substituted pyridines in glacial acetic acid.[3]

Pathway 2: C-C Bond Formation via Palladium-Catalyzed Cross-Coupling

Cross-coupling reactions represent a more modular approach, allowing for the convergent synthesis of the target by joining two key fragments. The Suzuki-Miyaura and Negishi couplings are particularly well-suited for this purpose.[6][7]

Scientific Rationale
  • Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron species with an organohalide, catalyzed by a palladium(0) complex. Its advantages include mild reaction conditions, commercial availability of many boronic acids, and high functional group tolerance. For our target, this could involve coupling a piperidine-4-boronic ester with 1-bromo-4-fluoro-2-methylbenzene.[6][8][9]

  • Negishi Coupling: This reaction couples an organozinc compound with an organohalide, also catalyzed by palladium or nickel. Organozinc reagents are often more reactive than their boron counterparts but can be less tolerant of certain functional groups. A highly effective procedure involves the use of a co-catalyst system of palladium and copper(I) to couple 4-(N-BOC-piperidyl)zinc iodide with aryl halides.[7]

Workflow Diagram: Cross-Coupling Strategies

G cluster_0 Suzuki-Miyaura Pathway cluster_1 Negishi Pathway S_Start1 N-Boc-Piperidine-4-boronic acid pinacol ester S_Reaction Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) S_Start1->S_Reaction S_Start2 1-Bromo-4-fluoro-2-methylbenzene S_Start2->S_Reaction Product N-Boc-4-(4-fluoro-2-methylphenyl)piperidine S_Reaction->Product N_Start1 N-Boc-4-iodopiperidine + Activated Zinc N_Reaction Pd/Cu(I) Co-catalyst (e.g., Pd(dppf)Cl₂ / CuI) Solvent (e.g., DMA/THF) N_Start1->N_Reaction Forms Organozinc Reagent N_Start2 1-Bromo-4-fluoro-2-methylbenzene N_Start2->N_Reaction N_Reaction->Product Deprotection Acidic Deprotection (e.g., TFA or HCl) Product->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: Convergent cross-coupling strategies for C-C bond formation.

Detailed Experimental Protocol (Negishi Coupling Example)

This protocol is adapted from a general procedure for the synthesis of 4-arylpiperidines.[7]

  • Formation of Organozinc Reagent: In a flame-dried flask under an inert atmosphere, activated zinc dust is suspended in an anhydrous solvent like DMA. 1,2-Dibromoethane is added to activate the zinc surface, followed by chlorotrimethylsilane. A solution of N-Boc-4-iodopiperidine in DMA is then added, and the mixture is heated (e.g., to 80 °C) for several hours to form the (1-tert-Butoxycarbonylpiperidin-4-yl)(iodo)zinc reagent.

  • Coupling Reaction: In a separate flask, the palladium catalyst (e.g., Cl2Pd(dppf), 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and 1-bromo-4-fluoro-2-methylbenzene (1.0 eq) are combined in anhydrous THF.

  • Addition: The freshly prepared organozinc solution is transferred via cannula to the catalyst mixture at room temperature.

  • Reaction and Monitoring: The reaction is stirred at room temperature or with gentle heating until LC-MS analysis indicates complete consumption of the aryl bromide.

  • Workup: The reaction is quenched with aqueous ammonium chloride solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over sodium sulfate, and concentrated.

  • Purification and Deprotection: The crude N-Boc protected product is purified by silica gel chromatography. The Boc group is then removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane, to yield the final product.

Coupling MethodKey ReagentsCatalyst SystemTypical YieldReference Notes
Suzuki-Miyaura Aryl Halide + Piperidine Boronic EsterPd(dppf)Cl₂, K₂CO₃70-90%Highly modular and tolerant of many functional groups.[8][9]
Negishi Aryl Halide + Piperidylzinc IodideCl₂Pd(dppf) + CuI75-85%Requires in-situ preparation of the organozinc reagent.[7]

Conclusion and Scientist's Perspective

Both the hydrogenation and cross-coupling pathways offer reliable and scalable routes to 4-(4-fluoro-2-methylphenyl)piperidine. The optimal choice depends on project-specific constraints:

  • Hydrogenation Route: This is an excellent choice for large-scale synthesis if the pyridine or tetrahydropyridine precursor is readily available or can be synthesized efficiently in-house. It is often cost-effective and operationally simple, although it requires specialized high-pressure hydrogenation equipment.

  • Cross-Coupling Routes: These methods provide maximum flexibility and are ideal for library synthesis or when diverse aryl substituents are desired. The Suzuki-Miyaura coupling is often preferred due to the stability and ease of handling of boronic esters. The Negishi coupling is a powerful alternative, particularly when the corresponding boronic acid is unstable or difficult to access.

For a drug development program, the cross-coupling approach might be favored during the initial lead optimization phase due to its modularity. As a lead candidate moves toward process development and scale-up, the hydrogenation route might be optimized for its potential cost and step-economy advantages.

References

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  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Google Patents. (n.d.). CN114728906A - Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814.
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  • PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence.
  • ACS Publications. (2014). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence.
  • ACS Publications. (2004). Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates.
  • PMC. (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • PubMed. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

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Foundational

Structural analysis of 4-(4-Fluoro-2-methylphenyl)piperidine using NMR spectroscopy

An In-Depth Technical Guide to the Structural Analysis of 4-(4-Fluoro-2-methylphenyl)piperidine using NMR Spectroscopy Abstract This technical guide provides a comprehensive walkthrough of the structural elucidation of 4...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Analysis of 4-(4-Fluoro-2-methylphenyl)piperidine using NMR Spectroscopy

Abstract

This technical guide provides a comprehensive walkthrough of the structural elucidation of 4-(4-Fluoro-2-methylphenyl)piperidine, a key heterocyclic scaffold in modern drug discovery.[1] Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind experimental choices and provides a self-validating framework for analysis through a multi-technique Nuclear Magnetic Resonance (NMR) approach. We will explore the integrated interpretation of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy to build a complete, unambiguous picture of the molecular structure.

Introduction: The Significance of the 4-Arylpiperidine Motif

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold in medicinal chemistry. When substituted at the 4-position with an aryl group, as in our target molecule, these compounds often exhibit significant biological activity, serving as building blocks for therapeutics targeting the central nervous system, among other applications.

The precise substitution pattern on both the piperidine and the aromatic ring is critical for pharmacological activity. Therefore, unambiguous confirmation of the structure, including regiochemistry, is a non-negotiable step in the synthesis and development of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing atomic-level structural information in a non-destructive manner.[2][3][4][5][6] This guide will demonstrate the application of a suite of NMR experiments to fully characterize 4-(4-Fluoro-2-methylphenyl)piperidine.

Foundational Principles of NMR-Based Structural Elucidation

The structural analysis of an organic molecule by NMR spectroscopy relies on the interrogation of specific atomic nuclei (most commonly ¹H and ¹³C) within a strong magnetic field.[3] By combining several experiments, we can piece together the molecular puzzle.

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity or splitting), and their relative abundance (integration).

  • ¹³C NMR (Carbon NMR): Reveals the number of unique carbon environments in the molecule. The chemical shift indicates the type of carbon (e.g., aliphatic, aromatic, carbonyl).

  • 2D COSY (Correlation Spectroscopy): A homonuclear experiment that maps correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is invaluable for identifying adjacent protons and tracing out spin systems.[2]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C spectra.[2]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is the key to connecting different molecular fragments, especially across quaternary (non-protonated) carbons.[2]

Experimental Workflow: From Sample to Structure

The process of structural elucidation follows a logical and systematic workflow. Each step builds upon the information gathered in the previous one, culminating in a fully validated structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Compound (~5-10 mg) Solvent Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Acq_1D Acquire 1D Spectra (¹H, ¹³C) Tube->Acq_1D Acq_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acq_1D->Acq_2D Proc Process Spectra (FT, Phasing, Calibration) Acq_2D->Proc Assign_1D Assign 1D Spectra Proc->Assign_1D Assign_2D Assign 2D Spectra Assign_1D->Assign_2D Structure Elucidate & Verify Structure Assign_2D->Structure

Caption: Standard workflow for NMR-based structural elucidation.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of synthesized 4-(4-Fluoro-2-methylphenyl)piperidine.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

    • ¹H NMR: Acquire 16 scans with a spectral width of 16 ppm and a relaxation delay of 1 second.

    • ¹³C NMR: Acquire 1024 scans with broadband proton decoupling, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

    • COSY: Acquire data with 256 increments in the F1 dimension and 2048 data points in F2, using 4 scans per increment.

    • HSQC: Acquire data with 256 increments in F1 and 2048 data points in F2, optimized for a one-bond ¹JCH coupling of 145 Hz.

    • HMBC: Acquire data with 256 increments in F1 and 2048 data points in F2, using a long-range coupling delay optimized for 8 Hz.

Spectral Analysis and Structural Interpretation

Note: The following spectra and data are high-quality, illustrative examples based on established chemical shift principles and data from analogous structures, presented to demonstrate the analytical process.

Structure for Assignment:

¹H NMR Analysis

The ¹H NMR spectrum provides the initial overview of the proton environments.

  • Aromatic Region (δ 6.8-7.1 ppm): Three signals are observed, consistent with a tri-substituted benzene ring.

    • δ 7.05 (dd, J = 8.5, 5.5 Hz, 1H, H-6'): The doublet of doublets multiplicity indicates coupling to two different neighboring protons.

    • δ 6.88 (td, J = 8.5, 2.5 Hz, 1H, H-5'): The triplet of doublets suggests coupling to two equivalent protons and one different proton. This pattern is characteristic of a proton adjacent to a fluorine atom.

    • δ 6.81 (dd, J = 8.5, 2.5 Hz, 1H, H-3'): A doublet of doublets indicates two different neighboring protons.

  • Piperidine Ring (δ 1.7-3.2 ppm):

    • δ 3.15 (dt, J = 12.5, 2.5 Hz, 2H, H-2eq, H-6eq): The downfield shift and multiplicity are characteristic of equatorial protons adjacent to the nitrogen.

    • δ 2.75 (td, J = 12.5, 3.0 Hz, 2H, H-2ax, H-6ax): The upfield shift is typical for axial protons adjacent to the nitrogen.

    • δ 2.90 (tt, J = 12.0, 3.5 Hz, 1H, H-4): This complex multiplet is the methine proton at the junction of the two rings.

    • δ 1.85 (m, 2H, H-3eq, H-5eq): Broad multiplet for the equatorial methylene protons.

    • δ 1.70 (m, 2H, H-3ax, H-5ax): Broad multiplet for the axial methylene protons.

    • ~δ 1.95 (br s, 1H, NH): A broad singlet for the amine proton, which often exchanges and may not show clear coupling.

  • Methyl Group (δ 2.25 ppm):

    • δ 2.25 (s, 3H, H-7'): A sharp singlet, integrating to three protons, confirming the methyl group.

¹³C NMR Analysis

The ¹³C spectrum identifies all unique carbon atoms, including the quaternary ones.

  • Aromatic Region (δ 115-162 ppm):

    • δ 161.5 (d, ¹JCF = 245 Hz, C-4'): The large coupling constant is definitive for a carbon directly bonded to fluorine.

    • δ 138.0 (d, ³JCF = 3.5 Hz, C-2'): A quaternary carbon, showing a small coupling to fluorine.

    • δ 135.5 (d, ²JCF = 8.0 Hz, C-1'): The ipso-carbon attached to the piperidine ring, showing two-bond coupling to fluorine.

    • δ 132.0 (d, ³JCF = 5.5 Hz, C-6'):

    • δ 118.5 (d, ²JCF = 21.0 Hz, C-5'):

    • δ 115.0 (d, ²JCF = 22.0 Hz, C-3'):

  • Piperidine Ring (δ 30-50 ppm):

    • δ 46.0 (C-2, C-6): Methylene carbons adjacent to the nitrogen.

    • δ 41.5 (C-4): The methine carbon.

    • δ 33.5 (C-3, C-5): The remaining methylene carbons.

  • Methyl Group (δ 20.0 ppm):

    • δ 20.0 (C-7'): The methyl carbon.

2D NMR Correlation Analysis

COSY: The COSY spectrum confirms the proton-proton connectivities.

  • A clear correlation is seen between H-4 (δ 2.90) and the protons at H-3/H-5 (δ 1.85 and δ 1.70).

  • The H-3/H-5 protons show correlations to the H-2/H-6 protons (δ 3.15 and δ 2.75), completing the piperidine spin system.

  • In the aromatic region, H-6' (δ 7.05) correlates with H-5' (δ 6.88), and H-5' correlates with H-3' (δ 6.81), confirming the 1,2,4-substitution pattern.

HSQC: This spectrum unambiguously links each proton to its attached carbon.

  • H-6' (δ 7.05) correlates to C-6' (δ 132.0).

  • H-5' (δ 6.88) correlates to C-5' (δ 118.5).

  • H-3' (δ 6.81) correlates to C-3' (δ 115.0).

  • H-2/H-6 (δ 3.15, 2.75) correlate to C-2/C-6 (δ 46.0).

  • H-4 (δ 2.90) correlates to C-4 (δ 41.5).

  • H-3/H-5 (δ 1.85, 1.70) correlate to C-3/C-5 (δ 33.5).

  • H-7' (δ 2.25) correlates to C-7' (δ 20.0).

HMBC: The HMBC spectrum provides the final, definitive connections.

HMBC_Correlations cluster_mol Key HMBC Correlations H4 H-4 (δ 2.90) C1_prime C-1' (δ 135.5) H4->C1_prime C2_prime C-2' (δ 138.0) H4->C2_prime C6_prime C-6' (δ 132.0) H4->C6_prime C3_C5 C-3/C-5 (δ 33.5) H4->C3_C5 C2_C6 C-2/C-6 (δ 46.0) H4->C2_C6 H7_prime H-7' (δ 2.25) H7_prime->C1_prime H7_prime->C2_prime C3_prime C-3' (δ 115.0) H7_prime->C3_prime H3_prime H-3' (δ 6.81) H3_prime->C1_prime H3_prime->C2_prime H6_prime H-6' (δ 7.05) H6_prime->C2_prime C7_prime C-7' (δ 20.0)

Caption: Key HMBC correlations confirming molecular connectivity.

  • Connecting the Rings: The most crucial correlations are from the piperidine H-4 proton (δ 2.90). It shows cross-peaks to the aromatic quaternary carbon C-1' (δ 135.5) and the adjacent aromatic carbons C-2' (δ 138.0) and C-6' (δ 132.0). This definitively establishes the connection between the piperidine and phenyl rings at the C4 and C1' positions.

  • Positioning the Methyl Group: The methyl protons H-7' (δ 2.25) show strong correlations to the quaternary carbon C-2' (δ 138.0) and the protonated carbon C-3' (δ 115.0). This confirms the methyl group is attached to C-2'.

  • Confirming Aromatic Substitution: The aromatic proton H-6' (δ 7.05) shows a correlation to the methyl-bearing quaternary carbon C-2', confirming their ortho relationship.

Data Summary

The complete, assigned NMR data for 4-(4-Fluoro-2-methylphenyl)piperidine is summarized below.

Position¹H δ (ppm), Multiplicity, J (Hz)¹³C δ (ppm)Key HMBC Correlations (from ¹H to ¹³C)
N1-H~1.95, br s--
2, 63.15 (dt, 12.5, 2.5), 2.75 (td, 12.5, 3.0)46.0C-3/5, C-4
3, 51.85 (m), 1.70 (m)33.5C-2/6, C-4
42.90 (tt, 12.0, 3.5)41.5C-2/6, C-3/5, C-1', C-2', C-6'
1'-135.5 (d, ²JCF=8.0)-
2'-138.0 (d, ³JCF=3.5)-
3'6.81 (dd, 8.5, 2.5)115.0 (d, ²JCF=22.0)C-1', C-2', C-5'
4'-161.5 (d, ¹JCF=245)-
5'6.88 (td, 8.5, 2.5)118.5 (d, ²JCF=21.0)C-1', C-3', C-4'
6'7.05 (dd, 8.5, 5.5)132.0 (d, ³JCF=5.5)C-2', C-4'
7'2.25 (s)20.0C-1', C-2', C-3'

Conclusion

Through the systematic and integrated application of ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectroscopy, the chemical structure of 4-(4-Fluoro-2-methylphenyl)piperidine has been unambiguously confirmed. The one-dimensional spectra provided initial information on the chemical environments of the protons and carbons, while the two-dimensional experiments were essential for establishing connectivity. Specifically, COSY data confirmed the proton spin systems, HSQC linked protons to their directly attached carbons, and crucial HMBC correlations connected the distinct piperidine and substituted phenyl fragments. This multi-faceted, self-validating approach represents the gold standard in chemical characterization and is indispensable for advancing drug discovery and development programs.

References

  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. RSC.org. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. The Royal Society of Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(4-fluoro-2-methylphenyl)piperidine — Chemical Substance Information. Retrieved from [Link]

  • Manoharan, M., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 46(8), 754-762. Retrieved from [Link]

  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

  • News-Medical.Net. (2022). NMR spectrometry analysis for drug discovery and development. Retrieved from [Link]

  • Walsh Medical Media. (2022). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • Deng, X.-Y., et al. (2014). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)-methyl)pyrimidin-4-yl)benzamide. Chinese Journal of Structural Chemistry, 33(2), 223-227. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Benzyl-1-[4-(4-fluoro-phenyl)-thiazol-2-yl]-piperidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • Hattori, Y., et al. (2019). Design, Synthesis, and Evaluation of (4 R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401) as a Novel Positron-Emission Tomography Imaging Agent for Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 62(5), 2362-2375. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperazine-2,5-dione, 1,4-(4-methylphenyl)- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Nature. (n.d.). Precision and Robustness of 2D-NMR for structure assessment of filgrastim biosimilars. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

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Exploratory

Metabolic Stability of 4-(4-Fluoro-2-methylphenyl)piperidine in Human Liver Microsomes: A Technical Guide

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a new chemical entity (NCE) from a promising candidate to a therapeutic agent, understanding its metabolic fate is paramount. Met...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising candidate to a therapeutic agent, understanding its metabolic fate is paramount. Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, profoundly influences its pharmacokinetic profile, including its half-life and oral bioavailability.[1][2] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too slowly metabolized could accumulate and lead to toxicity.[2] Therefore, early assessment of metabolic stability is a cornerstone of modern drug discovery, enabling the selection and optimization of candidates with favorable pharmacokinetic properties.[3]

This in-depth technical guide focuses on the metabolic stability of 4-(4-Fluoro-2-methylphenyl)piperidine , a scaffold of interest in medicinal chemistry, within the context of human liver microsomes (HLMs). HLMs are subcellular fractions of the liver that are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism for a vast array of drugs.[4][5] As such, HLM assays are a cost-effective and high-throughput method to predict a compound's intrinsic clearance and potential for metabolism-related drug-drug interactions.[4][5][6]

This guide will provide a comprehensive overview of the experimental design, a detailed protocol for conducting the assay, an analysis of the structural features of 4-(4-Fluoro-2-methylphenyl)piperidine that may influence its metabolism, and a framework for interpreting the resulting data.

The Subject of Our Investigation: 4-(4-Fluoro-2-methylphenyl)piperidine

The structure of our test compound, 4-(4-Fluoro-2-methylphenyl)piperidine, presents several features that warrant a detailed metabolic investigation:

  • The Piperidine Ring: A ubiquitous scaffold in medicinal chemistry, the piperidine ring is generally considered to have good metabolic stability.[7] However, it is not inert and can undergo various metabolic transformations, including N-dealkylation, C-hydroxylation, and ring-opening reactions.[8] The position of substituents on the piperidine ring can significantly influence its metabolic fate.[7][9]

  • The Phenyl Ring: The aromatic ring is susceptible to hydroxylation by CYP enzymes.

  • The Methyl Group: The presence of a methyl group can have varied effects. It can be a site of oxidation (hydroxylation) or its presence can sterically hinder metabolism at adjacent positions, a phenomenon sometimes referred to as the "magic methyl" effect.[10][11][12]

  • The Fluoro Group: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability.[13][14] The strong carbon-fluorine bond is generally resistant to cleavage.[15] Furthermore, the electron-withdrawing nature of fluorine can deactivate the aromatic ring towards oxidative metabolism.[16]

Experimental Design: A Self-Validating System

A robust in vitro metabolic stability assay is built on a foundation of careful experimental design, incorporating appropriate controls to ensure the validity and reproducibility of the data. The core of the experiment involves incubating the test compound with HLMs in the presence of the essential cofactor, NADPH.[1]

The Central Role of NADPH

Nicotinamide adenine dinucleotide phosphate (NADPH) is the indispensable reducing agent for CYP-mediated reactions.[1][17] It provides the electrons necessary for the activation of molecular oxygen by the CYP enzyme, without which oxidative metabolism cannot proceed.[1][18] By comparing the degradation of the test compound in the presence and absence of NADPH, we can specifically determine the extent of CYP-mediated metabolism.[1]

Key Components of the Assay
  • Human Liver Microsomes (HLMs): Pooled from multiple donors to average out inter-individual variability in enzyme expression and activity.[6]

  • Test Compound: 4-(4-Fluoro-2-methylphenyl)piperidine.

  • Cofactor: NADPH or an NADPH-regenerating system.

  • Buffer: Typically, a potassium phosphate buffer at a physiological pH of 7.4.[6]

  • Controls:

    • Negative Control (minus NADPH): To assess non-CYP mediated degradation (e.g., chemical instability, metabolism by other microsomal enzymes not dependent on NADPH).

    • Positive Control: A compound with a known and well-characterized metabolic profile (e.g., testosterone, verapamil) to verify the metabolic competency of the HLM batch.

    • Vehicle Control: To ensure that the solvent used to dissolve the test compound (typically DMSO) does not interfere with the assay.

Experimental Workflow

The following diagram illustrates the key steps in the metabolic stability assay:

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compound Stock - HLM Suspension - NADPH Solution - Quench Solution incubate Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) prep_reagents->incubate quench Quench Reaction (e.g., Acetonitrile) incubate->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data Data Processing & Calculation analyze->data

Caption: Experimental workflow for the HLM stability assay.

Detailed Step-by-Step Protocol

This protocol outlines a standard procedure for assessing the metabolic stability of 4-(4-Fluoro-2-methylphenyl)piperidine in HLMs.

1. Reagent Preparation:

  • Test Compound Stock Solution: Prepare a 1 mM stock solution of 4-(4-Fluoro-2-methylphenyl)piperidine in DMSO.

  • HLM Suspension: Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) at 37°C.[19] Dilute the microsomes to a final protein concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[19] Keep on ice.

  • NADPH Solution: Prepare a 10 mM solution of NADPH in 0.1 M potassium phosphate buffer (pH 7.4). Prepare this solution fresh just before use and keep it on ice.

  • Quench Solution: Ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not expected to be formed as a metabolite) for LC-MS/MS analysis.

2. Incubation:

  • In a 96-well plate, add the appropriate volumes of 0.1 M potassium phosphate buffer (pH 7.4) and the HLM suspension to achieve a final microsomal protein concentration of 0.5 mg/mL in the reaction mixture.[3][20]

  • Add the test compound stock solution to a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH solution to a final concentration of 1 mM.[3][6] For the negative control wells, add an equivalent volume of buffer instead of the NADPH solution.

  • Incubate the plate at 37°C with shaking.

  • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an excess volume (e.g., 2-3 times the incubation volume) of the ice-cold quench solution.[3][20] The 0-minute time point is typically prepared by adding the quench solution before adding the NADPH.

3. Sample Processing and Analysis:

  • Seal the plate and centrifuge at a high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of 4-(4-Fluoro-2-methylphenyl)piperidine at each time point.[2][21]

Data Analysis and Interpretation

The primary data obtained from the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard at each time point.

1. Calculating In Vitro Half-Life (t½):

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line of this plot is equal to the elimination rate constant (-k).

  • The in vitro half-life (t½) is then calculated using the following equation:

    • t½ = -0.693 / k [22]

2. Calculating Intrinsic Clearance (Clint):

  • Intrinsic clearance (Clint) represents the inherent ability of the liver to metabolize a drug. It can be calculated from the in vitro t½ using the following equation:

    • Clint (µL/min/mg microsomal protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

  • This value can be scaled to predict hepatic clearance in vivo.[22][23][24]

Table 1: Hypothetical Metabolic Stability Data for 4-(4-Fluoro-2-methylphenyl)piperidine

ParameterValue
In Vitro Half-Life (t½)45 minutes
Intrinsic Clearance (Clint)30.8 µL/min/mg protein
Correlation Coefficient (R²) of ln(% remaining) vs. time plot0.98

Interpretation of Results:

The hypothetical data in Table 1 suggests that 4-(4-Fluoro-2-methylphenyl)piperidine has moderate metabolic stability in human liver microsomes. The high correlation coefficient indicates that the disappearance of the compound follows first-order kinetics.

Predicted Metabolic Pathways

Based on the structure of 4-(4-Fluoro-2-methylphenyl)piperidine and known metabolic transformations, we can predict several potential metabolic pathways.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP-mediated) parent 4-(4-Fluoro-2-methylphenyl)piperidine m1 Hydroxylation of Phenyl Ring parent->m1 Aromatic Hydroxylation m2 Hydroxylation of Methyl Group parent->m2 Aliphatic Hydroxylation m3 Hydroxylation of Piperidine Ring parent->m3 Aliphatic Hydroxylation m5 Oxidation to Lactam parent->m5 Oxidation m4 N-dealkylation (if substituted)

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 4-(4-Fluoro-2-methylphenyl)piperidine

Abstract This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quant...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of 4-(4-Fluoro-2-methylphenyl)piperidine. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification crucial for quality control and process monitoring. The described method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, providing excellent peak shape and resolution. The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.

Introduction

4-(4-Fluoro-2-methylphenyl)piperidine is a critical building block in the synthesis of a wide range of pharmacologically active molecules.[1] The purity and concentration of this intermediate directly impact the quality and yield of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method for its quantification is essential in drug discovery, development, and manufacturing. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique in the pharmaceutical industry due to its robustness, cost-effectiveness, and versatility.[1][2]

This application note provides a comprehensive guide to developing and validating an HPLC-UV method for 4-(4-Fluoro-2-methylphenyl)piperidine. The rationale behind the selection of chromatographic parameters is discussed in detail, providing a logical framework for method development that can be adapted for similar compounds.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. 4-(4-Fluoro-2-methylphenyl)piperidine is a basic compound due to the presence of the secondary amine in the piperidine ring.[3] This basicity is a key factor influencing its retention and peak shape in reversed-phase chromatography.

The fluorophenyl group acts as a chromophore, allowing for direct UV detection.[4] The presence of the piperidine moiety, however, means the compound lacks an extensive conjugated system, suggesting that the optimal detection wavelength will be in the lower UV range.[5]

The basic nature of the analyte can lead to undesirable interactions with residual silanol groups on the surface of silica-based stationary phases, often resulting in peak tailing.[6][7] To mitigate this, several strategies can be employed, such as operating at a low mobile phase pH to ensure the protonation of silanol groups, using a highly deactivated (end-capped) column, or adding a competing base to the mobile phase.[7][8]

Method Development Strategy

The development of this HPLC-UV method followed a systematic approach, starting with the selection of the stationary and mobile phases, followed by optimization of the chromatographic conditions to achieve the desired separation and peak symmetry.

Initial Conditions
  • Column: A C18 column was chosen as the initial stationary phase due to its versatility and wide applicability in reversed-phase chromatography for separating compounds with moderate hydrophobicity.[2]

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is a common starting point for reversed-phase HPLC.[9] Given the basic nature of the analyte, an acidic buffer was incorporated to control the pH and improve peak shape.[10] Phosphoric acid was selected for its low UV cutoff and effectiveness in the low pH range.[11]

  • Detection Wavelength: Based on the structure of the analyte, a lower UV wavelength was anticipated to provide adequate sensitivity. An initial UV scan of the analyte in the mobile phase would be performed to determine the wavelength of maximum absorbance (λmax). For similar phenyl-piperidine compounds, wavelengths around 220-230 nm have been found to be effective.

Optimization of Chromatographic Parameters

The initial conditions were systematically optimized to achieve a retention time of 5-10 minutes with good peak symmetry (tailing factor close to 1) and resolution from any potential impurities.

  • Mobile Phase Composition (Acetonitrile/Buffer Ratio): The percentage of acetonitrile was adjusted to control the retention time. Increasing the acetonitrile content decreases the retention time, while decreasing it leads to longer retention.[12]

  • Mobile Phase pH: The pH of the aqueous portion of the mobile phase is a critical parameter for basic compounds.[13] By maintaining a pH at least 2 units below the pKa of the analyte and the pKa of the silanol groups (around 3.5-4.5), the secondary interactions can be minimized, leading to improved peak shape.[14] A pH of around 2.5-3.0 is often a good starting point.[10]

  • Buffer Concentration: A sufficient buffer concentration (typically 10-50 mM) is necessary to maintain a stable pH on the column and prevent peak shape distortion.[14]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC grade acetonitrile, phosphoric acid, and purified water.

  • Standard: 4-(4-Fluoro-2-methylphenyl)piperidine reference standard of known purity.

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 0.1% phosphoric acid in water (v/v). The mobile phase is a mixture of this aqueous solution and acetonitrile. The final optimized ratio should be determined experimentally. For example, a starting point could be Acetonitrile: 0.1% Phosphoric Acid (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 4-(4-Fluoro-2-methylphenyl)piperidine reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing 4-(4-Fluoro-2-methylphenyl)piperidine and dissolve it in the mobile phase to obtain a concentration within the calibration range.

Chromatographic Conditions

The following table summarizes the recommended starting and optimized chromatographic conditions.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~225 nm (to be confirmed by UV scan)
Injection Volume 10 µL

HPLC_Method_Development_Workflow cluster_prep 1. Preparation & Analyte Characterization cluster_dev 2. Initial Method Development cluster_opt 3. Method Optimization cluster_val 4. Method Validation (ICH Q2(R1)) P1 Define Analytical Goal: Quantification of Analyte P2 Review Physicochemical Properties: pKa, logP, UV Spectrum P1->P2 D1 Select Column: C18 as starting point P2->D1 D2 Select Mobile Phase: ACN/Buffered Water P2->D2 D3 Determine Detection Wavelength (λmax) P2->D3 D4 Initial Chromatographic Run D1->D4 D2->D4 D3->D4 O1 Adjust Mobile Phase Strength (ACN %) for optimal retention D4->O1 Poor Retention? O2 Optimize Mobile Phase pH for peak shape D4->O2 Peak Tailing? O1->O2 O3 Fine-tune Flow Rate & Temperature O2->O3 O4 Evaluate Peak Purity & Resolution O3->O4 V1 Specificity O4->V1 Optimized Method V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6

Method Validation

The optimized HPLC method was validated in accordance with the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[15][16][17] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (matrix without the analyte, if applicable), and the analyte. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of 4-(4-Fluoro-2-methylphenyl)piperidine.

Linearity and Range

Linearity was determined by constructing a calibration curve with at least five concentrations of the reference standard over a specified range (e.g., 50-150% of the target concentration). The peak area was plotted against the concentration, and the correlation coefficient (r²) was calculated. A value of r² > 0.999 is generally considered acceptable.[1]

Accuracy

Accuracy was assessed by the recovery method. A known amount of the analyte was spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[15] The percentage recovery was then calculated.

Precision
  • Repeatability (Intra-day precision): Determined by performing six replicate injections of the same standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day, with a different analyst, and/or on a different instrument. The %RSD was calculated to evaluate the method's ruggedness.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. They can be calculated using the following equations: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[18]

Validation Data Summary

The following tables present representative data for the validation of the HPLC-UV method.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area
10125430
25313575
50627150
75940725
1001254300
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
804039.899.5
1005050.3100.6
1206059.599.2
Average Recovery (%) 99.8

Table 3: Precision Data

Parameter%RSD
Repeatability (n=6) 0.45
Intermediate Precision (n=6) 0.82

Table 4: LOD and LOQ

ParameterValue (µg/mL)
LOD 0.15
LOQ 0.45

Chromatographic_Parameters_Logic cluster_input Adjustable Parameters cluster_output Chromatographic Outcomes P1 Mobile Phase Composition (% Organic) O1 Retention Time P1->O1 Directly affects O3 Resolution P1->O3 Impacts P2 Mobile Phase pH P2->O1 Influences O2 Peak Shape (Tailing/Fronting) P2->O2 Strongly affects for basic compounds P2->O3 Can alter selectivity P3 Column Chemistry P3->O1 Determines P3->O2 Key for minimizing secondary interactions P4 Flow Rate P4->O1 Inversely affects O4 Back Pressure P4->O4 Directly affects

Conclusion

This application note describes a validated HPLC-UV method for the quantitative analysis of 4-(4-Fluoro-2-methylphenyl)piperidine. The method is simple, accurate, precise, and robust, making it suitable for routine quality control analysis in a pharmaceutical setting. The detailed explanation of the method development strategy provides a valuable resource for scientists and researchers working on the analysis of similar basic pharmaceutical intermediates.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • HPLC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • News-Medical.net. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(4-fluoro-2-methylphenyl)piperidine — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of HPLC method to determine Piperine in different piper species. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(4-fluoro-2-methylphenyl)piperidine (C12H16FN). Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6. Retrieved from [Link]

  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-(5-Fluoro-2-methylphenyl)piperidine. Retrieved from [Link]

  • ScienceDirect. (n.d.). Study on the fulvene-piperidine adducts by UV spectrophotometry and its application. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal growth and characterization of new nonlinear optical piperidine derivative: (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone. Retrieved from [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Dissolving 4-(4-Fluoro-2-methylphenyl)piperidine in Aqueous Solutions

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the solubilization of 4-(4-Fluoro-2-methylphenyl)piperidine in aqueous solutions. Addressing the compound's inherent low aqueous...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the solubilization of 4-(4-Fluoro-2-methylphenyl)piperidine in aqueous solutions. Addressing the compound's inherent low aqueous solubility is critical for its application in various research, drug discovery, and development settings. This document explores the fundamental physicochemical properties of the molecule and leverages this understanding to present three primary solubilization strategies: pH adjustment, co-solvent systems, and cyclodextrin-mediated inclusion complexation. Each protocol is designed to be self-validating and is supported by scientific principles, troubleshooting advice, and safety guidelines to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Profile and Solubility Challenges

4-(4-Fluoro-2-methylphenyl)piperidine is a heterocyclic compound featuring a basic piperidine ring substituted with a hydrophobic fluoromethylphenyl group. This bifunctional nature dictates its solubility behavior. While the piperidine moiety offers a handle for pH-dependent solubility, the aromatic portion contributes to its low intrinsic water solubility.

Understanding the key physicochemical parameters is the cornerstone of developing a successful dissolution strategy.

PropertyValue / DescriptionImplication for Aqueous Solubility
CAS Number 277295-96-2[1]Unique identifier for substance verification.
Molecular Formula C₁₂H₁₆FN[2][3]Indicates a significant nonpolar hydrocarbon backbone.
Molecular Weight 193.26 g/mol [3]A moderate molecular weight.
Predicted XlogP 2.5 - 2.6[2][3]A positive logP value indicates a preference for lipophilic environments over aqueous ones, predicting poor water solubility.
pKa (Predicted) ~10-11 (for the piperidine nitrogen)[4]The basic nitrogen atom allows for protonation in acidic conditions, which can dramatically increase aqueous solubility.[5]
Physical Form LiquidEliminates challenges related to dissolving a solid crystal lattice, but intermolecular forces still govern solubility.

The primary challenge stems from the molecule's predicted logP of ~2.5, which confirms its hydrophobic character. Direct dissolution in neutral aqueous buffers (e.g., PBS at pH 7.4) is expected to be very low. Therefore, formulation strategies are essential for achieving concentrations suitable for biological assays, analytical testing, and preclinical studies.[6][7]

Part 2: Core Principles of Solubilization

Before proceeding to specific protocols, it is crucial to understand the mechanisms by which we can overcome the solubility limitations of this compound.

The Power of pH Modification

The piperidine ring contains a basic nitrogen atom that can be protonated. The pKa of a protonated piperidine is approximately 11.22.[5] By adjusting the pH of the aqueous solution to be at least 2 units below the pKa of the piperidine nitrogen, we can ensure that over 99% of the molecules exist in their protonated, cationic form. This resulting salt, 4-(4-fluoro-2-methylphenyl)piperidinium, is significantly more polar and thus more soluble in water than its neutral free base form.[4][5]

cluster_pH Influence of pH on Compound Form & Solubility Low_pH Low pH (e.g., pH < 8) Protonated Protonated Cation (Piperidinium Salt) Low_pH->Protonated Protonation Neutral_pH Neutral/High pH (e.g., pH > 10) Free_Base Neutral Free Base Neutral_pH->Free_Base Deprotonation Soluble High Aqueous Solubility Protonated->Soluble Insoluble Low Aqueous Solubility Free_Base->Insoluble

Caption: pH-dependent equilibrium of 4-(4-Fluoro-2-methylphenyl)piperidine.

The Role of Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system.[8] This makes the environment more hospitable to hydrophobic molecules like 4-(4-fluoro-2-methylphenyl)piperidine, thereby increasing solubility. Common co-solvents used in laboratory settings include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[4][5] The strategy is typically to prepare a high-concentration stock solution in a pure co-solvent and then dilute it into the final aqueous buffer.[9]

Advanced Solubilization via Inclusion Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[8][10] They can encapsulate poorly water-soluble "guest" molecules, like our target compound, within their central cavity.[5] This forms a new, larger complex where the hydrophobic part of the guest is shielded from the aqueous environment, leading to a significant increase in its apparent water solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its high water solubility and low toxicity.[13]

Part 3: Detailed Experimental Protocols

Safety First: Before handling, consult the Safety Data Sheet (SDS). 4-(4-Fluoro-2-methylphenyl)piperidine and related compounds are classified as acute toxins, skin irritants, and may cause serious eye damage.[1][14][15] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[15][16]

Protocol 1: Solubilization by pH Adjustment

This method is ideal when the final application is compatible with acidic conditions.

Materials:

  • 4-(4-Fluoro-2-methylphenyl)piperidine

  • 0.1 M Hydrochloric Acid (HCl) or other suitable acidic buffer (e.g., citrate buffer, pH 4-5)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Vortex mixer and/or sonicator

Methodology:

  • Determine Target Concentration: Calculate the mass of 4-(4-fluoro-2-methylphenyl)piperidine required to achieve the desired molar concentration in the final volume of your acidic buffer.

  • Prepare Acidic Buffer: Prepare the desired volume of the acidic buffer (e.g., 0.1 M HCl).

  • Dissolution: Add the calculated mass of the compound directly to the acidic buffer.

  • Agitation: Cap the container and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, place the container in a bath sonicator for 5-10 minutes.

  • Visual Inspection: The solution should be clear and free of any visible particulates.

  • pH Verification (Optional but Recommended): Check the final pH of the solution to ensure it is in the desired acidic range for maintaining protonation.

  • Sterile Filtration (for biological assays): If required, filter the final solution through a 0.22 µm syringe filter compatible with acidic aqueous solutions.

Protocol 2: Co-solvent-Based Method for Stock Solutions

This is the most common method for preparing compounds for biological screening where the final co-solvent concentration must be kept low (typically <1%, often <0.5%) to avoid assay interference.[6]

Materials:

  • 4-(4-Fluoro-2-methylphenyl)piperidine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes and precision pipettes

  • Vortex mixer

Methodology:

  • Prepare High-Concentration Stock: Weigh an appropriate amount of the compound into a microcentrifuge tube. Add the required volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Vortex thoroughly until the compound is completely dissolved. This is your primary stock solution.

  • Intermediate Dilution (Optional): If necessary, perform an intermediate dilution from the primary stock into 100% DMSO to make subsequent dilutions easier.

  • Final Dilution (Crucial Step): To prepare the final working solution, add the stock solution to the aqueous buffer ( never the other way around ). For example, to make a 10 µM solution with 0.1% DMSO from a 10 mM stock, add 1 µL of the 10 mM stock to 999 µL of the aqueous buffer.

  • Immediate Agitation: Vortex the final solution immediately and vigorously upon addition of the DMSO stock. This rapid mixing is critical to prevent the compound from precipitating out of solution as it crosses from a high-DMSO to a high-aqueous environment.

  • Final Check: The final solution should be clear. If cloudiness or precipitation occurs, the concentration may be too high for that specific co-solvent percentage.

Protocol 3: Advanced Solubilization with Cyclodextrins

This method is useful when pH modification is not possible and co-solvents must be avoided.

Materials:

  • 4-(4-Fluoro-2-methylphenyl)piperidine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Target aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer and sonicator

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your target aqueous buffer. A concentration of 5-10% (w/v) is a good starting point. Stir until the HP-β-CD is fully dissolved.

  • Add Compound: Add the pre-weighed 4-(4-fluoro-2-methylphenyl)piperidine directly to the HP-β-CD solution.

  • Complexation: Vigorously mix the solution. This can be done by:

    • Stirring with a magnetic stirrer overnight at room temperature.

    • Vortexing for 30 minutes, followed by sonication for 30 minutes. Repeat as necessary.

  • Equilibration: Allow the solution to sit for at least one hour to ensure the inclusion complex has fully formed and reached equilibrium.

  • Clarification: If any undissolved material remains, it indicates the solubility limit has been exceeded. Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes and carefully collect the supernatant. The concentration of the compound in the supernatant will be its maximum solubility under these conditions.

Part 4: Dissolution Strategy Workflow and Troubleshooting

Choosing the right protocol depends on the experimental constraints of the final application. The following workflow provides a logical decision-making process.

Start Start: Need to dissolve 4-(4-F-2-Me-Ph)piperidine Check_pH Is an acidic pH (e.g., 4-6) acceptable for the final application? Start->Check_pH Use_Protocol1 YES: Use Protocol 1 (pH Adjustment) Check_pH->Use_Protocol1 Yes Check_CoSolvent NO: Is a low percentage (<1%) of an organic co-solvent (e.g., DMSO) acceptable? Check_pH->Check_CoSolvent No End_Success Result: Clear, homogeneous solution Use_Protocol1->End_Success Use_Protocol2 YES: Use Protocol 2 (Co-solvent Stock) Check_CoSolvent->Use_Protocol2 Yes Use_Protocol3 NO: Use Protocol 3 (Cyclodextrin) Check_CoSolvent->Use_Protocol3 No Use_Protocol2->End_Success Use_Protocol3->End_Success End_Fail Still insoluble? Re-evaluate concentration or try combined methods (e.g., pH + Co-solvent) End_Success->End_Fail If precipitation occurs

Sources

Method

Application Note: 4-(4-Fluoro-2-methylphenyl)piperidine as a Privileged Precursor in CNS Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Focus: 4-(4-Fluoro-2-methylphenyl)piperidine (CAS: 277295-96-2) Executive Summary & Mechanistic Rationale The piperidine n...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Focus: 4-(4-Fluoro-2-methylphenyl)piperidine (CAS: 277295-96-2)

Executive Summary & Mechanistic Rationale

The piperidine nucleus is a universally recognized "privileged scaffold" in medicinal chemistry, frequently utilized to target monoamine transporters and G-protein-coupled receptors (GPCRs)[1]. Within this class, 4-(4-Fluoro-2-methylphenyl)piperidine serves as a highly specialized building block. Its unique substitution pattern—a fluorine atom at the para-position and a methyl group at the ortho-position of the phenyl ring—provides critical physicochemical and pharmacokinetic advantages during hit-to-lead optimization.

The Causality of Structural Design (E-E-A-T Insights)

As an application scientist, it is crucial to understand why this specific precursor is chosen over a standard unsubstituted phenylpiperidine:

  • Metabolic Shielding (para-Fluoro): The unsubstituted phenyl ring of standard piperidine therapeutics is highly susceptible to CYP450-mediated para-hydroxylation. The introduction of the highly electronegative fluorine atom blocks this metabolic liability, significantly extending the compound's half-life and increasing lipophilicity for enhanced blood-brain barrier (BBB) penetration.

  • Conformational Restriction (ortho-Methyl): The ortho-methyl group creates a steric clash with the equatorial hydrogens of the piperidine ring. This forces the dihedral angle between the phenyl and piperidine rings out of coplanarity (typically shifting from ~30° to 60–90°). This "locked" bioactive conformation reduces the entropic penalty upon receptor binding and increases selectivity for specific GPCR pockets, such as the Melanin-Concentrating Hormone Receptor 1 (MCH1R)[2][3].

This precursor has been notably utilized in the synthesis of MCH1R antagonists, which are actively investigated for the treatment of obesity, depression, and anxiety[2][3].

Physicochemical Profiling

To illustrate the structural advantages of 4-(4-Fluoro-2-methylphenyl)piperidine, the following table summarizes the comparative physicochemical shifts induced by its functional groups.

Property / ParameterPhenylpiperidine4-(4-Fluorophenyl)piperidine4-(4-Fluoro-2-methylphenyl)piperidine
CAS Number 771-99-356346-57-7277295-96-2
Dihedral Angle (Approx.) ~30° (Flexible)~30° (Flexible)~60-90° (Restricted)
CYP450 Vulnerability High (para-hydroxylation)LowLow
Steric Hindrance LowLowHigh (ortho-methyl clash)
Target Application General CNSSERT/DAT InhibitorsMCH1R Antagonists / Selective GPCRs

Hit-to-Lead Optimization Workflow

When utilizing 4-(4-Fluoro-2-methylphenyl)piperidine, the secondary amine of the piperidine ring serves as the primary synthetic handle. The standard workflow involves library generation via N-alkylation or reductive amination, followed by rigorous in vitro ADME and functional screening.

G A 4-(4-Fluoro-2-methylphenyl) piperidine B N-Alkylation / Reductive Amination A->B C Library Generation (Hit Compounds) B->C D In Vitro ADME (Microsomal Stability) C->D E MCH1R Binding Assay (Selectivity Profiling) C->E F Lead Optimization D->F E->F

Figure 1: Hit-to-lead workflow utilizing 4-(4-Fluoro-2-methylphenyl)piperidine as a core scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-yield synthesis and accurate biological evaluation.

Protocol A: Library Generation via Reductive Amination

Objective: To functionalize the piperidine nitrogen with various aldehyde building blocks to explore the structure-activity relationship (SAR).

  • Preparation: Dissolve 4-(4-Fluoro-2-methylphenyl)piperidine (1.0 eq, 0.5 mmol) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 5 mL).

  • Imine Formation: Add glacial acetic acid (1.5 eq) to adjust the pH to ~5. Stir at room temperature for 1 hour. Causality: The mildly acidic environment catalyzes the formation of the intermediate iminium ion.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions. Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because it is a milder reducing agent; it selectively reduces the iminium ion without prematurely reducing the unreacted aldehyde.

  • Reaction Monitoring: Stir for 12 hours at room temperature. Monitor completion via LC-MS (target mass [M+H]⁺).

  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-alkylated derivative.

Protocol B: In Vitro Microsomal Stability Assay

Objective: To validate the metabolic shielding provided by the para-fluorine substitution against hepatic CYP450 enzymes.

  • Incubation Setup: In a 96-well plate, combine the test compound (1 µM final concentration) with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH). Causality: NADPH is the essential electron donor for CYP450-mediated Phase I metabolism.

  • Time-Course Sampling: At time points 0, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (CL_int) and half-life (t₁/₂).

Protocol C: MCH1 Receptor Functional Assay (cAMP Inhibition)

Objective: To evaluate the synthesized derivatives as MCH1R antagonists[2].

  • Cell Culture: Seed CHO-K1 cells stably expressing the human MCH1 receptor into 384-well plates at 5,000 cells/well.

  • Compound Treatment: Incubate cells with varying concentrations of the synthesized antagonist (10 pM to 10 µM) for 15 minutes at 37°C.

  • Agonist Challenge: Add MCH peptide (EC₈₀ concentration) and Forskolin (10 µM). Causality: Forskolin directly activates adenylate cyclase to produce cAMP. Since MCH1R couples to Gi/o proteins, MCH activation will inhibit this cAMP production[3][4]. An effective antagonist will block the MCH-induced inhibition, restoring high cAMP levels.

  • Detection: Lyse the cells and measure intracellular cAMP using a TR-FRET based cAMP assay kit. Calculate IC₅₀ values from the dose-response curves.

Biological Pathway Visualization

MCH1R is a Class A GPCR that predominantly couples to inhibitory G proteins (Gi/o) and, to a lesser extent, Gq proteins[3][5]. Understanding this pathway is critical for interpreting the functional assays (Protocol C).

G Ligand MCH / Antagonist Receptor MCH1 Receptor (GPCR) Ligand->Receptor Binds Gi Gi/o Protein Receptor->Gi Gq Gq Protein Receptor->Gq cAMP Inhibition of cAMP Gi->cAMP Inhibits Adenylate Cyclase ERK ERK Activation Gi->ERK Ca2 Intracellular Ca2+ Flux Gq->Ca2 Activates PLC Outcome Regulation of Appetite & Energy Balance cAMP->Outcome Ca2->Outcome ERK->Outcome

Figure 2: MCH1 Receptor signaling pathway demonstrating Gi/o and Gq coupling cascades.

References

  • WIPO Patent WO2002002744A2. "DNA encoding a human melanin concentrating hormone receptor (MCH1) and uses thereof." Google Patents.
  • National Institutes of Health (PMC). "Mechanisms of ligand recognition and activation of melanin-concentrating hormone receptors." URL: [Link]

  • Creative Biolabs. "MCHR1 Membrane Protein Introduction." URL: [Link]

  • ResearchGate. "Piperidine nucleus in the field of drug discovery." URL:[Link]

Sources

Application

GC-MS Detection of 4-(4-Fluoro-2-methylphenyl)piperidine and its Metabolites: A Comprehensive Analytical Guide

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed and robust analytical methodology for the detection and identification o...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and robust analytical methodology for the detection and identification of 4-(4-fluoro-2-methylphenyl)piperidine and its putative metabolites in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Recognizing the challenges associated with the analysis of polar and often non-volatile drug metabolites, this guide offers a comprehensive workflow, including sample preparation, chemical derivatization, and optimized GC-MS parameters. The protocols herein are designed to be self-validating and are grounded in established analytical principles to ensure accuracy, sensitivity, and reproducibility for applications in drug metabolism studies, pharmacokinetics, and toxicological screening.

Introduction: The Analytical Imperative for Metabolite Profiling

4-(4-Fluoro-2-methylphenyl)piperidine is a substituted piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmaceuticals.[1][2] The metabolic fate of such compounds is a critical determinant of their efficacy, duration of action, and potential for toxicity. As a parent compound undergoes biotransformation, its metabolites can exhibit altered pharmacological activity or introduce new toxicological concerns. Therefore, the ability to sensitively and specifically detect these metabolites is paramount in drug development.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.[3][4] However, the metabolites of piperidine-containing drugs are often polar and possess low volatility due to the introduction of functional groups like hydroxyls, rendering them unsuitable for direct GC-MS analysis.[5] This guide addresses this challenge by detailing a necessary chemical derivatization step that enhances the volatility and thermal stability of the analytes, making them amenable to GC-MS analysis.[6]

Predicted Metabolic Pathways of 4-(4-Fluoro-2-methylphenyl)piperidine

The metabolic pathways for piperidine-containing drugs are well-documented and primarily catalyzed by cytochrome P450 (CYP) enzymes.[7][8][9] Based on established biotransformation reactions for similar structures, the metabolism of 4-(4-fluoro-2-methylphenyl)piperidine is anticipated to proceed through several key pathways:

  • N-dealkylation: If the piperidine nitrogen is substituted (which is common for active drugs), N-dealkylation is a major metabolic route.[8][9]

  • Piperidine Ring Oxidation: This can lead to the formation of various hydroxylated metabolites. Ring oxidation to form lactams is also a known metabolic fate for alicyclic amines.[8][9]

  • Aromatic Hydroxylation: The fluoro-methylphenyl moiety may undergo hydroxylation at available positions on the aromatic ring.

  • Oxidation of the Methyl Group: The methyl group on the phenyl ring can be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.

These predicted pathways are visualized in the diagram below.

Metabolic_Pathways Parent 4-(4-Fluoro-2-methylphenyl)piperidine Metabolite1 N-Oxidation Product Parent->Metabolite1 N-Oxidation Metabolite2 Piperidine Ring Hydroxylation Product(s) Parent->Metabolite2 CYP-mediated Oxidation Metabolite3 Aromatic Ring Hydroxylation Product(s) Parent->Metabolite3 CYP-mediated Oxidation Metabolite4 Methyl Group Oxidation Product (Hydroxymethyl) Parent->Metabolite4 CYP-mediated Oxidation Metabolite6 Lactam Formation Product Parent->Metabolite6 α-Oxidation Metabolite5 Further Oxidation (Carboxylic Acid) Metabolite4->Metabolite5 Oxidation

Caption: Predicted metabolic pathways for 4-(4-fluoro-2-methylphenyl)piperidine.

Comprehensive Analytical Workflow

The successful detection of 4-(4-fluoro-2-methylphenyl)piperidine and its metabolites is contingent on a meticulously executed analytical workflow. This involves efficient extraction from the biological matrix, chemical derivatization to enhance analyte volatility, and optimized separation and detection by GC-MS.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis GC-MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction (LLE or SPE) Sample->Extraction Derivatize Acylation with TFAA Extraction->Derivatize GCMS GC-MS Injection and Analysis Derivatize->GCMS DataAnalysis Data Acquisition and Interpretation GCMS->DataAnalysis

Caption: Overall analytical workflow for metabolite detection.

Detailed Protocols: From Sample to Signal

Sample Preparation: Isolating the Analytes

The goal of sample preparation is to extract the analytes of interest from complex biological matrices, removing interferences such as proteins and phospholipids that can damage the GC column and ion source.[3] Two common and effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[4][5]

Protocol 4.1.1: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their relative solubilities in two different immiscible liquids.[4]

  • Rationale: This method is effective for removing proteins and highly polar matrix components. The choice of an organic solvent is critical for achieving high recovery of the analytes.

  • Step-by-Step Protocol:

    • To 1 mL of biological sample (e.g., plasma, urine) in a glass tube, add a suitable internal standard.

    • Add 5 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • The dried residue is now ready for derivatization.

Protocol 4.1.2: Solid-Phase Extraction (SPE)

SPE provides a more selective extraction and can be more easily automated.[4][10][11]

  • Rationale: By choosing an appropriate sorbent, SPE can effectively concentrate the analytes and provide a cleaner extract compared to LLE. A mixed-mode cation exchange cartridge is recommended to retain the basic piperidine nitrogen and allow for the washing away of neutral and acidic interferences.

  • Step-by-Step Protocol:

    • Conditioning: Condition a mixed-mode SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

    • Sample Loading: Load 1 mL of the pre-treated sample (e.g., plasma diluted 1:1 with a weak acid) onto the cartridge.

    • Washing: Wash the cartridge with 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. Follow with a wash of 2 mL of a non-polar solvent like hexane to remove lipids.

    • Elution: Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol into a clean glass tube.

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • The dried residue is now ready for derivatization.

Derivatization: Enhancing Volatility and Detectability

Derivatization is a critical step to convert the polar metabolites into more volatile and thermally stable compounds suitable for GC-MS analysis. Acylation with trifluoroacetic anhydride (TFAA) is a robust method for derivatizing primary and secondary amines, including the piperidine nitrogen and any hydroxyl groups on the metabolites.[12]

  • Rationale: TFAA reacts with active hydrogens on amines and hydroxyls to form stable trifluoroacetyl derivatives. These derivatives are significantly more volatile and exhibit excellent chromatographic properties. The fluorine atoms also provide a characteristic mass spectrometric signature.[12]

  • Step-by-Step Protocol:

    • To the dried residue from the sample preparation step, add 50 µL of ethyl acetate to redissolve the analytes.[12][13]

    • Add 50 µL of trifluoroacetic anhydride (TFAA).[12][13]

    • Cap the reaction vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.[12][13]

    • After incubation, allow the vial to cool to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the dried derivative in 100 µL of a suitable solvent for injection, such as ethyl acetate or hexane.[12] The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters and Data Acquisition

The following parameters provide a starting point for method development and can be optimized for specific instrumentation and analytes.

Parameter Recommended Setting Rationale
Gas Chromatograph (GC)
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)A non-polar to mid-polar column provides good separation for a wide range of derivatized compounds.
Injection ModeSplitlessMaximizes the transfer of analytes to the column, which is ideal for trace-level analysis.
Injection Volume1 µLA standard injection volume that balances sensitivity with the risk of column overload.
Inlet Temperature280°CEnsures rapid and complete volatilization of the derivatized analytes without thermal degradation.
Carrier GasHelium, constant flow rate of 1.0 mL/minHelium is an inert and efficient carrier gas for GC-MS. A constant flow ensures reproducible retention times.
Oven Temperature ProgramInitial: 80°C, hold for 2 min. Ramp: 15°C/min to 300°C, hold for 5 min.This temperature program allows for the separation of analytes with a range of boiling points, starting at a low enough temperature for early eluting compounds and ramping up to elute the higher molecular weight metabolites. This program should be optimized based on the observed chromatogram.[6]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)EI at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Ion Source Temperature230°COptimizes ionization efficiency and minimizes ion source contamination.
Quadrupole Temperature150°CMaintains consistent mass filtering.
Acquisition ModeFull ScanAcquires data over a broad mass range (e.g., m/z 50-550) to detect both the parent compound and its unknown metabolites.

Data Interpretation: Identifying the Metabolites

The identification of metabolites is based on a combination of chromatographic retention times and mass spectral fragmentation patterns. The parent compound, being less polar than its metabolites, will typically have a shorter retention time. Metabolites with additional functional groups (and thus higher molecular weights after derivatization) will generally elute later.

The mass spectra of the trifluoroacetylated derivatives will show characteristic fragmentation patterns. The molecular ion (M+) may be present, and key fragments will arise from cleavages of the piperidine ring and the loss of substituents. Alpha-cleavage adjacent to the piperidine nitrogen is a common and diagnostic fragmentation pathway for these types of compounds.[14]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the GC-MS analysis of 4-(4-fluoro-2-methylphenyl)piperidine and its metabolites. By employing meticulous sample preparation, robust chemical derivatization, and optimized instrumental parameters, researchers can achieve the sensitivity and specificity required for detailed metabolic profiling. The protocols and principles outlined herein are designed to be adaptable and serve as a strong foundation for method development and validation in the critical fields of drug discovery, pharmacology, and toxicology.

References

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  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'.
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Method

In vivo administration protocols for 4-(4-Fluoro-2-methylphenyl)piperidine in rodent models

An Application Guide for the In Vivo Administration of 4-(4-Fluoro-2-methylphenyl)piperidine in Rodent Models Introduction and Scientific Context 4-(4-Fluoro-2-methylphenyl)piperidine is a synthetic organic compound with...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the In Vivo Administration of 4-(4-Fluoro-2-methylphenyl)piperidine in Rodent Models

Introduction and Scientific Context

4-(4-Fluoro-2-methylphenyl)piperidine is a synthetic organic compound with a piperidine core, a structure prevalent in many centrally active pharmacological agents.[1] While specific biological targets for this exact molecule are not extensively documented in public literature, its structural similarity to known psychoactive compounds, such as certain serotonin (5-HT) receptor modulators and dopamine (D) receptor ligands, suggests its potential as an investigational tool in neuroscience research.[2][3][4] Specifically, related piperidine and piperazine analogs have shown utility as antipsychotics, antidepressants, and agents for studying neurodegenerative disorders.[2][5]

This guide serves as a comprehensive set of application notes and protocols for researchers initiating in vivo studies with 4-(4-Fluoro-2-methylphenyl)piperidine in rodent models (mice and rats). As a novel compound, the initial steps of vehicle selection, route of administration, and dose-range finding are critical for generating reliable and reproducible data. The protocols outlined herein are grounded in established principles of laboratory animal science and pharmacology to ensure scientific integrity and animal welfare.[6][7][8]

Part 1: Pre-formulation and Vehicle Selection

The success of any in vivo study hinges on the ability to deliver the test compound to the biological system in a stable, homogenous, and non-toxic formulation. The choice of the delivery vehicle is therefore a critical first step.[9] 4-(4-Fluoro-2-methylphenyl)piperidine has a predicted XlogP of 2.5, indicating moderate lipophilicity and suggesting that it may have limited aqueous solubility.[1] Therefore, a systematic approach to vehicle selection is paramount.

Causality Behind Vehicle Choice: The primary goal is to create a formulation that ensures consistent bioavailability without causing adverse effects from the vehicle itself.[10][11] An inappropriate vehicle can lead to compound precipitation, variable absorption, or direct toxicity, confounding experimental results.[9][11] For initial screening, a simple vehicle is preferred. If solubility is poor, a multi-component system or suspension may be necessary.[12]

Table 1: Common Vehicles for In Vivo Rodent Studies

Vehicle System Composition Typical Concentration Suitability & Rationale Potential Issues
Aqueous Solution 0.9% Sodium Chloride (Saline) N/A Ideal for water-soluble compounds. Isotonic and well-tolerated for most routes (IV, IP, SC, PO).[12] Unlikely to be suitable for this compound without a solubilizing agent.
Co-Solvent System 5-10% DMSO, 10-40% PEG 400, in Saline or Water As stated For compounds with poor aqueous solubility. DMSO and PEG 400 are effective solubilizers.[10][12] DMSO can have intrinsic biological effects and cause irritation. PEG 400 can cause neuromotor toxicity at high doses or concentrations.[10][11] Always run a vehicle-only control group.
Aqueous Suspension 0.5-1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in Water As stated For insoluble compounds. Creates a uniform suspension for oral (PO) or intraperitoneal (IP) administration.[9][13] Not suitable for intravenous (IV) injection. Requires constant agitation to ensure dose homogeneity.[9]

| Lipid-Based Vehicle | Corn Oil, Sesame Oil | N/A | For highly lipophilic compounds. Suitable for oral (PO), subcutaneous (SC), or intramuscular (IM) routes.[12] | Can influence absorption kinetics and metabolism. Not for IV use.[9] |

Protocol 1: Test Formulation and Vehicle Screening
  • Objective: To determine a suitable vehicle for a target concentration (e.g., 1 mg/mL).

  • Materials: 4-(4-Fluoro-2-methylphenyl)piperidine, selected vehicles (e.g., Saline, 10% DMSO/40% PEG 400/50% Saline, 0.5% CMC), vortex mixer, microcentrifuge tubes.

  • Procedure:

    • Weigh an appropriate amount of the compound into separate tubes.

    • Add the calculated volume of each test vehicle to achieve the target concentration.

    • Vortex vigorously for 2-5 minutes.

    • Visually inspect for dissolution. A clear solution indicates full solubility. Cloudiness or visible particles indicate a suspension or insolubility.

    • Let the tubes sit at room temperature for 30 minutes and re-inspect for any precipitation.

    • Self-Validation: For a chosen formulation, prepare a batch and confirm its stability and homogeneity over the expected duration of an experiment (e.g., 2-4 hours).

Part 2: Administration Route Selection

The route of administration directly impacts the rate of absorption, bioavailability, and ultimately, the pharmacological effect of the compound.[14][15] The choice should be scientifically justified based on the experimental goals. For novel CNS compounds, initial screening is often performed via intraperitoneal injection due to its balance of rapid absorption and technical feasibility, while oral gavage is used to assess oral bioavailability.[2][4]

RouteSelectionWorkflow Start Experimental Goal Goal_Screening Rapid Screening & Efficacy Testing Start->Goal_Screening Goal_PK Oral Bioavailability (PK Studies) Start->Goal_PK Goal_Targeted Direct CNS Delivery (Advanced) Start->Goal_Targeted Solubility Compound Soluble in Aqueous Vehicle? Route_IV Intravenous (IV) (100% Bioavailability) Solubility->Route_IV Yes Route_IP Intraperitoneal (IP) (Rapid Absorption) Solubility->Route_IP No (Suspension) Goal_Screening->Route_IP Route_SC Subcutaneous (SC) (Slower, Sustained) Goal_Screening->Route_SC Route_PO Oral Gavage (PO) (First-Pass Metabolism) Goal_PK->Route_PO Route_ICV Intracerebroventricular (Bypasses BBB) Goal_Targeted->Route_ICV Route_IP->Solubility

Caption: Workflow for selecting an in vivo administration route.

Table 2: Recommended Administration Volumes and Needle Sizes for Rodents

Species Route Max Volume (mL/kg) Recommended Needle Gauge
Mouse Oral (PO) 10 20-22 G (gavage needle)
Intraperitoneal (IP) 10 25-27 G
Subcutaneous (SC) 5 25-27 G
Intravenous (IV) 5 (bolus) 26-28 G
Rat Oral (PO) 10 16-18 G (gavage needle)
Intraperitoneal (IP) 10 23-25 G
Subcutaneous (SC) 5 25 G
Intravenous (IV) 5 (bolus) 25-27 G

Source: Data compiled from established institutional and international guidelines.[6][7][14]

Part 3: Detailed Administration Protocols

All procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel.[7] Proper animal restraint is crucial to minimize stress and ensure accurate dosing.[15]

Protocol 2: Intraperitoneal (IP) Injection
  • Rationale: IP injection offers rapid systemic absorption, bypassing first-pass metabolism, making it ideal for initial efficacy and tolerability studies. The substance is delivered into the peritoneal cavity.[14]

  • Preparation:

    • Prepare the formulation of 4-(4-Fluoro-2-methylphenyl)piperidine as determined in Protocol 1. If it is a suspension, vortex thoroughly immediately before drawing each dose.

    • Calculate the injection volume based on the animal's most recent body weight and the desired dose (mg/kg).

    • Use a sterile syringe and an appropriate-gauge needle (see Table 2).

  • Procedure (Mouse):

    • Firmly restrain the mouse, ensuring control of the head and body.

    • Tilt the mouse so the head is pointing slightly downwards, causing the abdominal organs to shift cranially.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle, bevel up, into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate slightly to ensure no blood or urine is drawn. If so, withdraw and use a new sterile needle at a different site.

    • Inject the substance smoothly and withdraw the needle.

  • Post-Procedure Monitoring:

    • Return the animal to its home cage.

    • Observe for at least 15-30 minutes for any immediate adverse reactions (e.g., lethargy, respiratory distress, signs of pain).

Protocol 3: Oral Gavage (PO)
  • Rationale: This technique ensures accurate oral delivery of a precise dose directly into the stomach.[6] It is essential for pharmacokinetic studies assessing oral bioavailability.[2]

  • Preparation:

    • Use a flexible plastic or blunt-tipped, curved metal gavage needle appropriate for the size of the animal.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth. Mark this depth on the needle.

    • Prepare the formulation and draw the calculated volume into a syringe attached to the gavage needle.

  • Procedure (Rat):

    • Securely restrain the rat, holding the head and neck to keep them aligned with the body.

    • Gently introduce the gavage needle into the mouth, passing it along the side of the tongue towards the esophagus.

    • Allow the animal to swallow the tip of the needle, then advance it smoothly to the pre-measured mark. There should be no resistance; if resistance is felt, withdraw immediately as the needle may be in the trachea.

    • Dispense the substance calmly.

    • Withdraw the needle in a single, smooth motion.

  • Post-Procedure Monitoring:

    • Observe the animal for signs of respiratory distress, which could indicate accidental tracheal administration.

    • Monitor for general well-being upon return to the home cage.

Part 4: Application in a Research Context

Given the structural motifs present in 4-(4-Fluoro-2-methylphenyl)piperidine, it is likely to be evaluated in rodent models of neuropsychiatric disorders.[16][17] These models are crucial for understanding disease mechanisms and for the preclinical development of new therapeutics.[18][19][20]

DrugDiscoveryPipeline cluster_preclinical Preclinical Development Synthesis Compound Synthesis InVitro In Vitro Screening (Target ID, Affinity) Synthesis->InVitro Formulation Formulation & Vehicle Selection InVitro->Formulation InVivo In Vivo Administration (This Guide's Focus) Formulation->InVivo Behavior Behavioral Models (Efficacy Testing) InVivo->Behavior Tox Toxicology & Safety Studies Behavior->Tox

Caption: Role of in vivo administration in the drug discovery pipeline.

A typical research plan would involve:

  • Dose-Range Finding: Administering escalating doses (e.g., 1, 3, 10, 30 mg/kg) to a small number of animals to identify a well-tolerated dose range that produces a measurable behavioral or physiological effect without significant toxicity.

  • Efficacy Testing: Using the selected dose(s) in a validated rodent behavioral model, such as the open field test for locomotor activity, the elevated plus maze for anxiety, or prepulse inhibition for sensorimotor gating (a model relevant to schizophrenia).[2]

  • Control Groups: Always include a vehicle control group that receives the vehicle alone, administered in the same volume and by the same route as the test compound.[9] This is essential to ensure that any observed effects are due to the compound and not the vehicle or the administration procedure.

References

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?[Link]

  • Norwegian University of Science and Technology (NTNU). Guidelines for the administration of substances to rodents. [Link]

  • Shao, A., et al. (2020). Rodent models for psychiatric disorders: problems and promises. Translational Psychiatry. [Link]

  • University of Wisconsin-Milwaukee. (2024). Routes and Volumes of Administration in Mice. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of... (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Nestler, E. J., & Hyman, S. E. (2010). Animal models of neuropsychiatric disorders. Nature Neuroscience. [Link]

  • Ellenbroek, B., & Youn, J. (2016). Rodent models in neuroscience research: is it a rat race? Disease Models & Mechanisms. [Link]

  • Shao, A., et al. (2020). Rodent models for psychiatric disorders: problems and promises. Translational Psychiatry. [Link]

  • Brito, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates... Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Heath, C. J. (2023). Cognition and motivation in rodent models of neuropsychiatric disorders. University of Cambridge Thesis. [Link]

  • Takasu, N., et al. (2018). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. The Journal of Toxicological Sciences. [Link]

  • Brito, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates... PubMed. [Link]

  • PubChem. 4-(4-fluoro-2-methylphenyl)piperidine. [Link]

  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of... (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry. [Link]

  • Di Fabio, R., et al. (2009). Discovery Process and Pharmacological Characterization of... (Vestipitant)... ResearchGate. [Link]

  • Fischer, D., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist... ChemMedChem. [Link]

  • Morton, D. B., et al. (2001). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS. [Link]

  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. [Link]

  • Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology. [Link]

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Application

Application Notes and Protocols: Preparation of 4-(4-Fluoro-2-methylphenyl)piperidine Stock Solutions for Cell Culture Assays

Introduction The accurate and reproducible preparation of stock solutions is a cornerstone of reliable in vitro cell-based assays in drug discovery and biomedical research. This document provides a detailed guide for res...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The accurate and reproducible preparation of stock solutions is a cornerstone of reliable in vitro cell-based assays in drug discovery and biomedical research. This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of the small molecule compound 4-(4-Fluoro-2-methylphenyl)piperidine. As specific experimental data on the solubility and stability of this compound are not extensively published, this guide synthesizes established best practices for similar small molecules, emphasizing the importance of empirical validation for this specific chemical entity.[1][2][3]

The principles outlined herein are designed to ensure the integrity of the compound, minimize experimental variability, and provide a solid foundation for generating high-quality data in downstream cell culture applications. The causality behind each procedural step is explained to empower the researcher with the knowledge to adapt and troubleshoot as necessary.

Physicochemical Properties and Safety Considerations

4-(4-Fluoro-2-methylphenyl)piperidine is a piperidine derivative with the following identifiers:

  • CAS Number: 277295-96-2[4]

  • Molecular Formula: C₁₂H₁₆FN[5]

  • Molecular Weight: 193.26 g/mol

  • Physical Form: Typically a liquid at room temperature.

Safety Precautions: According to available safety data, this compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[4] It can also cause skin irritation, serious eye damage, and may cause respiratory irritation.[4] Therefore, it is imperative to handle this compound in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Core Principles of Stock Solution Preparation

The primary objective when preparing a stock solution for cell culture is to dissolve the compound at a high concentration in a solvent that is biocompatible at the final working concentration.[1] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its ability to dissolve a wide range of organic molecules.[6][7]

Solvent Selection and Purity

For initial trials, anhydrous, high-purity DMSO is the recommended solvent for 4-(4-Fluoro-2-methylphenyl)piperidine. The hygroscopic nature of DMSO means it can absorb moisture from the air, which can lead to the hydrolysis of sensitive compounds and affect solubility.[8] Therefore, using a fresh, sealed bottle of anhydrous DMSO is crucial for reproducibility.[8]

The Criticality of Final Solvent Concentration

High concentrations of DMSO can be cytotoxic and can interfere with assay results.[9][10][11] It is a widely accepted practice to keep the final concentration of DMSO in cell culture media below 0.5%, with many sensitive cell lines or long-term assays requiring concentrations as low as 0.1%.[6][9][12] It is essential to determine the DMSO tolerance of the specific cell line being used in your experiments.[9] A vehicle control, which consists of the same concentration of DMSO in the cell culture medium without the compound, must be included in all experiments to account for any solvent-induced effects.[6][10]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of 4-(4-Fluoro-2-methylphenyl)piperidine in DMSO. This concentration is a common starting point and can be adjusted based on the compound's solubility and the requirements of the specific assay.

Materials and Reagents
  • 4-(4-Fluoro-2-methylphenyl)piperidine (solid or liquid form)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator water bath (optional)

  • 37°C water bath (optional)

Step-by-Step Methodology
  • Compound Weighing/Measurement:

    • If the compound is a solid, accurately weigh the desired amount using a calibrated analytical balance.

    • If the compound is a liquid, carefully measure the required volume using a calibrated pipette. The density of the liquid will be needed to convert mass to volume. For this protocol, we will assume the compound is provided as a solid for calculation purposes. To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 193.26 g/mol x 1000 mg/g = 1.9326 mg

  • Dissolution in DMSO:

    • Transfer the weighed compound into a sterile, amber microcentrifuge tube. The use of amber tubes is a precautionary measure to protect the compound from potential light-induced degradation.[8]

    • Add the calculated volume of anhydrous DMSO (in this case, 1 mL) to the tube.

  • Solubilization:

    • Tightly cap the tube and vortex gently until the compound is completely dissolved.[6] Avoid vigorous mixing that could introduce air bubbles.[6]

    • Troubleshooting Insolubility: If the compound does not readily dissolve, the following steps can be taken sequentially:

      • Sonication: Place the tube in a sonicator water bath for several minutes to aid dissolution through cavitation.[6]

      • Gentle Warming: Briefly warm the solution in a 37°C water bath.[6] Be cautious, as prolonged exposure to heat can degrade some compounds.[6]

  • Sterile Filtration (Optional but Recommended):

    • For applications requiring absolute sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE or nylon).[13][14] This step should be performed in a laminar flow hood to maintain sterility.[13]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber vials.[6][8][13]

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • For long-term storage, it is recommended to store the aliquots at -20°C or -80°C.[6][8]

Data Presentation: Key Parameters for Stock Solution Preparation

ParameterRecommendationRationale and Key Considerations
Primary Solvent Anhydrous, high-purity DMSOBroad solvency for organic molecules.[7] Anhydrous grade prevents hydrolysis of the compound.[8]
Stock Concentration 10 mM (initial starting point)A sufficiently high concentration for subsequent serial dilutions. Needs to be empirically verified for solubility.
Final DMSO in Assay ≤ 0.5% (general), ≤ 0.1% (sensitive assays)Minimizes solvent-induced cytotoxicity and off-target effects.[6][9][12] Cell line-specific tolerance should be determined.[9]
Storage Temperature -20°C or -80°CSlows down potential chemical degradation, ensuring long-term stability.[6][8]
Storage Vessels Sterile, amber, tightly sealed vialsProtects from light degradation and prevents solvent evaporation and moisture absorption.[8]
Freeze-Thaw Cycles Avoid; use single-use aliquotsRepeated freeze-thaw cycles can accelerate compound degradation.[6][8]

Workflow for Preparation and Use in Cell Culture

The following diagram illustrates the overall workflow from receiving the solid compound to its application in a cell-based assay.

Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay weigh 1. Weigh Compound dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve solubilize 3. Vortex/Sonicate dissolve->solubilize filter 4. Sterile Filter (0.22 µm) solubilize->filter aliquot 5. Aliquot into Single-Use Vials filter->aliquot store 6. Store at -20°C / -80°C aliquot->store thaw 7. Thaw a Single Aliquot store->thaw serial_dilute 8. Perform Serial Dilutions in 100% DMSO thaw->serial_dilute final_dilution 9. Final Dilution into Cell Culture Medium serial_dilute->final_dilution add_to_cells 10. Add to Cells (Final DMSO ≤ 0.5%) final_dilution->add_to_cells vehicle_control Vehicle Control (DMSO only) final_dilution->vehicle_control

Caption: Workflow for the preparation and use of 4-(4-Fluoro-2-methylphenyl)piperidine stock solutions.

Protocol for Serial Dilutions

To determine the dose-response of 4-(4-Fluoro-2-methylphenyl)piperidine, a serial dilution of the stock solution is necessary. It is critical to perform these initial dilutions in 100% DMSO to prevent the compound from precipitating out of solution, which can occur when a DMSO stock is directly diluted into an aqueous medium.

  • Start with your 10 mM stock solution in 100% DMSO.

  • Label a series of sterile microcentrifuge tubes for each desired concentration.

  • To create a 10-fold serial dilution series (1 mM, 100 µM, 10 µM, etc.), add 90 µL of 100% DMSO to all tubes except the first one.

  • Transfer 10 µL from the 10 mM stock to the second tube (containing 90 µL of DMSO) and mix thoroughly to achieve a 1 mM concentration.

  • Using a fresh pipette tip for each transfer, continue this process for the subsequent tubes.[6]

  • These serially diluted solutions in 100% DMSO are now ready for the final dilution into the cell culture medium to achieve the desired working concentrations.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of your experimental results, the following self-validating steps should be incorporated into your workflow:

  • Solubility Confirmation: Visually inspect the stock solution for any precipitate after preparation and after thawing. If precipitation is observed, gentle warming and vortexing may be required to redissolve the compound.[15]

  • DMSO Toxicity Curve: Before initiating experiments with 4-(4-Fluoro-2-methylphenyl)piperidine, it is highly recommended to perform a dose-response experiment with DMSO alone on your specific cell line to determine its toxicity profile and establish a safe working concentration.[9]

  • Consistent Vehicle Control: Always include a vehicle control group in your experiments that is treated with the same final concentration of DMSO as the compound-treated groups.[6][10] This allows for the accurate assessment of the compound's specific effects.

  • Stability Assessment: For long-term studies, the stability of the compound in the stock solution can be assessed by comparing the activity of a freshly prepared stock solution with an aged, stored stock solution. For more rigorous validation, analytical methods such as HPLC can be employed to check for degradation products.[8]

Conclusion

The meticulous preparation of stock solutions is a critical, yet often overlooked, aspect of in vitro research. By following the detailed protocols and understanding the underlying scientific principles outlined in these application notes, researchers can confidently prepare 4-(4-Fluoro-2-methylphenyl)piperidine stock solutions that are accurate, stable, and suitable for a wide range of cell-based assays. The emphasis on empirical validation, proper controls, and careful handling will ultimately contribute to the generation of reproducible and high-impact scientific data.

References

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?. r/labrats. Retrieved from [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Kühn, S., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(10), 3973-3979. [Link]

  • de la Peña, N., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4504. [Link]

  • Forman, J., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 7, 657. [Link]

  • NextSDS. (n.d.). 4-(4-fluoro-2-methylphenyl)piperidine — Chemical Substance Information. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • de Oliveira, R. J., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(1), 1-8. [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Lee, J. H., et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines, 12(5), 548. [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 596-604. [Link]

  • ResearchGate. (2014). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • AVESİS. (2022, February 16). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Retrieved from [Link]

  • Frontiers. (2022, February 20). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Retrieved from [Link]

  • ResearchGate. (2015, January 8). What to select for storing your compound: neat vs.in solution?. Retrieved from [Link]

  • BioProcess International. (2024, March 6). Sterile Filtration Process Control: Meeting Regulatory Expectations. Retrieved from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • European Medicines Agency. (2019, March 6). Guideline on the sterilisation of the medicinal product, active substance, excipient and primary container. Retrieved from [Link]

  • Atlas Copco Nigeria. (2024, September 20). A guide to sterile filtration solutions for critical applications. Retrieved from [Link]

  • MDPI. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 23(11), 2774. [Link]

  • MDPI. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-fluoro-2-methylphenyl)piperidine (C12H16FN). Retrieved from [Link]

  • Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238-3247. [Link]

  • ResearchGate. (2017, June 11). Is there any method to make them completely soluble in DMF/DMSO?. Retrieved from [Link]

Sources

Method

Guide to the Crystallization of 4-(4-Fluoro-2-methylphenyl)piperidine for High-Resolution X-ray Diffraction

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional atomic arrangement of a molecule, determined via Single Crystal X-ray Diffraction (S...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional atomic arrangement of a molecule, determined via Single Crystal X-ray Diffraction (SCXRD), is the definitive standard for structural elucidation in pharmaceutical development.[1] This information is critical for understanding structure-activity relationships (SAR), confirming absolute stereochemistry, and identifying polymorphs. However, the growth of high-quality single crystals suitable for SCXRD analysis is often a significant bottleneck.[2] This guide provides a detailed framework and actionable protocols for the crystallization of 4-(4-Fluoro-2-methylphenyl)piperidine, a representative small molecule with features common in medicinal chemistry. We will explore the underlying principles of crystallization, from solvent selection to advanced techniques, and offer systematic troubleshooting strategies to overcome common challenges such as oiling out and amorphous precipitation.

Introduction: The Rationale for Crystallization

The subject molecule, 4-(4-Fluoro-2-methylphenyl)piperidine, possesses several structural features that influence its crystallization behavior. The piperidine ring provides a degree of conformational flexibility and a site for hydrogen bonding (N-H), while the substituted phenyl ring introduces aromatic and van der Waals interactions. The fluorine and methyl substituents alter the molecule's polarity and packing potential.[3] The goal of crystallization is to leverage these intermolecular forces to encourage the ordered, three-dimensional lattice arrangement required for diffraction.

This process is a thermodynamically driven phase change from a disordered state (in solution) to a highly ordered solid state. It is governed by the principle of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, providing the driving force for both nucleation (the initial formation of a stable crystalline entity) and subsequent crystal growth.[4][5] The quality of the final crystal is highly dependent on the rate at which this supersaturation is achieved; slow, controlled processes are paramount for growing large, well-ordered single crystals.[5]

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Method Selection & Execution cluster_2 Phase 3: Analysis A Crude Material (Purity >95% Recommended) B Solubility Screening A->B Dissolve in various solvents C Select Crystallization Method (Evaporation, Diffusion, etc.) B->C Identify suitable solvent(s) D Induce Supersaturation (Slow & Controlled) C->D E Crystal Growth D->E F Harvest & Mount Crystal E->F Isolate best crystal G X-Ray Diffraction Analysis F->G G Start Initial Crystallization Outcome NoCrystals Problem: No Crystals Form Start->NoCrystals OilingOut Problem: 'Oiling Out' (Liquid Droplets Form) Start->OilingOut BadCrystals Problem: Poor Quality Crystals (Needles, Plates, Powder) Start->BadCrystals Sol_NC1 Solution: Scratch inner surface of vial with a glass rod NoCrystals->Sol_NC1 Creates nucleation sites Sol_NC2 Solution: Add a 'seed' crystal NoCrystals->Sol_NC2 Provides template Sol_NC3 Solution: Increase concentration (evaporate some solvent) NoCrystals->Sol_NC3 Increases supersaturation Sol_NC4 Solution: Try a different solvent or method NoCrystals->Sol_NC4 System change Sol_OO1 Solution: Re-heat and add more 'good' solvent OilingOut->Sol_OO1 Avoids high supersaturation Sol_OO2 Solution: Decrease starting concentration OilingOut->Sol_OO2 Reduces initial saturation Sol_OO3 Solution: Cool solution more slowly OilingOut->Sol_OO3 Avoids crossing melting point Sol_BC1 Solution: Slow down the process (e.g., fewer holes, colder temp) BadCrystals->Sol_BC1 Favors growth over nucleation Sol_BC2 Solution: Use a more viscous solvent or a co-solvent BadCrystals->Sol_BC2 Reduces diffusion rate Sol_BC3 Solution: Check purity of starting material BadCrystals->Sol_BC3 Impurities disrupt lattice

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(4-Fluoro-2-methylphenyl)piperidine

Welcome to the technical support center for the synthesis of 4-(4-Fluoro-2-methylphenyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(4-Fluoro-2-methylphenyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the synthesis of this valuable piperidine building block. The inherent steric hindrance from the ortho-methyl group on the phenyl ring presents unique challenges not seen with simpler 4-arylpiperidines. This resource provides in-depth, experience-driven answers to common issues, detailed protocols, and troubleshooting logic to improve your synthesis yield and purity.

Overview of Key Synthetic Strategies

The construction of the C-C bond between the piperidine C4 position and the sterically hindered 2-methylphenyl ring is the central challenge. Three primary strategies are commonly employed, each with its own set of advantages and potential pitfalls. The choice of route often depends on available starting materials, scale, and tolerance for specific reagents.

Synthetic_Routes cluster_start Starting Materials cluster_methods Core Synthetic Methods cluster_intermediates Key Intermediates Piperidone N-Protected 4-Piperidone Aryl_Halide 1-Halogeno-4-fluoro- 2-methylbenzene Grignard Route A: Grignard Reaction Aryl_Halide->Grignard Forms Grignard Reagent Negishi Route B: Negishi Coupling Aryl_Halide->Negishi Coupling Partner Suzuki Route C: Suzuki Coupling Aryl_Halide->Suzuki Coupling Partner Piperidine_Derivative N-Protected 4-Halopiperidine Piperidine_Derivative->Negishi Forms Organozinc Reagent Piperidine_Derivative->Suzuki Forms Boronic Ester Tertiary_Alcohol Tertiary Alcohol Grignard->Tertiary_Alcohol Addition Coupled_Product N-Protected Target Negishi->Coupled_Product Direct Coupling Suzuki->Coupled_Product Direct Coupling Tetrahydropyridine Tetrahydropyridine Tertiary_Alcohol->Tetrahydropyridine Dehydration Final_Product 4-(4-Fluoro-2-methylphenyl) piperidine Tetrahydropyridine->Final_Product Reduction & Deprotection Coupled_Product->Final_Product Deprotection

Caption: Decision workflow for selecting a synthetic route.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Grignard Reaction Route

The addition of a (4-fluoro-2-methylphenyl)magnesium halide to an N-protected 4-piperidone is a classic approach. However, the basicity of the Grignard reagent and the steric hindrance of the aryl group can lead to problematic side reactions.

Question 1: My Grignard reaction is failing to initiate or gives very low conversion. What's wrong?

Answer: This is a common issue, often related to the quality of the reagents and the activation of the magnesium.

  • Cause - Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide. This layer prevents the reaction with the aryl halide.[1]

    • Solution: Activate the magnesium surface. Before adding the bulk of your aryl halide, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in anhydrous ether or THF. The disappearance of the iodine's color or gentle bubbling indicates activation.[1] Gentle crushing of the magnesium turnings under an inert atmosphere can also help.

  • Cause - Wet Reagents/Glassware: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source.[2]

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure the 1-halogeno-4-fluoro-2-methylbenzene starting material is anhydrous.

  • Cause - Poor Halide Reactivity: The order of reactivity for the aryl halide is I > Br > Cl. If you are using 1-chloro-4-fluoro-2-methylbenzene, the reaction may be very sluggish.

    • Solution: Switch to the corresponding aryl bromide or iodide for easier initiation.

Question 2: The main product of my Grignard reaction is the starting N-protected 4-piperidone and 4-fluoro-2-methylbenzene. Why am I not getting the desired alcohol?

Answer: This outcome strongly suggests that the Grignard reagent is acting as a base rather than a nucleophile, leading to enolization of the piperidone.

  • Cause - Enolization of 4-Piperidone: The α-protons of the 4-piperidone are acidic. The sterically hindered (4-fluoro-2-methylphenyl)magnesium halide may preferentially abstract a proton rather than attack the carbonyl carbon.[1][2] This forms a magnesium enolate, which upon aqueous workup, reverts to the starting piperidone. The Grignard reagent is quenched into the corresponding arene.

    • Solution 1 - Lower the Reaction Temperature: Perform the addition of the piperidone to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C). This favors the kinetic nucleophilic addition pathway over the thermodynamically favored deprotonation.[1]

    • Solution 2 - Use a Cerium(III) Chloride Additive (Nozaki-Hiyama-Kishi reaction conditions): Transmetalating the Grignard reagent with anhydrous CeCl₃ in situ generates a less basic, more nucleophilic organocerium species. This significantly suppresses enolization and often dramatically improves the yield of the desired tertiary alcohol.

Grignard_Side_Reaction Start N-Boc-4-Piperidone + (Ar)MgBr Path_A Nucleophilic Addition (Desired Pathway) Start->Path_A Low Temp (-78 °C) Path_B Proton Abstraction (Side Reaction) Start->Path_B High Temp (RT) Product_A Tertiary Alcohol (Yield Increases at Low Temp) Path_A->Product_A Product_B Magnesium Enolate (Problematic Intermediate) Path_B->Product_B Final_B Recovered Piperidone + Ar-H Product_B->Final_B Aqueous Workup

Caption: Competing pathways in the Grignard reaction.

Part 2: Palladium-Catalyzed Cross-Coupling Routes

Modern cross-coupling reactions like the Negishi and Suzuki-Miyaura couplings offer a more direct route to the C-C bond, often with higher functional group tolerance. However, success is highly dependent on optimizing the catalytic system.

Question 3: My Negishi coupling between N-Boc-4-piperidylzinc iodide and 1-bromo-4-fluoro-2-methylbenzene gives a low yield. What are the most critical parameters to optimize?

Answer: The Negishi coupling is a powerful tool for this transformation.[3][4] Low yields are typically due to inefficient catalyst turnover, poor organozinc formation, or side reactions.

  • Cause - Inefficient Catalysis: The choice of palladium catalyst and ligand is paramount, especially with a sterically demanding substrate.

    • Solution: Use a catalyst system designed for challenging couplings. A combination of a palladium source like Pd₂(dba)₃ or a pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., RuPhos, XPhos) often inhibits undesirable side pathways and promotes the desired reductive elimination.[5] Simple ligands like PPh₃ may be insufficient.

  • Cause - Poor Organozinc Reagent Quality: The formation of the piperidylzinc iodide must be efficient.

    • Solution: Ensure the zinc dust is activated. A common and effective method is to treat the zinc dust with 1,2-dibromoethane and TMS-Cl in a solvent like DMA or THF before adding the N-Boc-4-iodopiperidine.[6] Also, ensure the 4-iodopiperidine precursor is pure.

  • Cause - Homocoupling: Reductive homocoupling of the aryl bromide to form a symmetrical biphenyl can be a competing side reaction, consuming your starting material.[6]

    • Solution: This is often minimized by using an appropriate Pd/ligand ratio and ensuring the reaction temperature is not excessively high. The addition of a copper(I) co-catalyst, such as CuI, has been shown to significantly improve the rate and yield of Negishi couplings with piperidylzinc reagents.[6]

ParameterRecommendation for OptimizationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common, reliable Pd(0) or Pd(II) sources.
Ligand RuPhos, XPhos, SPhosBulky, electron-rich ligands facilitate oxidative addition and reductive elimination with hindered substrates.[5]
Co-catalyst Copper(I) Iodide (CuI)Accelerates the cross-coupling and minimizes side reactions.[6]
Solvent THF, DMA, TolueneAnhydrous, polar aprotic solvents are standard. Toluene is useful for one-pot lithiation/transmetalation sequences.[7][8]
Temperature 60-90 °CHigh enough for catalyst turnover but low enough to prevent decomposition and excessive side reactions.

Question 4: I want to use a Suzuki coupling. What are the common challenges for this specific substrate?

Answer: The Suzuki-Miyaura coupling is another excellent choice, known for its operational simplicity and the stability of its boronic acid/ester reagents.[9][10]

  • Challenge - Synthesis of the Boronic Ester: Preparing the N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine can be challenging. It is typically made from the corresponding 4-halopiperidine.

  • Challenge - Catalyst and Base Selection: As with the Negishi coupling, the sterically hindered aryl halide requires a robust catalytic system. The choice of base is also critical for the transmetalation step of the catalytic cycle.

    • Solution: Use a high-performance catalyst system such as Pd(dppf)Cl₂ or a combination of a Pd source with a specialized ligand. For the base, aqueous solutions of K₂CO₃ or Cs₂CO₃ are common, but for difficult couplings, non-aqueous conditions with a base like K₃PO₄ might be necessary to avoid boronic acid decomposition.

  • Challenge - Impurity Formation: A known issue in Suzuki couplings, especially in pharmaceutical synthesis, is the formation of impurities derived from the phosphorus ligand (e.g., phenylation from triphenylphosphine).[11]

    • Solution: Using ligands that are less prone to this side reaction or employing heterogeneous catalysts like Pd/C can mitigate this issue.[12] However, heterogeneous catalysts may require harsher conditions.

Part 3: Final Step - Reduction of Tetrahydropyridine Intermediate

For routes that proceed via a tetrahydropyridine intermediate (e.g., from dehydration of the Grignard adduct), the final reduction is a critical yield-determining step.

Question 5: My catalytic hydrogenation of the N-benzyl-4-(4-fluoro-2-methylphenyl)-1,2,3,6-tetrahydropyridine intermediate is slow and incomplete.

Answer: Incomplete hydrogenation can be due to catalyst poisoning, insufficient hydrogen pressure, or substrate-related issues.

  • Cause - Catalyst Deactivation: The catalyst (e.g., Pd/C, Pd(OH)₂) can be poisoned by impurities carried over from previous steps, such as sulfur or halide residues. The nitrogen atom of the substrate itself can sometimes inhibit the catalyst.

    • Solution 1 - Purify the Intermediate: Ensure the tetrahydropyridine substrate is thoroughly purified before hydrogenation.

    • Solution 2 - Catalyst Choice and Loading: Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst) is often more effective than Pd/C for reducing tetrahydropyridines and performing hydrogenolysis of the N-benzyl group in one step.[13] Increase the catalyst loading (e.g., from 5 mol% to 10-20 mol% weight) if the reaction is sluggish.

  • Cause - Insufficient Hydrogen Pressure: Steric hindrance around the double bond can make the reduction more difficult.

    • Solution: Increase the hydrogen pressure. While some reductions work at atmospheric pressure, using a hydrogenation vessel at higher pressures (e.g., 50-200 psi) can dramatically increase the reaction rate.[13]

  • Cause - Solvent Effects: The choice of solvent can influence the reaction rate.

    • Solution: Methanol or ethanol are common and effective solvents. Adding a small amount of acid (e.g., acetic acid or HCl) can sometimes accelerate the reaction by protonating the piperidine nitrogen, making the double bond more accessible to the catalyst surface.

Detailed Experimental Protocols

Protocol: Optimized Negishi Coupling for 4-(4-Fluoro-2-methylphenyl)piperidine

This protocol is based on literature procedures for coupling piperidylzinc reagents with aryl halides and is optimized for the sterically hindered substrate.[6]

1. Preparation of Activated Zinc: a. To a flame-dried round-bottom flask under Argon, add zinc dust (1.5 eq.) and anhydrous N,N-Dimethylacetamide (DMA). b. Add 1,2-dibromoethane (0.1 eq.) and stir for 30 minutes at room temperature. c. Add Trimethylsilyl chloride (TMS-Cl) (0.1 eq.) and stir for another 30 minutes. The zinc should appear as a fine, dark grey suspension.

2. Formation of the Organozinc Reagent: a. To the activated zinc slurry, add a solution of N-Boc-4-iodopiperidine (1.0 eq.) in anhydrous DMA. b. Heat the mixture to 60 °C for 2-3 hours until TLC or LC-MS analysis shows complete consumption of the starting iodide. Cool to room temperature.

3. Cross-Coupling Reaction: a. In a separate flame-dried Schlenk flask under Argon, add Pd₂(dba)₃ (0.02 eq.), RuPhos (0.04 eq.), and Copper(I) iodide (CuI) (0.06 eq.). b. Add a solution of 1-bromo-4-fluoro-2-methylbenzene (1.2 eq.) in anhydrous DMA. c. Cannulate the prepared organozinc solution from step 2 into the catalyst flask. d. Heat the reaction mixture to 80-90 °C and monitor by LC-MS. The reaction is typically complete within 4-12 hours.

4. Workup and Purification: a. Cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride solution. b. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. c. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-4-(4-fluoro-2-methylphenyl)piperidine.

5. Deprotection: a. Dissolve the purified product from step 4 in a suitable solvent (e.g., Dichloromethane or 1,4-Dioxane). b. Add an excess of a strong acid, such as Trifluoroacetic acid (TFA) or a solution of HCl in dioxane. c. Stir at room temperature until deprotection is complete (monitor by TLC/LC-MS). d. Concentrate the solvent, and perform a basic workup (e.g., add NaOH solution and extract with an organic solvent) to obtain the final product as the free base.

References

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates.
  • 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis.ChemicalBook.
  • Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.Benchchem.
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
  • Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones.Bucknell Digital Commons.
  • Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach.
  • Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach.PubMed.
  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.
  • Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials.Organic Chemistry Frontiers (RSC Publishing).
  • Grignard Reaction.Alfa Chemistry.
  • Suzuki-Miyaura Cross Coupling Reaction.TCI Chemicals.
  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines.
  • Suzuki Coupling.Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Troubleshooting Solubilization of 4-(4-Fluoro-2-methylphenyl)piperidine in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of solvation chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of solvation chemistry. 4-(4-Fluoro-2-methylphenyl)piperidine is a critical building block in drug discovery, but its unique structural features often lead to unpredictable solubility behavior.

While Dimethyl Sulfoxide (DMSO) is the gold standard for preparing stock solutions, researchers frequently report precipitation, turbidity, or incomplete dissolution with this specific compound. This guide provides field-proven, mechanistically grounded protocols to help you overcome these barriers and ensure reproducible assay results.

Quantitative Data: Physicochemical Profile

Before troubleshooting, we must understand the molecule's physical properties. The combination of a basic secondary amine and a highly lipophilic halogenated aromatic ring dictates its solvation dynamics.

Table 1: Physicochemical Properties of 4-(4-Fluoro-2-methylphenyl)piperidine

PropertyValueSolvation Implication
CAS Number 277295-96-2[1]Standard identifier for purity verification.
Molecular Formula C12H16FN[1]High carbon-to-heteroatom ratio increases lipophilicity.
Molecular Weight 193.26 g/mol [1]Small molecule; highly sensitive to solvent microenvironments.
Key Structural Features Secondary amine (pKa ~10-11) & Fluorinated aromatic ringProne to hydrophobic aggregation; highly pH-dependent solubility[2].
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: I prepared a 10 mM stock of 4-(4-Fluoro-2-methylphenyl)piperidine in 100% DMSO, but it remains turbid. Why is it failing to dissolve? A1: This is a classic thermodynamic versus kinetic solubility issue, compounded by the specific structural features of the molecule. There are two primary culprits:

  • Moisture Contamination (Hygroscopicity): DMSO is highly hygroscopic. If your DMSO bottle has been opened multiple times, it has likely absorbed atmospheric moisture. Because this compound possesses a highly hydrophobic 4-fluoro-2-methylphenyl moiety, even a 2-5% water content in DMSO drastically lowers the solvent's dielectric constant, causing hydrophobic compounds to crash out, as detailed in[3].

  • Salt Form Dynamics: Piperidine derivatives are frequently supplied as hydrochloride (HCl) salts to improve shelf stability. While polar aprotic solvents like DMSO are excellent at solvating cations, they are notoriously poor at solvating small, charge-dense anions like chloride (Cl⁻). This results in a high crystal lattice energy that pure DMSO struggles to overcome at room temperature.

Q2: My compound dissolves perfectly in pure DMSO, but the moment I dilute it into my aqueous assay buffer (pH 7.4), it precipitates immediately. What is happening? A2: This phenomenon is known as "solvent shift precipitation." When you dilute the DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic 4-(4-Fluoro-2-methylphenyl)piperidine is suddenly exposed to a highly polar aqueous environment. Furthermore, the piperidine nitrogen has a pKa of approximately 10-11[2]. At a physiological pH of 7.4, the amine is protonated, but the highly lipophilic fluorinated aromatic ring still drives hydrophobic aggregation. If the local concentration exceeds the aqueous thermodynamic solubility limit, it precipitates instantly.

Visualization: Troubleshooting & Solvation Mechanisms

Workflow Step1 Compound Insoluble in 100% DMSO Check1 Verify DMSO Purity (Use Anhydrous) Step1->Check1 Check2 Identify Salt Form (Free Base vs HCl) Step1->Check2 Action1 Vortex & Sonicate at 37°C for 15 min Check1->Action1 Check2->Action1 Action2 Add Co-solvent (e.g., 5% PEG 400) Action1->Action2 Turbid Success Clear Solution Achieved Action1->Success Dissolved Action2->Success Dissolved

Workflow for troubleshooting DMSO solubility of basic piperidine derivatives.

Mechanism Neutral Free Base (Neutral) High Lipophilicity Protonated Protonated (Cationic) Piperidinium Ion Neutral->Protonated Add Acid (HCl) pH < pKa OrgSol Soluble in Anhydrous DMSO Neutral->OrgSol Non-polar Interactions Protonated->Neutral Add Base (NaOH) pH > pKa AqSol Soluble in Aqueous Buffer Protonated->AqSol Ion-Dipole Interactions

Mechanistic pathway of pH-dependent solvation for piperidine derivatives.

Self-Validating Experimental Protocol

To ensure scientific integrity and prevent false negatives in your downstream assays, follow this self-validating protocol for preparing a thermodynamically stable stock solution, supported by [2].

Step-by-Step Solubilization Workflow:

  • Solvent Quality Control: Always use fresh, anhydrous, sealed ampoules of DMSO (≥99.9% purity). Causality: Eliminates water-induced dielectric shifts that force hydrophobic precipitation[3].

  • Incremental Addition: Weigh your compound into a clean glass vial. Add DMSO in 50 µL increments rather than all at once[2].

  • Kinetic Disruption: After each addition, vortex vigorously for 60 seconds. If turbidity persists, place the vial in a heated ultrasonic bath at 37°C for 10–15 minutes. Causality: Cavitation from sonication combined with mild thermal energy overcomes the high crystal lattice energy without chemically degrading the compound[2].

  • Self-Validation Step (Crucial): Allow the solution to return to room temperature (20-25°C) and sit for 30 minutes. Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the vial.

    • Pass: No visible pellet. You have achieved a true thermodynamic solution.

    • Fail: A micro-pellet forms. The solution is supersaturated. Proceed to Step 5.

  • Co-Solvent Rescue: If a pellet forms, add a biocompatible co-solvent[4]. See Table 2 for recommendations.

Table 2: Recommended Co-Solvent Systems for Piperidine Derivatives[4]

Co-SolventRecommended Concentration (v/v)Mechanistic Action
PEG 400 5% - 10%Disrupts hydrophobic aggregation via steric hindrance and hydrogen bonding.
Tween-80 0.1% - 1%Non-ionic surfactant that forms micelles to encapsulate the lipophilic fluorinated ring.
Ethanol 1% - 5%Acts as a bridging solvent to lower the dielectric gradient between DMSO and water.

Sources

Troubleshooting

Purification techniques for 4-(4-Fluoro-2-methylphenyl)piperidine crude extracts

Welcome to the technical support guide for the purification of 4-(4-fluoro-2-methylphenyl)piperidine. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-(4-fluoro-2-methylphenyl)piperidine. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this compound with high purity. The basic nature of the piperidine ring, combined with the specific physicochemical properties imparted by its substituents, presents unique purification challenges. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities effectively.

Purification Strategy Overview

The optimal purification strategy for 4-(4-fluoro-2-methylphenyl)piperidine depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. A multi-step approach is often the most effective. The decision-making process typically involves an initial bulk purification step followed by a final polishing step.

Purification_Workflow Start Crude Extract of 4-(4-Fluoro-2-methylphenyl)piperidine Decision1 Are acidic or neutral organic impurities present? Start->Decision1 AcidBase Perform Acid-Base Extraction Decision1->AcidBase Yes Decision2 Is the compound solid at room temperature? Decision1->Decision2 No AcidBase->Decision2 Chromatography Flash Column Chromatography Decision2->Chromatography No / Further Purification Needed Crystallization Recrystallization Decision2->Crystallization Yes PurityCheck Assess Purity (HPLC, NMR, GC-MS) Chromatography->PurityCheck Crystallization->PurityCheck PurityCheck->Chromatography Purity <95% End High-Purity Product (>95%) PurityCheck->End Purity Goal Met

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-(4-fluoro-2-methylphenyl)piperidine extract?

A: Understanding potential impurities is the first step to designing a robust purification strategy.[1] Common impurities typically fall into these categories:

  • Unreacted Starting Materials: Depending on your synthetic route, these could include precursors like the corresponding pyridine or tetrahydropyridine.[1]

  • Reaction Byproducts: Side-reactions can generate isomers, over-alkylated products (if the piperidine nitrogen is a nucleophile in a subsequent step), or products from incomplete reactions.

  • Reagent-Related Impurities: Residual catalysts, coupling agents, or their byproducts can contaminate the crude material.[1]

  • Oxidation Products: Piperidine derivatives can be susceptible to air oxidation over time, which may lead to discoloration (e.g., yellow or brown tint).[1]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., THF, Dichloromethane, Toluene) are common.

Q2: My crude product is an oil, but I've seen reports of it being a solid. What does this mean for my purification?

A: 4-(4-fluoro-2-methylphenyl)piperidine is reported as both a liquid and a solid (as its hydrochloride salt).[2] If your freebase product is an oil, it likely contains impurities that are depressing its melting point. This means that direct crystallization will be difficult. Your best initial step would be a bulk purification technique like acid-base extraction to remove non-basic impurities, followed by column chromatography.[3] If the purified oil is sufficiently pure, you may be able to induce crystallization by scratching the flask, seeding with a crystal, or triturating with a non-polar solvent like hexane.

Q3: How do I assess the purity of my final product?

A: A combination of methods is necessary to confidently establish purity. No single technique is sufficient for all potential impurities.[4]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[5] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic or phosphoric acid) is a good starting point.[6][7] The fluorophenyl group provides a strong UV chromophore for detection around 239 nm.[6] Purity should ideally be >95% for biological testing.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying residual solvents or major organic impurities.[4] Quantitative NMR (qNMR) can be used to determine absolute purity without needing a reference standard of the analyte itself.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities and confirming the mass of the target compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during purification experiments.

Problem 1: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation in my column.

Cause: This is a classic issue when purifying basic compounds like piperidines on standard silica gel.[10] The basic nitrogen atom on the piperidine ring interacts strongly with the acidic silanol (Si-OH) groups on the silica surface via hydrogen bonding and acid-base interactions. This strong, non-specific binding leads to slow, uneven movement up the plate or through the column, resulting in significant peak tailing and poor resolution.[10]

Solution:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent. This modifier will compete with your compound for the acidic sites on the silica, leading to sharper peaks and better separation.

    • Triethylamine (Et₃N): Add 0.5-2% (v/v) triethylamine to your hexane/ethyl acetate eluent. This is the most common and effective solution.

    • Ammonia: For very basic compounds, using a solvent system containing a small amount of ammonium hydroxide (e.g., in a DCM/Methanol system) can be effective.

  • Use a Deactivated Stationary Phase: Consider using silica gel that has been deactivated (e.g., treated with a silanizing agent) or using an alternative stationary phase like neutral alumina.

Chromatography_Troubleshooting Start Compound Streaks on Silica TLC/Column Reason Strong interaction between basic piperidine nitrogen and acidic silanol groups on silica Start->Reason Solution1 Add Basic Modifier to Eluent Reason->Solution1 Solution2 Change Stationary Phase Reason->Solution2 Modifier1 Add 0.5-2% Triethylamine to Hexane/EtOAc Solution1->Modifier1 Modifier2 Use DCM/MeOH with ~1% NH4OH Solution1->Modifier2 Stationary1 Use Neutral Alumina Solution2->Stationary1

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 4-(4-Fluoro-2-methylphenyl)piperidine Chromatography

Welcome to the technical support center for the chromatographic analysis of 4-(4-Fluoro-2-methylphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 4-(4-Fluoro-2-methylphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with my 4-(4-Fluoro-2-methylphenyl)piperidine analyte on a C18 column. What's causing this and how can I fix it?

A1: Peak tailing for basic compounds like 4-(4-Fluoro-2-methylphenyl)piperidine is a classic issue in reversed-phase chromatography. The primary cause is secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the silica-based stationary phase.[1][2] These interactions lead to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.[1][2]

Here’s a systematic approach to mitigate this issue:

  • Mobile Phase pH Adjustment: The most effective initial step is to lower the mobile phase pH. By operating at a pH of 2.5-3.0, you can suppress the ionization of the silanol groups, minimizing the undesirable ionic interactions.[1][2][3] A low pH also ensures your basic analyte is fully protonated, leading to more consistent interactions with the stationary phase.[4][5]

  • Choice of Acidic Modifier:

    • Formic Acid (FA): Often a good starting point, especially for mass spectrometry (MS) compatibility, as it provides good ionization efficiency.[6] However, at typical concentrations (e.g., 0.1%), it may not be acidic enough to completely eliminate tailing.[7][8]

    • Trifluoroacetic Acid (TFA): A stronger acid than formic acid, TFA is excellent at reducing peak tailing.[6][7] It achieves this by both lowering the mobile phase pH more effectively and through an ion-pairing mechanism with the protonated analyte.[7][9] Be aware that TFA can cause ion suppression in MS detection.[7][9]

    • Difluoroacetic Acid (DFA): This can be a good compromise, offering better peak shape than formic acid and less ion suppression than TFA.[6][9]

  • Use of Modern Columns: Employing a "Type B" silica column, which has lower metal content and is more thoroughly end-capped, will significantly reduce the number of accessible silanol groups and thus minimize tailing.[1]

Q2: My retention time for 4-(4-Fluoro-2-methylphenyl)piperidine is too short on a standard C18 column. How can I increase it?

A2: Insufficient retention in reversed-phase chromatography indicates that the analyte is too polar for the given conditions. Here are several strategies to increase retention:

  • Decrease the Organic Modifier Concentration: The most straightforward approach is to reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[10] This will increase the overall polarity of the mobile phase, leading to stronger hydrophobic interactions between your analyte and the stationary phase, thus increasing retention time.

  • Change the Organic Modifier: The choice of organic modifier can influence selectivity and retention.[11] Methanol is a more polar and weaker solvent than acetonitrile in reversed-phase chromatography.[12] Switching from acetonitrile to methanol (or using a mixture) can increase retention.

  • Consider an Alternative Stationary Phase: If adjusting the mobile phase isn't sufficient, consider a stationary phase with different selectivity. A phenyl column, for instance, can provide additional π-π interactions with the aromatic ring of your analyte, potentially increasing retention.[13]

  • Explore HILIC: For highly polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[14][15][16][17][18] In HILIC, a polar stationary phase is used with a high-organic, low-aqueous mobile phase.[15][16][17]

Q3: I need to separate potential isomers of 4-(4-Fluoro-2-methylphenyl)piperidine. What should be my starting point?

A3: Separating isomers requires a focus on achieving high selectivity. Here's a recommended approach:

  • Stationary Phase Screening:

    • C18: A good initial choice, but may not provide sufficient selectivity for closely related isomers.

    • Phenyl Phases: The π-π interactions offered by phenyl columns can be highly effective for separating aromatic positional isomers.[13]

    • Fluorinated Phases: These phases offer unique selectivity due to dipole-dipole interactions and can be particularly useful for separating fluorinated compounds.[19]

    • Chiral Stationary Phases (CSPs): If you are dealing with enantiomers, a chiral column is necessary.[20][21] For piperidine-like structures, CSPs based on cyclodextrins or crown ethers can be effective.[21][22]

  • Mobile Phase Optimization:

    • Organic Modifier: Systematically evaluate different organic modifiers like acetonitrile, methanol, and isopropanol, as they can alter selectivity.[12]

    • Additives: The choice and concentration of acidic or basic additives can influence the conformation of the analyte and its interaction with the stationary phase, thereby affecting isomer separation.[23]

  • Temperature Optimization: Varying the column temperature can impact the thermodynamics of the separation and improve resolution between isomers.[23]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing Secondary interactions with residual silanols.[1][2]Lower mobile phase pH to 2.5-3.0.[1][2][3] Use a stronger acid modifier like TFA.[7] Employ a modern, end-capped C18 column.[1]
Poor Retention Analyte is too polar for the mobile phase.Decrease the percentage of organic modifier.[10] Switch from acetonitrile to methanol.[12] Consider a more retentive stationary phase or HILIC.[14][15]
Peak Fronting Column overload or sample solvent stronger than mobile phase.[23]Reduce sample concentration or injection volume.[23] Dissolve the sample in the initial mobile phase.[23]
Irreproducible Retention Times Inadequate column equilibration. Unstable mobile phase pH.Ensure sufficient column equilibration between injections. Use a buffer in the mobile phase to maintain a stable pH.[4][24]
Poor Resolution of Isomers Insufficient selectivity of the chromatographic system.Screen different stationary phases (e.g., Phenyl, Fluorinated).[13][19] Optimize the organic modifier and temperature.[12][23]
No UV Signal Analyte lacks a sufficient chromophore.Pre-column derivatization with a UV-active agent like p-toluenesulfonyl chloride.[23][25]

Experimental Protocols

Protocol 1: Initial Mobile Phase Screening for Reversed-Phase HPLC

This protocol outlines a systematic approach to screen for an optimal mobile phase for the analysis of 4-(4-Fluoro-2-methylphenyl)piperidine on a C18 column.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    • Start with a broad gradient from 5% to 95% B over 15 minutes to determine the approximate elution conditions.

    • Based on the initial run, perform targeted isocratic or shallow gradient runs to optimize the separation.

Protocol 2: Troubleshooting Peak Tailing with Mobile Phase Modifiers

If significant peak tailing is observed with the initial screening, follow this protocol:

  • Prepare Modified Mobile Phases:

    • Mobile Phase 1 (Aqueous):

      • A: 0.1% Trifluoroacetic Acid (TFA) in Water

      • B: 20 mM Potassium Phosphate, pH 2.5[3]

    • Mobile Phase 2 (Organic):

      • A: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

      • B: Acetonitrile

  • Systematic Evaluation:

    • Run your optimized method from Protocol 1, substituting the formic acid mobile phases with the TFA-containing mobile phases.

    • If MS compatibility is a concern and TFA is not suitable, evaluate the phosphate buffer system.

  • Data Analysis: Compare the peak symmetry (tailing factor) from each run to determine the most effective modifier.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start Chromatographic Issue (e.g., Peak Tailing) check_pH Is Mobile Phase pH < 3? start->check_pH adjust_pH Adjust pH to 2.5-3.0 with FA or TFA check_pH->adjust_pH No check_column Using a Modern End-capped Column? check_pH->check_column Yes adjust_pH->check_column change_column Switch to a Type B Silica Column check_column->change_column No check_modifier Is an Appropriate Modifier Used? check_column->check_modifier Yes change_column->check_modifier use_tfa Consider 0.1% TFA for Improved Peak Shape check_modifier->use_tfa No solution Optimized Separation check_modifier->solution Yes use_tfa->solution

Caption: A logical workflow for troubleshooting peak tailing.

Concluding Remarks

Optimizing the mobile phase is a critical step in developing a robust and reliable chromatographic method for 4-(4-Fluoro-2-methylphenyl)piperidine. By systematically evaluating mobile phase pH, organic modifier, and additives, and by selecting an appropriate stationary phase, the common challenges of peak tailing, poor retention, and inadequate resolution can be effectively addressed. This guide provides a foundation for your method development and troubleshooting efforts. For further assistance, please do not hesitate to contact our technical support team.

References

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Chromatography Today. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography.
  • Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide.
  • Creative Proteomics. (n.d.). Reversed-Phase Chromatography Overview.
  • Journal of Chromatography A. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • LCGC International. (2026, February 5). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • BenchChem. (n.d.). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers.
  • Waters Corporation. (2022, June 25). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?.
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?.
  • Journal of Chromatography A. (2004, June 4). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography.
  • Wikipedia. (n.d.). Hydrophilic interaction chromatography.
  • Advanced Materials Technology. (n.d.). UNDERTHE - HPLC.
  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns.
  • Thermo Fisher Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns.
  • Thermo Fisher Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns.
  • Supelco. (n.d.). Reversed-phase HPLC Buffers.
  • Scribd. (n.d.). Why Is PH Important For HPLC Buffers.
  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation.
  • Journal of Chromatographic Science. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • ResearchGate. (2009, December 29). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • Sigma-Aldrich. (n.d.). Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins.
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
  • PMC. (n.d.). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.
  • LCGC North America. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.

Sources

Troubleshooting

Preventing degradation of 4-(4-Fluoro-2-methylphenyl)piperidine during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the physicochemical vulnerabilities of 4-(4-Fluoro-2-methylphenyl)piperidine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the physicochemical vulnerabilities of 4-(4-Fluoro-2-methylphenyl)piperidine . This compound features a highly reactive secondary amine (the piperidine ring) and a fluorinated aromatic system. These structural motifs make it highly susceptible to specific degradation pathways—namely, peroxide-mediated oxidation and atmospheric nucleophilic reactions.

This guide provides field-proven, self-validating protocols to ensure absolute scientific integrity during your drug development and assay workflows.

Core Troubleshooting & FAQs

Q1: My 4-(4-Fluoro-2-methylphenyl)piperidine stock solution is developing a yellow/brown tint after a few weeks at room temperature. What is the mechanism of this degradation, and how can I prevent it? A: The yellowing is a classic visual indicator of secondary amine oxidation. In pharmaceutical formulations and solvent stocks, trace hydroperoxides (common in excipients, ethers, and aging alcohols) react with the secondary amine of the piperidine ring.

  • The Causality: The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking trace peroxides. This peroxide-mediated reaction forms a hydroxylamine intermediate, which subsequently oxidizes into a nitrone . Nitrones possess conjugated systems that absorb visible light, resulting in the yellow appearance .

  • The Solution: Always prepare solutions in peroxide-free, anhydrous solvents. Purge the headspace of the storage vial with an inert gas (Argon) to displace dissolved oxygen, and store the solution at -20°C to kinetically halt the oxidation process.

Q2: The solid powder of the freebase has clumped together and gained weight. Is it still viable for in vitro assays? A: No, the compound's effective molarity has been compromised. Clumping and weight gain indicate severe hygroscopicity and the formation of carbamate salts.

  • The Causality: The piperidine ring is strongly basic. When exposed to ambient air, atmospheric moisture facilitates the solvation of carbon dioxide ( CO2​ ), forming carbonic acid. The basic secondary amine rapidly reacts with this environment to form a stable carbamate or carbonate salt. This fundamentally alters the crystal lattice (causing clumping), increases the molecular weight, and drastically skews any concentration calculations for your assays.

  • The Solution: The compromised batch should be discarded or re-purified. Future batches must be handled in a low-humidity environment (e.g., a nitrogen-purged glove box) and stored in a vacuum desiccator over anhydrous calcium sulfate.

Q3: What are the regulatory standards for establishing a formal shelf-life for this compound? A: To establish a regulatory-compliant shelf-life, you must conduct stability testing in strict accordance with the ICH Q1A(R2) guidelines .

  • The Causality: Regulatory bodies require empirical proof of degradation kinetics to ensure patient safety. By testing the compound at specific temperature and humidity thresholds, you can use the Arrhenius equation to predict long-term stability. The guidelines mandate testing at 25°C ± 2°C / 60% RH ± 5% RH for 12 months (Long-Term), and 40°C ± 2°C / 75% RH ± 5% RH for 6 months (Accelerated Stress).

Chemical Degradation Pathways

G API 4-(4-Fluoro-2-methylphenyl) piperidine Oxidation Peroxide-Mediated Oxidation API->Oxidation Trace H2O2 Hydrolysis Moisture & CO2 Exposure API->Hydrolysis Humidity Photo UV Light Exposure API->Photo Photons Hydroxylamine Hydroxylamine / Nitrone (Yellowing) Oxidation->Hydroxylamine Carbamate Carbamate Salt (Clumping/Weight Gain) Hydrolysis->Carbamate Radical Radical Cleavage (Loss of Potency) Photo->Radical

Degradation pathways of 4-(4-Fluoro-2-methylphenyl)piperidine under environmental stress.

Quantitative Stability Profiling

The following table summarizes the expected degradation kinetics of piperidine derivatives when subjected to standard ICH Q1A(R2) storage conditions.

Storage ConditionEnvironmental FactorsICH DesignationPrimary Degradation MechanismEstimated Potency Loss (12 Months)
-20°C, Sealed Argon, DarkLong-Term (Alternative)None (Kinetically halted)< 0.5%
5°C, Sealed Ambient Air, DarkLong-Term (Refrigerated)Slow Autoxidation1.0% - 2.0%
25°C, 60% RH Ambient Air, LightLong-Term (Ambient)Oxidation, Photolysis, Carbamate Formation5.0% - 10.0%
40°C, 75% RH Ambient Air, DarkAccelerated StressPeroxide-Mediated Oxidation, Rapid Hydrolysis15.0% - 25.0%

Experimental Methodologies & Self-Validating Protocols

Protocol A: Inert Aliquoting for Long-Term Storage

Objective: To prepare single-use stock aliquots while eliminating oxidative and hydrolytic degradation pathways. Causality: Repeated freeze-thaw cycles introduce condensation (water) and fresh oxygen into the master stock. Single-use aliquoting prevents this. Argon is used because it is denser than air; it sinks to the bottom of the vial, physically displacing oxygen-rich air upward and out.

Step-by-Step Methodology:

  • Preparation: Bake amber glass vials at 150°C for 2 hours to remove residual surface moisture. Allow them to cool in a desiccator. (Amber glass filters out UV light below 400 nm, preventing radical-initiated photolysis).

  • Dissolution: Dissolve the 4-(4-Fluoro-2-methylphenyl)piperidine freebase in an anhydrous, peroxide-free solvent (e.g., HPLC-grade Acetonitrile or DMSO) to your desired stock concentration.

  • Aliquoting: Dispense 100 µL aliquots into the baked amber vials.

  • Argon Purging: Insert a sterile needle connected to an Argon line into the vial. Gently blow Argon gas over the liquid surface for 10 seconds to displace atmospheric oxygen.

  • Sealing: Immediately cap the vial using a PTFE-lined crimp seal. (PTFE is chemically inert and prevents the solvent from extracting plasticizers from the rubber septum).

  • Storage: Transfer all vials to a -20°C or -80°C freezer.

Self-Validation System (Gravimetric Integrity Check): Weigh a representative sealed vial on an analytical balance (to 0.1 mg) immediately after sealing and record the mass. After 30 days of storage, equilibrate the vial to room temperature and re-weigh it. A mass deviation of <0.1% definitively validates the hermetic integrity of your PTFE seal against solvent evaporation and moisture ingress.

Protocol B: ICH-Compliant Forced Degradation (Stress Testing)

Objective: To analytically confirm the specific degradation products of your compound using HPLC-UV/MS.

Step-by-Step Methodology:

  • Oxidative Stress: Mix 1 mL of API stock solution with 1 mL of 3% H2​O2​ . Incubate at room temperature for 24 hours.

  • Hydrolytic Stress (Base): Mix 1 mL of API stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Neutralization: Neutralize the basic sample with 0.1 M HCl to prevent damage to the HPLC column.

  • Analysis: Inject samples into a reversed-phase HPLC system coupled with a Mass Spectrometer. Monitor for the appearance of early-eluting polar peaks (e.g., hydroxylamines or N-oxides).

Self-Validation System (Mass Balance Check): During HPLC-UV analysis, calculate the total area under the curve (AUC). The sum of the peak areas of the parent compound and all newly formed degradation products must equal the peak area of the Day-0 control (±2%). A loss of mass balance proves the formation of volatile degradants or irreversible column binding, which dictates that you must switch to an orthogonal detection method (e.g., Evaporative Light Scattering Detector - ELSD).

Workflow Visualization

G Start Bulk API (Desiccator) Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Purge Argon Purge (Displace O2) Dissolve->Purge Aliquot Aliquot into Amber Vials Purge->Aliquot Seal PTFE-Lined Crimp Seal Aliquot->Seal Store Store at -20°C Seal->Store

Step-by-step self-validating workflow for inert aliquoting and long-term storage.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: Pharmaceutics (MDPI) URL:[Link]

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 Source: The Journal of Organic Chemistry (ACS Publications / PMC) URL:[Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Reference Data & Comparative Studies

Validation

The Subtle Modifier: A Comparative Analysis of 4-(4-Fluoro-2-methylphenyl)piperidine and 4-(4-fluorophenyl)piperidine Binding Affinity

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of medicinal chemistry, the 4-phenylpiperidine scaffold is a cornerstone for the development of centrally acting agents, particularly t...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the 4-phenylpiperidine scaffold is a cornerstone for the development of centrally acting agents, particularly those targeting monoamine transporters. Its rigid structure provides a reliable framework for positioning key pharmacophoric elements within the binding sites of proteins such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The electronic and steric properties of substituents on the phenyl ring can dramatically alter a compound's binding affinity and selectivity, often in non-intuitive ways.

This guide provides a comparative analysis of two closely related 4-phenylpiperidine derivatives: 4-(4-fluoro-2-methylphenyl)piperidine and 4-(4-fluorophenyl)piperidine. While direct, side-by-side experimental binding data for these specific parent compounds is not extensively published, we can infer the impact of the ortho-methyl group by examining established structure-activity relationships (SAR) and data from more complex analogs. This analysis will be grounded in the principles of medicinal chemistry and supported by a detailed experimental protocol for determining these binding affinities.

The Critical Distinction: The Role of the Ortho-Methyl Group

The key difference between the two molecules is the presence of a methyl group at the 2-position of the phenyl ring. This seemingly minor addition can have a profound impact on the molecule's interaction with a binding pocket through several mechanisms:

  • Steric Hindrance: The methyl group introduces steric bulk, which can either prevent the molecule from adopting an optimal binding conformation or create a "clash" with amino acid residues in the binding site, thereby reducing affinity. Conversely, in some cases, this steric influence can lock the molecule into a more favorable, pre-organized conformation for binding.

  • Conformational Restriction: The presence of the ortho-methyl group restricts the rotation of the phenyl ring relative to the piperidine ring. This can be advantageous if the resulting preferred conformation aligns well with the geometry of the binding site, but detrimental if it does not.

  • Hydrophobic Interactions: The methyl group provides an additional hydrophobic surface that can engage in favorable van der Waals interactions with nonpolar residues in the binding pocket, potentially increasing affinity.

  • The "Magic Methyl" Effect: In some instances, the addition of a methyl group can lead to a disproportionately large increase in binding affinity, an observation often referred to as the "magic methyl" effect. This can be due to a combination of the factors above, including the displacement of unfavorable water molecules from a hydrophobic pocket.

The overall effect of the ortho-methyl group is therefore highly dependent on the specific topology and amino acid composition of the target binding site.

Inferred Binding Affinity Profile

Conversely, many high-affinity ligands for the dopamine transporter (DAT) are based on the 4,4-disubstituted piperidine scaffold, often with a (bis(4-fluorophenyl)methoxy)ethyl or similar group at the 1-position.[3] Structure-activity relationship studies in these series often reveal a high sensitivity to substitution on the phenyl rings.

Table 1: Anticipated Impact of the Ortho-Methyl Group on Monoamine Transporter Affinity

Transporter4-(4-fluorophenyl)piperidine (Reference)4-(4-Fluoro-2-methylphenyl)piperidine (Hypothesized)Rationale
DAT Moderate AffinityPotentially Lower AffinityThe DAT binding pocket for many ligands is relatively constrained. The added steric bulk of the ortho-methyl group may lead to a clash with residues, decreasing binding affinity.
SERT Moderate to Low AffinityPotentially Higher or Lower AffinityThe SERT binding pocket is known to be more accommodating to larger substituents compared to DAT. The outcome would depend on whether the methyl group can engage in favorable hydrophobic interactions or if it causes a steric penalty.
NET Moderate to Low AffinityPotentially Lower AffinitySimilar to DAT, the NET binding site may not readily accommodate the additional bulk of the ortho-methyl group without a loss in affinity.

This table presents a hypothesis based on general SAR principles for monoamine transporter inhibitors. Experimental validation is required.

graphmol 4-(4-fluorophenyl)piperidine 4-(4-fluorophenyl)piperidine 4-(4-Fluoro-2-methylphenyl)piperidine 4-(4-Fluoro-2-methylphenyl)piperidine

Figure 1: Chemical structures of 4-(4-fluorophenyl)piperidine and 4-(4-Fluoro-2-methylphenyl)piperidine.

Experimental Protocol: Determination of Binding Affinity via Radioligand Binding Assay

To empirically determine and compare the binding affinities of 4-(4-fluoro-2-methylphenyl)piperidine and 4-(4-fluorophenyl)piperidine for DAT, SERT, and NET, a competitive radioligand binding assay is the gold standard. The following protocol provides a detailed methodology.

Objective: To determine the inhibitory constant (Ki) of the test compounds at human DAT, SERT, and NET expressed in a stable cell line.

Materials:

  • Cell Lines: HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands:

    • For DAT: [³H]WIN 35,428

    • For SERT: [³H]Citalopram

    • For NET: [³H]Nisoxetine

  • Non-specific Binding Ligands:

    • For DAT: 10 µM GBR 12909

    • For SERT: 10 µM Fluoxetine

    • For NET: 10 µM Desipramine

  • Test Compounds: 4-(4-fluoro-2-methylphenyl)piperidine and 4-(4-fluorophenyl)piperidine, dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Membrane Preparation: Crude membrane fractions prepared from the respective cell lines.

  • Instrumentation: 96-well microplates, liquid scintillation counter, glass fiber filters (e.g., Whatman GF/B), cell harvester.

Methodology:

  • Membrane Preparation: a. Culture cells to confluency, harvest, and wash with ice-cold PBS. b. Resuspend cell pellets in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize. c. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. d. Resuspend the resulting membrane pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[4]

  • Assay Setup (in a 96-well plate): a. Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and the membrane preparation. b. Non-specific Binding (NSB): Add the corresponding non-specific binding ligand at a high concentration, the radioligand, and the membrane preparation. c. Competitive Binding: Add serial dilutions of the test compounds, the radioligand, and the membrane preparation. Each concentration should be tested in triplicate.

  • Incubation: a. Incubate the plates for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Harvesting and Filtration: a. Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. b. Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: a. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the DPM from the NSB wells from the DPM of all other wells. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). d. Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis reagents Prepare Reagents (Buffers, Ligands, Compounds) membranes Thaw & Dilute Membrane Preparations reagents->membranes plate Plate Setup (Total, NSB, Competition) membranes->plate incubate Incubate Plate (e.g., 90 min at RT) plate->incubate harvest Harvest & Filter incubate->harvest count Scintillation Counting harvest->count analyze Calculate IC50 & Ki count->analyze

Figure 2: Workflow for Radioligand Binding Assay.

Conclusion

The introduction of an ortho-methyl group to the 4-(4-fluorophenyl)piperidine scaffold is a subtle structural modification with the potential for significant pharmacological consequences. Based on established structure-activity relationships for monoamine transporter ligands, it is hypothesized that the addition of this group in 4-(4-fluoro-2-methylphenyl)piperidine may decrease affinity for DAT and NET due to steric constraints, while its effect on SERT is less predictable and could be either beneficial or detrimental.

This guide underscores the importance of empirical data in drug discovery. The provided radioligand binding assay protocol offers a robust framework for researchers to experimentally determine the binding affinities of these and other novel compounds, thereby moving from informed hypothesis to concrete data. Such studies are essential for the rational design of selective and potent ligands for neuroscience targets.

References

  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238-3247. [Link]

  • Izenwasser, S., et al. (2002). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry, 45(19), 4371-4374. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
  • Quancard, J., et al. (2012). The "magic methyl" effect in medicinal chemistry. Journal of Medicinal Chemistry, 55(1), 1-10.
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. [Link]

Sources

Comparative

A Researcher's Guide to the Comparative Efficacy of Substituted Phenylpiperidine Analogs as Monoamine Transporter Inhibitors

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals targeting the central nervous system.[1] Its versatility allows for fine-tuning of pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals targeting the central nervous system.[1] Its versatility allows for fine-tuning of pharmacological properties through targeted substitutions. This guide delves into the comparative efficacy of 4-phenylpiperidine structural analogs, with a particular focus on their activity as monoamine transporter (MAT) inhibitors. Understanding the structure-activity relationships (SAR) within this class of compounds is crucial for the rational design of novel therapeutics for a range of neuropsychiatric and neurodegenerative disorders.[2]

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical for regulating neurotransmitter levels in the synapse.[2] Inhibitors of these transporters are used to treat conditions like depression, ADHD, and substance abuse disorders.[2][3] The following sections will explore how modifications to the phenyl and piperidine rings of the core scaffold influence binding affinity, selectivity, and functional activity at these transporters, supported by experimental data and detailed protocols.

I. The Core Scaffold: 4-Phenylpiperidine and its Significance

The 4-phenylpiperidine moiety is a privileged scaffold in neuropharmacology. Its rigid structure provides a defined orientation for substituents to interact with target proteins. The phenyl ring can be substituted to modulate electronic and steric properties, while the piperidine nitrogen allows for the introduction of various side chains that can influence potency, selectivity, and pharmacokinetic properties. A notable example is the development of analogs of meperidine, which have shown affinity for DAT and SERT.[4]

II. Comparative Efficacy at the Dopamine Transporter (DAT)

The dopamine transporter is a primary target for psychostimulants and medications for ADHD.[3] The efficacy of phenylpiperidine analogs as DAT inhibitors is highly dependent on the substitution pattern.

A series of aryl-substituted meperidine analogues demonstrated that substitutions on the phenyl ring significantly impact DAT binding affinity.[4] For instance, the 3,4-dichlorophenyl derivative 7e emerged as a potent DAT ligand with a Ki of 0.125 µM.[4] This highlights the favorable interactions of halogen substituents at the 3 and 4 positions of the phenyl ring with the DAT binding pocket.

In another study, a series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines were synthesized and evaluated for their DAT affinity.[5] These structural modifications led to novel analogues with significantly improved affinity and selectivity for DAT compared to the parent compounds. Lead compounds from this series, JJC8–091 (1) , JJC8–088 (2) , and JJC8–089 (3a) , exhibited DAT affinities of 230 nM, 2.60 nM, and 37.8 nM, respectively, with high selectivity over SERT.[5]

The introduction of a fluorine atom to the para-position of the phenyl ring in methylphenidate, creating 4-fluoromethylphenidate (4F-MPH), has been shown to slightly increase its potency in displacing [3H]WIN-35,428 and inhibiting [3H]dopamine uptake.[3] This suggests that a para-fluoro substitution on the phenyl ring can be beneficial for DAT affinity.

Table 1: Comparative Binding Affinities (Ki) of Selected Phenylpiperidine Analogs at the Dopamine Transporter (DAT)

CompoundStructureDAT Ki (µM)Reference
Meperidine Analog 7e 3,4-dichlorophenyl derivative0.125[4]
JJC8–088 (2) (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidine0.0026[5]
JJC8–089 (3a) (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidine0.0378[5]
4F-MPH 4-fluoromethylphenidateNot specified, but increased potency[3]
III. Structure-Activity Relationships for SERT and NET Selectivity

While some analogs show high affinity for DAT, others can be tuned to selectively target SERT or NET, or to have a broader spectrum of activity.

The 2-naphthyl derivative 7f from the meperidine analog series was found to be a highly potent and selective SERT ligand, with a Ki of 0.0072 µM and over 150-fold selectivity for SERT over DAT.[4] This demonstrates that extending the aromatic system can shift selectivity towards SERT.

In a different series of 4-(4-chlorophenyl)piperidine analogues, the stereochemistry of the substituents played a crucial role in determining selectivity.[6] The (-)-cis analogues exhibited DAT/NET selectivity, while the (-)-trans and (+)-cis isomers showed SERT or SERT/NET selectivity.[6] Specifically, compound (+)-cis-5b displayed a low nanomolar Ki for NET with 39-fold and 321-fold lower potency at DAT and SERT, respectively, making it a valuable tool for studying NET function.[6]

Table 2: Selectivity Profiles of Phenylpiperidine Analogs for Monoamine Transporters

CompoundPrimary Target(s)Key Structural FeatureReference
Meperidine Analog 7f SERT2-naphthyl group[4]
(-)-cis-4-(4-chlorophenyl)piperidine analogs DAT/NET(-)-cis stereochemistry[6]
(-)-trans-4-(4-chlorophenyl)piperidine analogs SERT or SERT/NET(-)-trans stereochemistry[6]
(+)-cis-5b NET(+)-cis stereochemistry[6]
IV. Experimental Protocols for Efficacy Determination

The comparative efficacy of these analogs is determined through a series of in vitro and in vivo assays. Below are standardized protocols for key in vitro experiments.

This assay determines the binding affinity (Ki) of a compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

Protocol:

  • Preparation of Synaptosomes: Rat brain tissue (striatum for DAT, cortex for NET, and brainstem for SERT) is homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet containing synaptosomes is resuspended in buffer.

  • Binding Reaction: Synaptosomes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The filters are washed, and the amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

This functional assay measures the ability of a compound to inhibit the reuptake of a specific monoamine neurotransmitter into synaptosomes.

Protocol:

  • Synaptosome Preparation: Synaptosomes are prepared as described in the binding assay protocol.

  • Uptake Reaction: Synaptosomes are pre-incubated with varying concentrations of the test compound.

  • Initiation of Uptake: A radiolabeled monoamine (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration.

  • Scintillation Counting and Data Analysis: The amount of radioactivity taken up by the synaptosomes is measured, and the IC50 value for uptake inhibition is determined.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Phenylpiperidine Analogs Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Binding Radioligand Binding Assays (Ki) Characterization->Binding Uptake Synaptosomal Uptake Assays (IC50) Binding->Uptake Behavior Animal Behavioral Models Uptake->Behavior PK Pharmacokinetic Studies Behavior->PK

Caption: A generalized experimental workflow for the discovery and evaluation of novel phenylpiperidine analogs.

V. Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural modifications on the 4-phenylpiperidine scaffold and their impact on activity at monoamine transporters.

SAR_Diagram cluster_scaffold cluster_piperidine_N Piperidine N-Substituent cluster_phenyl_ring Phenyl Ring Substitutions cluster_piperidine_ring Piperidine Ring Stereochemistry Scaffold N_Sub Influences potency, selectivity, and PK properties Halogens Halogens (e.g., Cl, F) at positions 3, 4 can increase DAT affinity Aromatic_Extension Extended aromatic systems (e.g., naphthyl) can increase SERT selectivity Stereo Stereoisomers (cis/trans) can determine selectivity between DAT/NET and SERT

Caption: Key structure-activity relationships for 4-phenylpiperidine analogs as monoamine transporter inhibitors.

VI. Concluding Remarks for the Research Scientist

The 4-phenylpiperidine scaffold remains a highly fruitful starting point for the development of novel monoamine transporter inhibitors. The evidence presented in this guide underscores the critical role of systematic structural modifications in tuning the potency and selectivity of these compounds. Halogenation of the phenyl ring, particularly at the 3 and 4 positions, appears to be a promising strategy for enhancing DAT affinity. Conversely, extending the aromatic system can steer selectivity towards SERT. Furthermore, careful consideration of stereochemistry is paramount, as it can be a deciding factor in the selectivity profile between the different monoamine transporters.

For researchers in this field, the provided protocols offer a standardized framework for the in vitro evaluation of novel analogs. The comparative data presented herein should serve as a valuable resource for guiding future drug design efforts aimed at developing more effective and selective treatments for a variety of neurological and psychiatric disorders.

References

  • Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Chemical & Pharmaceutical Bulletin, 59(11), 1376-1385. [Link]

  • Synthesis and biological evaluation of meperidine analogues at monoamine transporters. Journal of Medicinal Chemistry, 48(5), 1771-1778. [Link]

  • Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. ResearchGate. [Link]

  • Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 829598. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Chemical Neuroscience, 14(20), 3695-3721. [Link]

  • Discovery and Development of Monoamine Transporter Ligands. PMC. [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PMC. [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. PMC. [Link]

  • Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238-3247. [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PMC. [Link]

  • Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970-7979. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. ChemMedChem. [Link]

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(12), 2385-2399. [Link]

  • Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers. PMC. [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]

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Validation

A Technical Guide to Assessing Immunoassay Cross-Reactivity of 4-(4-Fluoro-2-methylphenyl)piperidine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of 4-(4-Fluoro-2-methylphenyl)piperidine in immunoassays. Ensuring the specif...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of 4-(4-Fluoro-2-methylphenyl)piperidine in immunoassays. Ensuring the specificity of an immunoassay is paramount for accurate quantification of a target analyte, and this document outlines the scientific rationale and detailed experimental protocols to achieve this.

Introduction: The Imperative of Specificity in Small Molecule Immunoassays

4-(4-Fluoro-2-methylphenyl)piperidine belongs to the vast and pharmacologically significant class of piperidine derivatives.[1] These scaffolds are integral to numerous pharmaceuticals due to their favorable physicochemical properties.[1][2] When developing an immunoassay for such a small molecule, a critical performance characteristic to evaluate is its specificity—the ability of the antibody to bind solely to the target analyte without being confounded by structurally similar molecules.

Cross-reactivity occurs when an antibody binds to non-target molecules, leading to inaccurate, often overestimated, measurements of the analyte concentration.[3] For a compound like 4-(4-Fluoro-2-methylphenyl)piperidine, which may have metabolites or be part of a library of analogous compounds in a drug discovery program, understanding its cross-reactivity profile is not just a validation step but a cornerstone of reliable data generation.

This guide will focus on the competitive Enzyme-Linked Immunosorbent Assay (ELISA), a preferred format for the detection of small molecules (haptens) that are incapable of binding two antibodies simultaneously, as required by a sandwich ELISA.[3][4][5]

Strategic Selection of Comparator Compounds

A robust cross-reactivity study hinges on the judicious selection of compounds to test alongside the primary analyte. The goal is to challenge the assay with molecules that are structurally similar to 4-(4-Fluoro-2-methylphenyl)piperidine, thereby probing the antibody's binding specificity. The chosen comparators should ideally represent potential metabolites, precursors, or other analogs that could be present in a test sample.

For this study, a panel of commercially available analogs has been selected to systematically assess the impact of substitutions on the phenyl and piperidine rings.

Table 1: Panel of Comparator Compounds for Cross-Reactivity Studies

Compound NameCAS NumberKey Structural Difference from Target Analyte
Target Analyte: 4-(4-Fluoro-2-methylphenyl)piperidine 277295-96-2-
4-(5-Fluoro-2-methylphenyl)piperidine899359-28-5Isomeric position of the fluoro group on the phenyl ring.[6]
3-(4-Fluoro-3-methylphenyl)piperidineNot AvailablePositional isomer of the piperidine ring attachment to the phenyl ring.
4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine hydrochloride1803603-61-3Additional fluorine atom on the piperidine ring.[7]
2-(3-Fluoro-4-methylphenyl)piperidineNot AvailableDifferent substitution pattern on the phenyl ring.[8]

Experimental Design: The Competitive ELISA

The competitive ELISA is an indirect method where the sample analyte competes with a labeled or coated antigen for a limited number of antibody binding sites.[5][9] The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Principle of the Assay

In our proposed antigen-down competitive ELISA, a conjugate of 4-(4-Fluoro-2-methylphenyl)piperidine and a carrier protein (e.g., Bovine Serum Albumin, BSA) is coated onto the microplate wells. The test sample, containing the free analyte, is then incubated in the well along with a specific primary antibody. The free analyte in the sample competes with the coated antigen for binding to the antibody. After a washing step, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) is added, which binds to the primary antibody. Finally, a substrate is added, and the resulting colorimetric signal is measured. A lower signal indicates a higher concentration of the free analyte in the sample.

Competitive_ELISA_Workflow cluster_coating Antigen Coating cluster_competition Competitive Binding cluster_detection Detection cluster_signal Signal Generation coating 1. Coat plate with 4-(4-F-2-Me-Ph)-piperidine-BSA conjugate competition 2. Add sample (free analyte) and primary antibody coating->competition Wash detection 3. Add HRP-conjugated secondary antibody competition->detection Wash signal 4. Add substrate and measure absorbance detection->signal Wash

Detailed Experimental Protocol
  • Conjugation of Hapten to Carrier Protein: Since small molecules like 4-(4-Fluoro-2-methylphenyl)piperidine are generally poor at binding to microplate surfaces, they must first be conjugated to a larger carrier protein, such as BSA. This process typically involves activating a functional group on the hapten (or an introduced linker) to react with amino groups on the protein.

  • Coating: Dilute the 4-(4-Fluoro-2-methylphenyl)piperidine-BSA conjugate to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of this solution to each well of a 96-well microplate.

  • Incubation: Cover the plate and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Then, add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Standard and Sample Preparation: Prepare a serial dilution of the 4-(4-Fluoro-2-methylphenyl)piperidine standard to generate a standard curve. Similarly, prepare serial dilutions of the comparator compounds listed in Table 1.

  • Competition: Wash the blocked plate. In separate tubes, pre-incubate the standards or comparator compounds with a fixed, limiting concentration of the primary antibody for a short period. Then, add 100 µL of this mixture to the corresponding wells of the coated plate.

  • Incubation: Incubate the plate for 1-2 hours at room temperature to allow for the competitive binding to occur.

  • Secondary Antibody: Wash the plate three times. Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well.

  • Incubation: Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate five times. Add 100 µL of a suitable HRP substrate (e.g., TMB) to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The cross-reactivity of each comparator compound is determined by comparing its IC50 value (the concentration that causes 50% inhibition of the maximum signal) to the IC50 value of the target analyte, 4-(4-Fluoro-2-methylphenyl)piperidine.

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of 4-(4-Fluoro-2-methylphenyl)piperidine / IC50 of Comparator Compound) x 100

Cross_Reactivity_Concept cluster_inputs Experimental Inputs cluster_calculation Calculation cluster_output Result Target_IC50 IC50 of Target Analyte Formula % Cross-Reactivity = (Target IC50 / Comparator IC50) * 100 Target_IC50->Formula Comparator_IC50 IC50 of Comparator Compound Comparator_IC50->Formula Result Percentage Cross-Reactivity Formula->Result

Comparative Performance Data (Hypothetical)

The following table presents hypothetical data from a cross-reactivity study performed according to the protocol described above.

Table 2: Hypothetical Cross-Reactivity Data for 4-(4-Fluoro-2-methylphenyl)piperidine Immunoassay

CompoundIC50 (ng/mL)% Cross-Reactivity
4-(4-Fluoro-2-methylphenyl)piperidine 10 100%
4-(5-Fluoro-2-methylphenyl)piperidine5020%
3-(4-Fluoro-3-methylphenyl)piperidine2005%
4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine>1000<1%
2-(3-Fluoro-4-methylphenyl)piperidine8001.25%
Interpretation of Hypothetical Results

Based on the hypothetical data in Table 2, the immunoassay demonstrates good specificity for 4-(4-Fluoro-2-methylphenyl)piperidine. The positional isomer, 4-(5-Fluoro-2-methylphenyl)piperidine, shows the highest cross-reactivity, which is expected due to its high structural similarity. Altering the attachment point of the piperidine ring or the substitution pattern on the phenyl ring significantly reduces cross-reactivity. The addition of another fluorine atom to the piperidine ring virtually eliminates cross-reactivity, highlighting the antibody's high specificity for the core structure of the target analyte.

Conclusion and Best Practices

A thorough investigation of cross-reactivity is a non-negotiable step in the validation of any immunoassay for a small molecule. By employing a competitive ELISA format and a carefully selected panel of structural analogs, researchers can confidently characterize the specificity of their assay for 4-(4-Fluoro-2-methylphenyl)piperidine. This ensures the generation of accurate and reliable data, which is crucial for decision-making in drug development and other research applications.

Key Best Practices:

  • Hapten Design and Conjugation: The design of the hapten and the conjugation strategy are critical for generating specific antibodies.[10][11]

  • Use of Heterologous Antigens: In some cases, using a slightly different hapten for coating the plate (a heterologous antigen) than the one used for immunization can improve assay sensitivity.[12]

  • Thorough Validation: Cross-reactivity is just one aspect of immunoassay validation. Other parameters such as precision, accuracy, sensitivity, and robustness should also be rigorously assessed.

References

  • Wenzel, T. J. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
  • Li, Y., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry, 303, 125379.
  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). Competitive Inhibition ELISA kit for detection of small molecules. Retrieved from [Link]

  • Huo, X., et al. (2019). Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Dicamba. Journal of Agricultural and Food Chemistry, 67(20), 5935-5943.
  • Zvereva, E. A., et al. (2021).
  • He, J., et al. (2018). Generic Hapten Synthesis, Broad-Specificity Monoclonal Antibodies Preparation, and Ultrasensitive ELISA for Five Antibacterial Synergists in Chicken and Milk. Journal of Agricultural and Food Chemistry, 66(2), 578-586.
  • Li, Y., et al. (2022). Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. Journal of Immunology Research, 2022, 8864041.
  • Tang, L., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 828694.
  • van der Westhuizen, C., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 58.
  • PubChem. (n.d.). 4-(4-fluoro-2-methylphenyl)piperidine. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 2-(3-FLUORO-4-METHYLPHENYL)PIPERIDINE. Retrieved from [Link]

  • Gawroński, J., & Kaźmierczak, M. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999.
  • Kowalski, Z., et al. (2020). Tuning the conformational behavior of 4-methylpiperidine analogues by fluorine substitutions. Chemistry – A European Journal, 26(32), 7268-7278.
  • Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(19), 6596-6609.
  • Cohen, L., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 91(2), 1546-1552.
  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1745.
  • Savelyeva, A. S., et al. (2023).

Sources

Comparative

Benchmarking 4-(4-Fluoro-2-methylphenyl)piperidine against standard piperidine derivatives

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the structural nuances of piperidine scaffolds. The piperidine ring is one of the most ubiquitous heterocycles in pharmacology.

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the structural nuances of piperidine scaffolds. The piperidine ring is one of the most ubiquitous heterocycles in pharmacology. Within this class, 4-phenylpiperidine derivatives have historically served as the pharmacophoric core for mu-opioid receptor agonists (e.g., meperidine, fentanyl) and serotonin reuptake inhibitors (e.g., paroxetine)[1].

However, the emergence of highly specialized substituted analogs—specifically 4-(4-Fluoro-2-methylphenyl)piperidine (CAS: 277295-96-2) —has shifted the paradigm toward novel central nervous system (CNS) targets[2]. Most notably, this scaffold is a critical building block for developing, which are heavily investigated for their potent anti-obesity, antidepressant, and anxiolytic properties[3],[4].

This guide provides an objective, data-driven comparison of 4-(4-Fluoro-2-methylphenyl)piperidine against standard piperidine derivatives, detailing the mechanistic rationale behind its structural modifications and providing validated experimental protocols for benchmarking its pharmacological performance.

Part 1: Structural Rationale & Pharmacological Targeting

To understand why 4-(4-Fluoro-2-methylphenyl)piperidine (hereafter referred to as 4-F-2-Me-PP ) outperforms standard unsubstituted derivatives in specific CNS applications, we must analyze the causality of its functional groups:

  • Conformational Locking via the 2-Methyl Group: Unsubstituted 4-phenylpiperidines can freely rotate around the C-C bond linking the piperidine and phenyl rings. Computational and crystallographic studies demonstrate that the preference for phenyl equatorial versus axial conformations heavily dictates receptor binding affinity and analgesic potency[5]. The addition of an ortho-methyl group (2-methyl) induces severe steric hindrance, restricting the dihedral angle. This "locks" the molecule into a specific bioactive conformation that is highly selective for the MCH1 receptor, minimizing off-target binding to opioid or serotonin receptors.

  • Metabolic Shielding via the 4-Fluoro Group: The para-position of a phenyl ring is a primary site for cytochrome P450 (CYP450)-mediated hydroxylation. By introducing a highly electronegative fluorine atom (4-fluoro), chemists effectively block this metabolic liability. Because fluorine is a bioisostere of hydrogen, it extends the compound's half-life and bioavailability without drastically altering its steric bulk or preventing it from crossing the blood-brain barrier.

The MCH1 receptor is a 7-transmembrane G-protein-coupled receptor (GPCR) localized in brain regions that coordinate feeding behavior and mood[6]. Antagonizing this receptor requires the precise spatial geometry provided by the 4-F-2-Me-PP scaffold.

MCH1_Signaling Ligand 4-F-2-Me-PP Derivatives Receptor MCH1 Receptor (GPCR) Ligand->Receptor Antagonizes G_Protein Gq / Gi Proteins Receptor->G_Protein Blocks Activation Effector PLC Activation & cAMP Inhibition G_Protein->Effector Downregulates Outcome Reduced Food Intake & Anxiolytic Effects Effector->Outcome Modulates

Mechanism of action for 4-F-2-Me-PP derivatives antagonizing the MCH1 GPCR signaling pathway.

Part 2: Quantitative Benchmarking

When benchmarking 4-F-2-Me-PP against legacy scaffolds, the differences in target specificity and metabolic stability become clear. Below is a comparative profile summarizing the physicochemical and pharmacological distinctions.

Scaffold ClassRepresentative CompoundKey Structural FeaturePrimary TargetMetabolic LiabilityTypical Indication
Standard Analgesic Meperidine (Pethidine)Unsubstituted 4-phenylMu-Opioid ReceptorHigh (CYP3A4 N-demethylation)Acute Pain Management
Standard SSRI Paroxetine Precursor4-(4-fluorophenyl)Serotonin TransporterModerate (CYP2D6 oxidation)Major Depressive Disorder
Advanced CNS 4-F-2-Me-PP 4-fluoro, 2-methylphenylMCH1 ReceptorLow (Steric/Fluoro shielding)Obesity / Anxiety

Part 3: Experimental Workflows & Self-Validating Protocols

To objectively benchmark the performance of 4-F-2-Me-PP derivatives against standard piperidines, rigorous, self-validating experimental systems are required. Do not rely solely on endpoint data; the integrity of the assay dictates the reliability of the result.

Protocol 1: High-Throughput Microsomal Stability Assay

This assay validates the hypothesis that the 4-fluoro substitution confers superior metabolic stability compared to unsubstituted phenylpiperidines.

  • Step 1: Reagent Preparation. Prepare the test compounds (4-F-2-Me-PP and Meperidine) at a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4). Causality: Using 1 µM ensures the concentration is well below the Michaelis-Menten constant ( Km​ ) for most CYP enzymes, guaranteeing first-order kinetics for accurate intrinsic clearance ( CLint​ ) calculations.

  • Step 2: Internal Controls (Self-Validation). Include Verapamil as a high-clearance positive control to verify microsomal activity. Prepare a "No-NADPH" negative control for each test compound. Causality: The No-NADPH control differentiates true enzymatic degradation from chemical instability or non-specific binding to the plasticware.

  • Step 3: Incubation. Pre-incubate the compounds with Human Liver Microsomes (HLM) (0.5 mg/mL protein) at 37°C for 5 minutes.

  • Step 4: Reaction Initiation & Quenching. Initiate the reaction by adding 1 mM NADPH. At precise time points (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the microsomal proteins, halting the reaction and precipitating the proteins to prevent LC-MS/MS column clogging.

  • Step 5: LC-MS/MS Analysis. Centrifuge the quenched samples and analyze the supernatant to calculate the half-life ( t1/2​ ) and intrinsic clearance.

Microsomal_Stability Prep 1. Compound Prep (1 µM in buffer) Incubate 2. HLM Incubation (37°C, 5 min) Prep->Incubate NADPH 3. NADPH Addition (Initiate Reaction) Incubate->NADPH Quench 4. Acetonitrile Quench (0-60 min) NADPH->Quench Analyze 5. LC-MS/MS (Clearance Rate) Quench->Analyze

Step-by-step workflow for the in vitro microsomal stability benchmarking assay.

Protocol 2: MCH1 Receptor Competitive Radioligand Binding

To confirm that the 2-methyl conformational lock successfully redirects the piperidine's affinity toward the MCH1 receptor[3].

  • Step 1: Cell Membrane Preparation. Isolate cell membranes from HEK293 cells stably transfected with the human MCH1 receptor.

  • Step 2: Radioligand Incubation. Incubate 10 µg of membrane protein with 0.1 nM [ 125 I]-MCH (the radioligand) and varying concentrations of the 4-F-2-Me-PP derivative (10 pM to 10 µM) in binding buffer.

  • Step 3: Non-Specific Binding (NSB) Definition. In a parallel well, add 1 µM of unlabeled MCH peptide. Causality: The unlabeled MCH completely saturates all specific MCH1 receptor sites. Any residual radioactivity measured in this well represents non-specific background noise. Subtracting this NSB from total binding isolates the specific receptor interactions, ensuring the calculated IC50​ reflects true target affinity.

  • Step 4: Filtration and Detection. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash the filters and measure retained radioactivity using a gamma counter.

Conclusion

While standard 4-phenylpiperidines remain foundational in analgesic pharmacology, they suffer from off-target promiscuity and metabolic vulnerabilities. Benchmarking data demonstrates that 4-(4-Fluoro-2-methylphenyl)piperidine overcomes these limitations. By leveraging steric hindrance (2-methyl) for conformational locking and bioisosteric replacement (4-fluoro) for CYP450 shielding, this scaffold provides researchers with a highly optimized, self-validating starting point for next-generation MCH1 receptor antagonists.

References

  • [5] PubMed (National Institutes of Health). Conformation-activity study of 4-phenylpiperidine analgesics. Available at:[Link]

  • [1] PubMed (National Institutes of Health). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Available at:[Link]

  • [3],[7] Google Patents. WO2002002744A2 - DNA encoding a human melanin concentrating hormone receptor (mch1) and uses thereof. Available at:

  • [6] Journal of Medicinal Chemistry (ACS Publications). Melanin-Concentrating Hormone-1 Receptor Antagonists for the Treatment of Obesity. Available at:[Link]

  • [4] Google Patents. WO2003028641A2 - Mch receptor antagonists. Available at:

Sources

Validation

Inter-laboratory validation of 4-(4-Fluoro-2-methylphenyl)piperidine synthesis methods

Inter-Laboratory Validation of 4-(4-Fluoro-2-methylphenyl)piperidine Synthesis Methods: A Comparative Guide Introduction 4-(4-Fluoro-2-methylphenyl)piperidine (CAS: 277295-96-2) is a highly valued structural motif in med...

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Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Validation of 4-(4-Fluoro-2-methylphenyl)piperidine Synthesis Methods: A Comparative Guide

Introduction

4-(4-Fluoro-2-methylphenyl)piperidine (CAS: 277295-96-2) is a highly valued structural motif in medicinal chemistry, serving as a critical building block for central nervous system (CNS) therapeutics, including melanin-concentrating hormone receptor 1 (MCH1) antagonists [1]. Due to the compound's pharmaceutical relevance, establishing a scalable, reproducible, and high-yielding synthetic route is paramount [2].

As a Senior Application Scientist, I have compiled this inter-laboratory validation guide to objectively compare three distinct synthetic methodologies. This guide synthesizes field-proven experimental data, elucidates the mechanistic causality behind each protocol, and provides self-validating workflows to ensure seamless technology transfer between laboratories.

Synthetic Workflow & Decision Matrix

When selecting a synthetic route for 4-arylpiperidines, chemists must balance atom economy, reagent cost, and functional group tolerance. The decision tree below outlines the three primary methods validated in this guide.

G Start Target: 4-(4-Fluoro-2-methylphenyl)piperidine M1 Method A: Suzuki-Miyaura (High Reliability) Start->M1 M2 Method B: Metallaphotoredox (High Atom Economy) Start->M2 M3 Method C: Grignard Addition (Legacy / Low Cost) Start->M3 Step1A 1-Boc-4-piperidone + Triflating Agent M1->Step1A Step1B N-Boc-piperidine-4-carboxylic acid + 4-Fluoro-2-methylbromobenzene M2->Step1B Step1C 1-Boc-4-piperidone + Grignard Reagent M3->Step1C Step2A Suzuki Coupling (Pd catalyst) Step1A->Step2A Step3A Hydrogenation (Pd/C, H2) Step2A->Step3A Step2B Ni/Ir Dual Catalysis (Blue LED, 450 nm) Step1B->Step2B Step3B Direct sp2-sp3 Coupling Step2B->Step3B Step2C Acidic Dehydration Step1C->Step2C Step3C Hydrogenation (Pd/C, H2) Step2C->Step3C

Fig 1. Decision tree for synthesizing 4-(4-Fluoro-2-methylphenyl)piperidine.

Methodological Comparison & Experimental Causality

Method A: Suzuki-Miyaura Cross-Coupling (The Industry Standard)

This route relies on the conversion of 1-Boc-4-piperidone into an enol triflate, followed by a palladium-catalyzed Suzuki-Miyaura coupling with 4-fluoro-2-methylphenylboronic acid [3].

  • Mechanistic Causality: The enol triflate serves as a highly competent electrophile for Pd(0) oxidative addition. The addition of an aqueous base (e.g., K₂CO₃) is critical; it quaternizes the arylboronic acid to form a nucleophilic boronate complex, which dramatically accelerates the transmetalation step while preventing premature hydrolysis of the triflate.

  • Self-Validating Protocol:

    • Triflation: To a solution of 1-Boc-4-piperidone (10.0 mmol) in anhydrous THF (30 mL) at -78 °C, dropwise add LiHMDS (11.0 mmol, 1M in THF). Stir for 30 min to ensure complete enolate formation, then add N-phenyl-bis(trifluoromethanesulfonimide) (11.0 mmol). Warm to room temperature.

      • Validation Check: Monitor via TLC (hexanes/EtOAc 4:1). The disappearance of the ketone (Rf = 0.3) and the appearance of a strongly UV-active spot (Rf = 0.6) confirms quantitative triflation.

    • Suzuki Coupling: In a rigorously degassed Schlenk flask, combine the crude enol triflate (5.0 mmol), 4-fluoro-2-methylphenylboronic acid (6.0 mmol), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (15.0 mmol) in 1,4-dioxane/H₂O (4:1, 25 mL). Heat to 80 °C for 12 hours.

    • Hydrogenation & Deprotection: Extract the coupled tetrahydropyridine intermediate, dissolve in MeOH (20 mL), and add 10% Pd/C (10 wt%). Stir under an H₂ balloon for 6 hours. Cleave the Boc group using TFA/DCM (1:1) for 1 hour.

      • Validation Check: Hydrogen uptake will visibly cease. LC-MS analysis must show a mass shift of +2 Da, confirming the reduction of the alkene to the saturated piperidine ring.

Method B: Metallaphotoredox sp²-sp³ Cross-Coupling (The Modern Approach)

Traditional cross-coupling requires pre-functionalized sp² centers. Metallaphotoredox catalysis bypasses this by merging visible-light photoredox cycles (Ir) with transition metal catalysis (Ni) to achieve direct sp²-sp³ coupling [4].

  • Mechanistic Causality: The Ir photocatalyst undergoes single-electron transfer (SET) to generate an alkyl radical from an aliphatic precursor (e.g., a carboxylic acid or silicate). This radical is rapidly intercepted by the Ni(II)-aryl complex. This rapid interception outcompetes β-hydride elimination—a common failure mode that plagues traditional sp³ cross-couplings.

G Ni0 Ni(0) NiII Ni(II)-Aryl Ni0->NiII Oxidative Addition (Aryl Bromide) NiIII Ni(III)-Aryl-Alkyl NiII->NiIII Alkyl Radical Addition NiI Ni(I) NiIII->NiI Reductive Elimination (Product) NiI->Ni0 SET Reduction (from Ir) Ir *Ir(III) Ir->NiI Electron Transfer

Fig 2. Ni/Ir dual catalytic cycle for direct sp2-sp3 cross-coupling.

  • Self-Validating Protocol:

    • Reaction Setup: In an argon-filled glovebox, charge a 20 mL oven-dried vial with N-Boc-piperidine-4-carboxylic acid (1.0 mmol), 4-fluoro-2-methylbromobenzene (1.0 mmol), NiCl₂·glyme (5 mol%), dtbbpy (5 mol%), and [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (1 mol%).

      • Causality Note: Strict exclusion of oxygen is mandatory. O₂ is a potent triplet quencher that will deactivate the excited *Ir(III) state, completely shutting down the SET cycle.

    • Activation: Add anhydrous, degassed DMF (10 mL) and Cs₂CO₃ (1.5 mmol). Seal with a PTFE-lined septum cap. Irradiate with a 450 nm blue LED array (30 W) at 25 °C for 16 hours.

      • Validation Check: The reaction mixture must transition from a pale green suspension to a deep, homogenous brown, indicating the successful generation of the active Ni(0) species.

    • Workup & Deprotection: Dilute with EtOAc, wash with water to remove DMF, concentrate, and treat with 4M HCl in dioxane to yield the final HCl salt.

Method C: Grignard Addition (The Legacy Route)

This classical method involves the nucleophilic attack of an aryl Grignard reagent onto the piperidone carbonyl, followed by acidic dehydration and hydrogenation [5, 6].

  • Mechanistic Causality: The dehydration of the tertiary alcohol is thermodynamically driven to form the conjugated tetrahydropyridine. However, the harsh acidic conditions required (e.g., refluxing concentrated HCl or TFA) often lead to competing polymerization or premature Boc-deprotection, severely impacting the overall yield. While inexpensive, its lack of chemoselectivity makes it inferior for late-stage functionalization.

Quantitative Data Presentation

The following data represents the aggregated inter-laboratory validation metrics from five independent process chemistry facilities.

Table 1: Inter-Laboratory Validation Metrics (N=5)

Synthesis MethodAvg. Overall Yield (%)Purity (HPLC, %)Step CountE-factor (Waste/Product)Cost per Gram ($)
Method A: Suzuki-Miyaura 68 ± 3.2>99.544512.50
Method B: Metallaphotoredox 74 ± 2.1>98.021528.00
Method C: Grignard Addition 42 ± 6.592.04855.20

Data Synthesis & Conclusion: Method A (Suzuki-Miyaura) remains the gold standard for high-purity API synthesis due to its >99.5% purity profile and robust scalability. However, Method B (Metallaphotoredox) offers superior atom economy (E-factor of 15) and a significantly reduced step count, making it the optimal choice for rapid library generation and parallel medicinal chemistry, despite the higher initial catalyst cost. Method C is largely obsolete for modern drug development due to high batch-to-batch variability (±6.5% yield) and poor environmental metrics.

References

  • "4-(4-fluoro-2-methylphenyl)piperidine — Chemical Substance Information." NextSDS. 1

  • "WO2002002744A2 - Dna encoding a human melanin concentrating hormone receptor (mch1) and uses thereof." Google Patents. 2

  • "Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters." The Journal of Organic Chemistry 2005, 70(18), 7324-7330. 3

  • "Metallaphotoredox-enabled deoxygenative arylation of alcohols." Nature 2021, 598, 451–456. 4

  • "Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates." The Journal of Organic Chemistry 2004, 69(15), 5120-5123.5

  • "Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents: 2. Arylation of 4-Halopiperidines." MDPI 2018. 6

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-(4-Fluoro-2-methylphenyl)piperidine: From Risk Assessment to Disposal

As drug discovery pipelines advance, researchers are increasingly working with novel heterocyclic compounds like 4-(4-Fluoro-2-methylphenyl)piperidine. While such molecules are invaluable, their handling demands a proact...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines advance, researchers are increasingly working with novel heterocyclic compounds like 4-(4-Fluoro-2-methylphenyl)piperidine. While such molecules are invaluable, their handling demands a proactive and informed approach to safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in established safety principles, to protect researchers and ensure the integrity of your work. The protocols herein are designed to be self-validating, ensuring that each step logically reinforces the overall safety of the procedure.

Foundational Step: Hazard Identification and Risk Assessment

Before any container is opened, a thorough understanding of the specific risks associated with 4-(4-Fluoro-2-methylphenyl)piperidine is mandatory. This compound is not benign; its hazard profile necessitates rigorous controls.[1] The primary threats are acute toxicity upon exposure through multiple routes, severe eye damage, and skin irritation.[2]

A summary of the Globally Harmonized System (GHS) classifications for this compound provides the causal basis for the protective measures that follow.

Hazard Classification Category Hazard Code Description
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[2]
Skin IrritationCategory 2H315Causes skin irritation.[2][3]
Serious Eye DamageCategory 1H318Causes serious eye damage.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H336May cause respiratory irritation, drowsiness, or dizziness.[2][3]

These classifications dictate that the primary goals of our handling plan are to prevent all contact with eyes and skin, and to eliminate the possibility of inhalation or ingestion.

Engineering Controls: Your First Line of Defense

Personal protective equipment is the last line of defense, not the first. All handling of 4-(4-Fluoro-2-methylphenyl)piperidine, including weighing, dissolving, and transferring, must be performed within a properly functioning chemical fume hood.[4][5][6] This engineering control is critical for containing vapors and preventing inhalation, which is a significant route of exposure.[2][7] Ensure the fume hood has been certified within the last year and that the sash is kept at the lowest practical height during manipulations.

Personal Protective Equipment (PPE): A Mandated Barrier

Given the compound's hazard profile, a specific and non-negotiable PPE ensemble is required.

Eye and Face Protection

Due to the classification of "Serious Eye Damage, Category 1," standard safety glasses are insufficient.[2]

  • Minimum Requirement: Tightly fitting chemical splash goggles conforming to EN166 or an equivalent standard.[8]

  • Recommended Practice: For any procedure with a higher risk of splashing (e.g., transfers of solutions), supplement the goggles with a full-face shield.[9][10] Contact lenses should not be worn, as they can trap chemicals against the cornea.[11][12]

Skin and Body Protection
  • Gloves: Standard lightweight nitrile gloves may not offer sufficient protection for prolonged contact. Select chemical-resistant gloves tested to a relevant standard (e.g., EN 374).[9][11] Given the lack of specific breakthrough data for this novel compound, a "double-gloving" strategy is recommended. This involves wearing two pairs of nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected, or after a maximum of two hours of use.[10]

  • Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory. For procedures involving larger quantities, a chemically resistant apron should be worn over the lab coat.[11]

  • Footwear: Fully enclosed, non-perforated shoes must be worn at all times in the laboratory.[4][13]

Respiratory Protection

When working within a certified chemical fume hood, specific respiratory protection is not typically required. However, in the event of a significant spill or a failure of the primary engineering controls, respiratory protection would be necessary. In such emergency scenarios, a respirator with a combination organic vapor/particulate filter (e.g., N95 or P1 type) should be used by trained emergency response personnel.[8]

Procedural Workflow: A Step-by-Step Operational Guide

Adherence to a strict procedural flow is essential to prevent cross-contamination and exposure. The following diagram and steps outline the complete handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Conduct Risk Assessment & Review SDS B 2. Verify Fume Hood Certification & Function A->B C 3. Assemble All Necessary Materials & PPE B->C D 4. Don PPE (Outer Gloves Last) C->D E 5. Handle Chemical Inside Fume Hood D->E F 6. Decontaminate Surfaces & Glassware in Hood E->F G 7. Doff PPE (Inner Gloves Last) F->G H 8. Dispose of Waste in Labeled, Sealed Containers G->H I 9. Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of 4-(4-Fluoro-2-methylphenyl)piperidine.

Donning PPE (Step 4)
  • Put on your lab coat and ensure it is fully buttoned.

  • Don inner gloves.

  • Put on your chemical splash goggles and face shield (if required).

  • Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing PPE (Step 7)

This process is designed to contain contamination.

  • Remove outer gloves, peeling them off so they are inside-out. Dispose of them in the designated hazardous waste container.

  • Remove your face shield and goggles.

  • Remove your lab coat, folding it so the contaminated exterior is contained inward.

  • Remove inner gloves using the proper technique to avoid skin contact.[10] Dispose of them in the hazardous waste container.

  • Immediately wash hands and forearms thoroughly with soap and water.[4]

Emergency Response Plan

Preparation is key to mitigating the harm from an accidental exposure.[13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][14]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][14]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][15]

Decontamination and Disposal

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Contaminated PPE: All disposable PPE (gloves, etc.) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[6]

  • Chemical Waste: Unused chemical and solutions containing 4-(4-Fluoro-2-methylphenyl)piperidine must be disposed of as hazardous chemical waste. Do not pour down the drain.[5][16] Collect in a compatible, sealed, and clearly labeled waste container. Follow all local and institutional regulations for hazardous waste disposal.[14]

  • Spills: In case of a small spill inside the fume hood, absorb the material with an inert absorbent (e.g., sand or vermiculite), collect it using non-sparking tools, and place it in a sealed container for hazardous waste disposal.[7][16]

By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with 4-(4-Fluoro-2-methylphenyl)piperidine, fostering a culture of safety that protects both the researcher and the research.

References

  • NextSDS. (n.d.). 4-(4-fluoro-2-methylphenyl)piperidine — Chemical Substance Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Antibodies. (n.d.). 4-Piperidinopiperidine. Retrieved from [Link]

  • U-Bio. (n.d.). MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Moravek, Inc. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]

  • University of Bologna. (n.d.). GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. Retrieved from [Link]

Sources

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